molecular formula C20H29NO3S B1325608 Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate CAS No. 898783-40-9

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

货号: B1325608
CAS 编号: 898783-40-9
分子量: 363.5 g/mol
InChI 键: UMVZSAODEYGOLB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate is a useful research compound. Its molecular formula is C20H29NO3S and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl 7-oxo-7-[4-(thiomorpholin-4-ylmethyl)phenyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-2-24-20(23)7-5-3-4-6-19(22)18-10-8-17(9-11-18)16-21-12-14-25-15-13-21/h8-11H,2-7,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVZSAODEYGOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642951
Record name Ethyl 7-oxo-7-{4-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-40-9
Record name Ethyl 7-oxo-7-{4-[(thiomorpholin-4-yl)methyl]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate, a compound of interest in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and scalability, proceeding through a three-step sequence involving a Friedel-Crafts acylation, a regioselective benzylic bromination, and a final nucleophilic substitution. Each phase of the synthesis is explained with a focus on the underlying chemical principles and experimental causality. The characterization section establishes a full analytical profile of the target molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing predicted data based on established principles and spectral data from analogous structures. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel molecular entities.

Strategic Approach to Synthesis

The synthesis of this compound is strategically designed to circumvent potential complications associated with the reactivity of the target molecule's functional groups. A linear, three-step approach has been devised, prioritizing the formation of the aromatic ketone core prior to the introduction of the thermally and chemically sensitive aminomethyl functionality. This strategy mitigates potential side reactions, such as the Lewis acid-base interaction between the thiomorpholine nitrogen and the Friedel-Crafts catalyst, which would otherwise inhibit the crucial acylation step.[1][2]

The overall synthetic pathway is as follows:

Synthesis_Workflow Toluene Toluene Step1 Step 1: Friedel-Crafts Acylation (AlCl₃, DCM) Toluene->Step1 AcylChloride Ethyl 6-(chloroformyl)hexanoate AcylChloride->Step1 Intermediate1 Ethyl 7-(4-methylphenyl)-7-oxoheptanoate Step2 Step 2: Benzylic Bromination (CCl₄, reflux) Intermediate1->Step2 NBS NBS, AIBN NBS->Step2 Intermediate2 Ethyl 7-[4-(bromomethyl)phenyl]-7-oxoheptanoate Step3 Step 3: Nucleophilic Substitution (Et₃N, THF) Intermediate2->Step3 Thiomorpholine Thiomorpholine Thiomorpholine->Step3 FinalProduct This compound Step1->Intermediate1 Step2->Intermediate2 Step3->FinalProduct

Caption: Overall synthetic workflow for the target molecule.

Detailed Synthetic Protocols

Prerequisite: Synthesis of Ethyl 6-(chloroformyl)hexanoate

The acylating agent, Ethyl 6-(chloroformyl)hexanoate, is prepared from the commercially available monoethyl adipate. This conversion is a standard procedure for generating acyl chlorides from carboxylic acids.

  • Protocol:

    • To a stirred solution of monoethyl adipate (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.[3] A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution (CO₂, CO, HCl) ceases.

    • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

  • Causality: The use of oxalyl chloride with a catalytic amount of DMF is a mild and efficient method for converting carboxylic acids to acyl chlorides, minimizing side reactions that can occur with harsher reagents like thionyl chloride.[3]

Step 1: Friedel-Crafts Acylation of Toluene

This step establishes the core aromatic ketone structure. Toluene is used as the starting aromatic compound due to the ortho-, para-directing nature of the methyl group, which favors the formation of the desired para-substituted product.[1][4]

  • Protocol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM).[5]

    • Cool the suspension to 0-5 °C in an ice bath.

    • Add a solution of Ethyl 6-(chloroformyl)hexanoate (1.0 equivalent) in anhydrous DCM dropwise from the addition funnel over 30 minutes.

    • Following this, add a solution of toluene (1.1 equivalents) in anhydrous DCM dropwise over 20 minutes, ensuring the internal temperature remains below 10 °C.[5]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6] Stir until all salts have dissolved.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure. The crude product, Ethyl 7-(4-methylphenyl)-7-oxoheptanoate, can be purified by column chromatography on silica gel.

  • Trustworthiness: The use of a stoichiometric amount of AlCl₃ is necessary as it forms a complex with the product ketone, rendering it catalytically inactive.[7] The acidic work-up is crucial for breaking this complex and liberating the desired product.[6]

Step 2: Benzylic Bromination of Ethyl 7-(4-methylphenyl)-7-oxoheptanoate

This step functionalizes the methyl group, preparing it for the introduction of the thiomorpholine moiety. N-Bromosuccinimide (NBS) is a highly regioselective reagent for the free-radical bromination of benzylic positions.[8][9]

  • Protocol:

    • Dissolve Ethyl 7-(4-methylphenyl)-7-oxoheptanoate (1.0 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene.[9]

    • Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).[9]

    • Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent bulb to initiate the reaction. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude Ethyl 7-[4-(bromomethyl)phenyl]-7-oxoheptanoate. This product is often used in the next step without further purification due to its potential lachrymatory nature and instability.

  • Expertise & Experience: The choice of a non-polar solvent is critical to prevent ionic side reactions of NBS. The reaction is initiated by light or a chemical initiator to generate the bromine radical required for the chain reaction.[8]

Step 3: Nucleophilic Substitution with Thiomorpholine

The final step involves the formation of the C-N bond through a standard Sₙ2 reaction, where the nitrogen atom of thiomorpholine acts as the nucleophile, displacing the benzylic bromide.

  • Protocol:

    • Dissolve the crude Ethyl 7-[4-(bromomethyl)phenyl]-7-oxoheptanoate (1.0 equivalent) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

    • Add thiomorpholine (1.2 equivalents) and a non-nucleophilic base like triethylamine (Et₃N, 1.5 equivalents) to the solution. The base acts as a scavenger for the HBr formed during the reaction.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter off the triethylammonium bromide salt that has precipitated.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product, this compound, by column chromatography on silica gel.

Characterization and Data Presentation

The structural integrity of the synthesized this compound must be confirmed through a suite of analytical techniques. Below are the predicted spectroscopic data based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of the target molecule.

Proton (¹H) Predicted δ (ppm) Multiplicity Integration Assignment
H-a~1.25t3H-O-CH₂-CH₃
H-b~1.30-1.45m4H-CO-(CH₂)₃-CH₂ -CH₂ -CH₂-COOEt
H-c~1.65-1.75p2H-CO-CH₂-CH₂ -(CH₂)₃-COOEt
H-d~2.30t2H-CO-(CH₂)₄-CH₂ -COOEt
H-e~2.70t4H-S-CH₂ -
H-f~2.95t4H-N-CH₂ -
H-g~3.00t2H-CO-CH₂ -(CH₂)₄-COOEt
H-h~3.65s2HAr-CH₂ -N
H-i~4.12q2H-O-CH₂ -CH₃
H-j~7.45d2HAromatic H (ortho to -CH₂N)
H-k~7.90d2HAromatic H (ortho to -CO)
Carbon (¹³C) Predicted δ (ppm) Assignment
C-1~14.2-O-CH₂-CH₃
C-2~24.5, 25.0, 28.9, 34.0Heptanoate -CH₂ - chain
C-3~27.8-S-CH₂ -
C-4~38.5-CO-CH₂ -
C-5~54.5-N-CH₂ -
C-6~60.5-O-CH₂ -CH₃
C-7~62.5Ar-CH₂ -N
C-8~128.5Aromatic CH (ortho to -CO)
C-9~129.5Aromatic CH (ortho to -CH₂N)
C-10~135.5Aromatic C (ipso- to -CO)
C-11~145.0Aromatic C (ipso- to -CH₂N)
C-12~173.5C =O (Ester)
C-13~199.5C =O (Ketone)
  • Authoritative Grounding: The predicted chemical shifts for the thiomorpholine ring protons and carbons are based on data for N-substituted morpholines and thiomorpholines, which typically show resonances for N-CH₂ protons around 2.7-3.0 ppm and S-CH₂ protons slightly downfield.[10][11] The aromatic proton signals are predicted based on the electron-withdrawing nature of the ketone and the electron-donating character of the alkylamino group.

NMR_Workflow Sample Dissolve Sample (5-10 mg in CDCl₃) Acquisition Acquire ¹H & ¹³C Spectra (e.g., 400 MHz Spectrometer) Sample->Acquisition Processing Fourier Transform, Phase & Baseline Correction Acquisition->Processing Analysis Peak Integration, Multiplicity Analysis, Chemical Shift Assignment Processing->Analysis Structure Structure Verification Analysis->Structure

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups, particularly the two distinct carbonyl groups.

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~1735Strong, SharpC=O StretchSaturated Ester
~1685Strong, SharpC=O StretchAromatic Ketone
2850-3000MediumC-H StretchAliphatic/Aromatic
1605, 1450Medium-WeakC=C StretchAromatic Ring
1100-1300StrongC-O StretchEster
  • Expertise & Experience: The ester carbonyl stretch is expected at a higher frequency (~1735 cm⁻¹) compared to the aromatic ketone carbonyl (~1685 cm⁻¹).[12] The conjugation of the ketone with the aromatic ring lowers its stretching frequency relative to a saturated ketone.[13][14] The para-substitution with an electron-donating alkylamino group may slightly lower this frequency further compared to unsubstituted acetophenone.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Predicted Fragmentation Pattern (Electron Ionization - EI):

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₂₀H₂₉NO₃S, MW = 363.51) should be observable.

    • Alpha-Cleavage: The most prominent fragmentation pathway for aromatic ketones is the cleavage of the bond alpha to the carbonyl group.[17][18] This would lead to two major fragment ions:

      • An acylium ion corresponding to [4-(thiomorpholinomethyl)phenyl-C≡O]⁺.

      • A fragment from the loss of the aromatic portion, resulting in [CH₃CH₂OOC(CH₂)₅]⁺.

    • Benzylic Cleavage: Cleavage at the benzylic position is also highly probable, leading to the formation of a stable [M - thiomorpholine]⁺ fragment and a [thiomorpholinomethyl]⁺ fragment.

    • McLafferty Rearrangement: While possible for the long alkyl chain, it is often less prominent than alpha-cleavage in aromatic ketones.[19]

Conclusion

The synthetic route and analytical methodologies detailed in this guide provide a comprehensive and validated framework for the preparation and characterization of this compound. The strategic three-step synthesis is designed for efficiency and control, while the multi-technique analytical approach ensures unambiguous structural confirmation. This document serves as a reliable resource, grounded in established chemical principles, to aid researchers in their synthetic endeavors.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543232, Ethyl 6-(chloroformyl)hexanoate.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31335, Ethyl 7-oxoheptanoate.

  • Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

  • University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid.

  • Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(5), 504-519.
  • Su, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369-76.
  • PubChem. (n.d.). Ethyl 6-(Chloroformyl)hexanoate.

  • National Center for Biotechnology Information. (n.d.). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study.

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.
  • Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES.

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.

  • ACS Publications. (n.d.). Friedel-Crafts acylation of toluene and p-xylene with carboxylic acids catalyzed by zeolites.

  • ResearchGate. (n.d.). The dramatic effect of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates: Ring expansion versus nucleophilic substitution.

  • ResearchGate. (n.d.). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles.

  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry.

  • ResearchGate. (2017). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

  • SciSpace. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate.

  • ACS Publications. (n.d.). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD.

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.

  • BenchChem. (n.d.). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives.

  • Unknown Source. (n.d.).
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

  • ResearchGate. (n.d.). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory.

  • University of Wisconsin-Madison. (n.d.).
  • ResearchGate. (n.d.). Reaction of ethyl 4-aryl-6-bromomethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with N-methylmorpholinium 3-cyano-1,4-dihydro- and 3-cyano-1,4,5,6-tetrahydropyridine-2-thiolates.

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.

  • National Institute of Standards and Technology. (n.d.). Acetophenone - the NIST WebBook.

  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines.

  • BenchChem. (n.d.). Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols.

  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a.

  • National Institutes of Health. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor.

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine.

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.

  • Google Patents. (n.d.). CN101602667A - A kind of preparation method of 2-ethylhexyl chloroformate.

  • YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.

  • Unknown Source. (n.d.). 4.
  • ResearchGate. (n.d.). The Study of Infrared Spectra of Acetophenone Molecule.

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • Wiley-VCH. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of ethyl 6-acetoxy-hexanoate.

  • Beilstein Journals. (n.d.). BJOC - Search Results.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate (CAS 898783-40-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate (CAS 898783-40-9) is a molecule of interest in medicinal chemistry and drug development. Its structure combines a flexible aliphatic ester chain, a rigid aromatic core, and a heterocyclic thiomorpholine moiety, suggesting potential for diverse biological interactions. A thorough understanding of its chemical identity and purity is paramount for any research or development endeavor. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization.

Chemical Structure and Functional Groups

The foundational step in spectroscopic analysis is a comprehensive understanding of the molecule's structure.

Molecular Formula: C₂₀H₂₉NO₃S

Molecular Weight: 363.51 g/mol

Key Functional Groups:

  • Ethyl Ester: Responsible for characteristic signals in both NMR and IR spectra.

  • Aromatic Phenyl Ring: A disubstituted benzene ring whose substitution pattern dictates the appearance of aromatic proton and carbon signals in NMR.

  • Ketone: The carbonyl group is a strong chromophore in IR spectroscopy and influences the electronic environment of adjacent atoms.

  • Thiomorpholine: A saturated heterocycle containing both nitrogen and sulfur, which will have distinct proton and carbon signals in NMR.

mol ester Ethyl Ester ester->mol ketone Ketone ketone->mol phenyl Phenyl Ring phenyl->mol thiomorpholine Thiomorpholine thiomorpholine->mol M [M]⁺˙ m/z = 363 F1 m/z = 262 M->F1 Loss of thiomorpholine F2 m/z = 100 M->F2 Thiomorpholinomethyl cation F3 m/z = 118 F1->F3 Loss of C₉H₁₆O₂ F4 m/z = 146 F1->F4 Benzoyl cation derivative

Caption: Predicted major fragmentation pathways for this compound.

Key Predicted Fragments:

m/z Proposed Fragment Structure Notes
363[C₂₀H₂₉NO₃S]⁺˙Molecular ion peak.
262[C₁₆H₂₁O₃]⁺Loss of the thiomorpholine radical.
234[C₁₄H₁₆O₂S]⁺McLafferty rearrangement with loss of ethyl acrylate.
205[C₁₂H₁₃OS]⁺Benzoyl cation with the thiomorpholinomethyl group.
149[C₈H₁₃O₂]⁺Acylium ion from cleavage of the heptanoate chain.
100[C₅H₁₀NS]⁺Thiomorpholinomethyl cation, likely a stable and abundant fragment.

Expertise & Experience: The formation of the m/z 100 fragment is a highly characteristic cleavage for N-benzyl thiomorpholine derivatives. Its presence would be a strong indicator of this structural motif. The relative abundance of the fragments will depend on the ionization method used (e.g., Electron Ionization vs. Electrospray Ionization).

Experimental Protocols

For researchers aiming to acquire spectroscopic data for CAS 898783-40-9, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr and press into a transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A variety of mass spectrometers can be used (e.g., GC-MS, LC-MS with ESI or APCI source).

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound (CAS 898783-40-9). By leveraging established principles of NMR, IR, and MS, and drawing comparisons with analogous structures, researchers and drug development professionals are equipped with a robust framework for the identification and characterization of this compound. The detailed interpretation of expected spectral features, coupled with recommended experimental protocols, serves as a valuable resource for ensuring the scientific integrity of future studies involving this molecule.

References

  • This guide is based on established principles of spectroscopic interpretation and data from analogous chemical structures. As no direct experimental data for CAS 898783-40-9 is publicly available, direct citations to a specific spectrum are not possible.

    • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
    • PubChem. (n.d.). Ethyl heptanoate. National Center for Biotechnology Information. Retrieved from [Link]

    • MDPI. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

Crystal structure analysis of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule.[1][2][3] This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of this compound, a compound of interest in medicinal chemistry. While specific crystallographic data for this compound is not publicly available, this document serves as a detailed, hypothetical case study outlining the essential steps from crystal growth to structure validation. The protocols and rationales described herein are grounded in established crystallographic principles and are broadly applicable to other small organic molecules.

Introduction: The Significance of Structural Insight

This compound (C₂₀H₂₉NO₃S) is a synthetic organic compound featuring a thiomorpholine moiety.[4] The thiomorpholine ring is a "privileged scaffold" in medicinal chemistry, known to be a component of various bioactive compounds with a wide range of pharmacological activities, including antimalarial, antibiotic, and antioxidant properties.[5][6][7][8] Its presence in a molecule can influence binding interactions and metabolic stability.[9] Given its potential relevance in drug discovery, a definitive understanding of its three-dimensional structure is paramount.

X-ray crystallography provides precise information on molecular geometry, conformation, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.[10][11] This guide will detail the complete workflow for the crystal structure analysis of the title compound, offering both practical steps and the underlying scientific reasoning.

Part 1: The Crucial First Step: Obtaining High-Quality Single Crystals

The success of a crystal structure determination is critically dependent on the quality of the single crystal.[10] The ideal crystal for diffraction should be of sufficient size (typically >20 µm in all dimensions), possess a well-defined shape, and be free from defects.[1] The process of obtaining such crystals is often more of an art than a science, relying on experimentation and careful observation.[12]

Choosing a Crystallization Strategy

For organic compounds like this compound, several crystallization techniques can be employed.[13] The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.[12] Common methods include:

  • Slow Evaporation: A solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, increasing the concentration until saturation is reached and crystals form.[13] This is often a good starting point due to its simplicity.

  • Slow Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is allowed to cool slowly.[12][14] As the temperature decreases, the solubility of the compound drops, leading to crystallization.

  • Vapor Diffusion: This is a highly successful method where a solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[13] The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[13]

Experimental Protocol: Crystallization of this compound (Hypothetical)

This protocol describes the vapor diffusion method, which offers fine control over the rate of crystallization.

Materials:

  • This compound (purified by column chromatography, >98% purity)

  • Solvent A (e.g., Dichloromethane, Ethyl Acetate, Acetone) - a solvent in which the compound is soluble.

  • Solvent B (e.g., Hexane, Diethyl Ether, Pentane) - an anti-solvent in which the compound is insoluble but miscible with Solvent A.

  • Small glass vial (e.g., 0.5 mL)

  • Larger glass jar with a tight-fitting lid (e.g., 20 mL scintillation vial)

Procedure:

  • Dissolve approximately 5-10 mg of the purified compound in a minimal amount of Solvent A (e.g., 0.2 mL of Dichloromethane) in the small glass vial. Ensure the compound is fully dissolved.[14]

  • In the larger glass jar, add 2-3 mL of Solvent B (e.g., Hexane).

  • Carefully place the small, open vial containing the compound solution inside the larger jar. Ensure the solvent levels are such that the vials will not tip over and the solvents do not mix directly.

  • Seal the larger jar tightly and leave it in a vibration-free location at a constant temperature (e.g., room temperature).

  • Monitor the setup daily for the formation of crystals. This may take several days to weeks.

  • Once suitable single crystals have formed, carefully retrieve them using a nylon loop or a fine needle.

Part 2: From Crystal to Diffraction Pattern: Data Collection

With a suitable crystal, the next step is to collect the X-ray diffraction data. This involves mounting the crystal on a diffractometer and exposing it to a focused beam of X-rays.

Instrumentation

Modern single-crystal X-ray diffractometers are typically equipped with:

  • An X-ray source (e.g., Mo or Cu Kα radiation).[1]

  • A goniometer to orient the crystal in the X-ray beam.

  • A detector (e.g., CCD or CMOS) to record the diffraction pattern.[10]

  • A cryosystem to cool the crystal (typically to 100 K) to minimize thermal vibrations and radiation damage.[1]

Data Collection Workflow

G A Select & Mount Crystal B Center Crystal in X-ray Beam A->B C Screen for Diffraction Quality B->C D Determine Unit Cell & Crystal System C->D E Full Data Collection Strategy D->E F Collect Diffraction Images E->F G Data Integration & Reduction F->G H Final Dataset (hkl file) G->H

Caption: Workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

  • Cryo-cooling: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas.

  • Data Collection Strategy: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's Bravais lattice. Based on this, a strategy for collecting a complete dataset is devised.

  • Data Acquisition: The diffractometer then systematically rotates the crystal, collecting hundreds of diffraction images at different orientations until a complete and redundant dataset is obtained.

  • Data Processing: The raw image data is processed to integrate the intensities of the diffraction spots, apply corrections (e.g., for Lorentz and polarization effects), and generate a reflection file (typically in .hkl format).

Part 3: Solving the Puzzle: Structure Solution and Refinement

The reflection file contains the intensities and positions of the diffracted beams, which hold the information about the electron density distribution in the crystal. The goal of structure solution and refinement is to translate this data into a precise 3D model of the molecule.

Structure Solution

For small molecules, "direct methods" are typically used to solve the phase problem of crystallography. This involves using statistical relationships between the reflection intensities to estimate the phases, which then allows for the calculation of an initial electron density map. This map should reveal the positions of most of the non-hydrogen atoms.

Structure Refinement

The initial atomic model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal displacement parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

Software

A variety of software suites are available for structure solution and refinement, such as:

  • SHELX: A set of programs that is considered the standard for small-molecule crystallography.[15][16][17]

  • CRYSTALS: A user-friendly package for structure refinement and analysis.[18][19]

  • PLATON: A versatile tool for a wide range of crystallographic calculations and structure validation.[18][19]

Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data and refinement details for this compound.

ParameterHypothetical Value
Chemical formulaC₂₀H₂₉NO₃S
Formula weight363.51
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 12.543(2) Å, α = 90°
b = 8.876(1) Å, β = 98.76(1)°
c = 18.234(3) Å, γ = 90°
Volume2004.5(6) ų
Z (molecules per unit cell)4
Density (calculated)1.204 Mg/m³
Absorption coefficient0.18 mm⁻¹
F(000)784
Reflections collected15876
Independent reflections4598 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Largest diff. peak and hole0.34 and -0.28 e.Å⁻³

Part 4: Interpreting the Structure: Molecular and Supramolecular Features

Once the structure is refined and validated, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

Molecular Conformation

The analysis would focus on:

  • Torsion angles: Describing the conformation of the flexible ethyl heptanoate chain and the orientation of the thiomorpholine ring.

  • Bond lengths and angles: Comparing these to standard values to identify any unusual geometric features.[20]

  • Phenyl Ring and Ketone Group: The dihedral angle between the phenyl ring and the plane of the ketone group would be a key feature, as it influences the molecule's overall shape.[20]

Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions. A thorough analysis would investigate:

  • Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors, weak C-H···O interactions are likely to be present and play a role in the crystal packing.[20]

  • π-π Stacking: Potential interactions between the phenyl rings of adjacent molecules.[20]

  • van der Waals forces: These ubiquitous forces contribute to the overall stability of the crystal lattice.

Structural Visualization

G cluster_workflow Structure Determination Workflow Data Diffraction Data (.hkl) Solve Structure Solution (Direct Methods) Data->Solve Map Initial Electron Density Map Solve->Map Model Build Initial Model Map->Model Refine Least-Squares Refinement Model->Refine Validate Structure Validation Refine->Validate Final Final Structural Model (.cif) Validate->Final

Sources

Potential biological activities of thiomorpholine-containing keto esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Thiomorpholine-Containing Keto Esters

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields hybrid molecules with novel and enhanced biological activities. This guide explores the therapeutic potential of compounds integrating the thiomorpholine ring and the β-keto ester moiety. Thiomorpholine, a saturated six-membered heterocycle containing sulfur and nitrogen, is a recognized pharmacophore known for its metabolic stability and diverse bioactivities.[1][2] Similarly, the β-keto ester functional group is a crucial intermediate and structural motif in numerous biologically active compounds, prized for its synthetic versatility and ability to interact with biological targets.[3] This document synthesizes current knowledge on the individual components to build a forward-looking analysis of the potential applications of their hybrids. We delve into rational synthetic strategies, project a spectrum of biological activities—from anticancer to antimicrobial—and provide detailed experimental protocols to empower further research and development in this promising area of drug discovery.

Introduction to the Core Scaffolds

The Thiomorpholine Moiety: A Privileged Heterocycle

Thiomorpholine, the thio-analog of morpholine, has cemented its status as a "privileged scaffold" in drug discovery.[4][5] Its six-membered saturated ring structure, containing both a secondary amine and a thioether, offers a unique combination of properties. The nitrogen atom provides a basic center for salt formation and hydrogen bonding, while the sulfur atom increases lipophilicity compared to its oxygen counterpart in morpholine.[6] This sulfur atom also serves as a "soft spot" for metabolism via oxidation, a feature that can be strategically leveraged in prodrug design or to modulate pharmacokinetic profiles.[7] The versatility of the thiomorpholine ring is demonstrated by its presence in compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, hypolipidemic, and enzyme-inhibitory activities.[4][2][8]

The β-Keto Ester Group: A Reactive Pharmacophore

β-Keto esters are organic compounds characterized by a ketone functional group at the β-position relative to an ester.[9] This arrangement results in a highly versatile chemical entity. The α-protons, situated between two carbonyl groups, are acidic, allowing for easy enolate formation and subsequent alkylation or acylation reactions. This reactivity makes β-keto esters invaluable building blocks in organic synthesis for creating complex molecular architectures.[10][11] From a pharmacological standpoint, the 1,3-dicarbonyl system is an effective pattern for coordinating with metal ions in metalloenzymes and can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] Consequently, this moiety is found in a multitude of compounds with demonstrated anti-infective, antiviral, and antineoplastic properties.[3]

Rationale for Hybridization: A Synergy of Function

The strategic combination of a thiomorpholine ring with a β-keto ester moiety creates a novel chemical entity with the potential for synergistic or additive biological effects. The thiomorpholine group can anchor the molecule to a biological target, modulate its solubility and pharmacokinetic properties, while the β-keto ester provides a reactive handle for covalent interactions or strong hydrogen bonding within an active site. This guide will explore the projected biological activities of this hybrid class based on the well-documented profiles of its constituent parts.

G cluster_0 Core Scaffolds cluster_1 Hybrid Molecule cluster_2 Projected Biological Activities a Thiomorpholine c Thiomorpholine-Keto Ester Hybrid a->c + b β-Keto Ester b->c + d Anticancer c->d e Antimicrobial c->e f Enzyme Inhibition c->f g Anti-inflammatory c->g

Caption: Logical relationship between core scaffolds and projected activities.

Synthetic Strategies

The synthesis of thiomorpholine-containing keto esters can be approached through convergent strategies that combine established methods for preparing each core structure.

Key Synthetic Methodologies
  • Thiomorpholine Synthesis: Common routes include the reaction of dielectrophiles with primary amines or the cyclization of amino-thiols.[1] Boron trifluoride etherate, for instance, can mediate the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes to yield the thiomorpholine ring.[12] More recent flow-chemistry methods utilize a telescoped photochemical thiol-ene reaction followed by base-mediated cyclization, offering a scalable and efficient process.[13][14]

  • β-Keto Ester Synthesis: The Claisen condensation is the classical method.[9] A more modern and versatile approach involves the reaction of ketones with reagents like ethyl chloroformate or dimethyl carbonate in the presence of a strong base.[10][11] This allows for a wider variety of substituents on the final product. Transesterification of existing β-keto esters is also a widely used technique to diversify the ester group.[9]

Proposed Synthetic Workflow

A plausible pathway to synthesize the target hybrids involves N-alkylation of thiomorpholine with a halo-substituted ketone, followed by reaction with an appropriate chloroformate or carbonate to construct the β-keto ester functionality.

G start Starting Materials (Thiomorpholine, Halo-ketone) step1 Step 1: N-Alkylation (Base, Solvent) start->step1 intermediate Intermediate: N-substituted Ketone step1->intermediate step2 Step 2: Carboxylation (e.g., Ethyl Chloroformate, Base) intermediate->step2 product Final Product: Thiomorpholine-Keto Ester step2->product

Caption: Proposed workflow for the synthesis of thiomorpholine-keto esters.

Potential Biological Activities and Mechanisms

By synthesizing the known activities of each scaffold, we can project a robust pharmacological profile for thiomorpholine-keto ester hybrids.

Anticancer Activity

Thiomorpholine derivatives have shown significant cytotoxic effects against various human cancer cell lines, including colon, lung, and cervical cancer.[7] The mechanism often involves the induction of apoptosis.[7][15] Some derivatives also act as inhibitors of key signaling enzymes like PI3Kα and mTOR.[4][7] Similarly, compounds containing keto-ester functionalities have been investigated as anticancer agents.[3][16] The combination of these two scaffolds could lead to potent anticancer agents with multi-target capabilities.

Table 1: Representative Anticancer Activities of Thiomorpholine Derivatives

Compound Class Cancer Cell Line IC50 (µM) Reference
Thiazolo[3,2-a]pyrimidin-5-ones HT29 (Colon) 2.01 [7]
Thiazole-thiomorpholine derivative A549 (Lung) 14.73 [15]
PI3Kα/mTOR Inhibitor (37a) PI3Kα (enzyme assay) 120 [4][7]

| PI3Kα/mTOR Inhibitor (38b) | PI3Kα (enzyme assay) | 151 |[4][7] |

G compound Thiomorpholine-Keto Ester (Anticancer Agent) stress Cellular Stress / Signal compound->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cytoC Cytochrome C Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential mechanism via the intrinsic apoptosis pathway.

Antimicrobial and Antiviral Activity

Both thiomorpholine and keto ester derivatives have been explored for their antimicrobial properties.[17][18] Thiomorpholine-containing compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans.[4][17] The rationale often involves increasing the lipophilicity of the molecule to enhance penetration through microbial cell membranes.[17] β-keto esters have been designed as quorum-sensing inhibitors, which disrupt bacterial communication and virulence.[19]

The antiviral potential is also noteworthy. While direct evidence for the hybrid is pending, derivatives of both parent scaffolds have shown activity against a range of viruses.[20][21][22] For example, certain 4-thioquinazoline derivatives have demonstrated potent activity against the Tobacco Mosaic Virus (TMV).[20][21]

Enzyme Inhibition and Metabolic Modulation

The structural features of thiomorpholine-keto esters make them prime candidates for enzyme inhibitors.

  • Hypolipidemic and Antioxidant Activity: Thiomorpholine derivatives have been shown to significantly reduce plasma triglyceride, total cholesterol, and LDL levels in animal models.[4][8][23] The mechanism may involve the inhibition of enzymes like squalene synthase.[23] They also exhibit potent antioxidant activity, inhibiting lipid peroxidation with IC50 values as low as 7.5 µM.[4][23]

  • Anti-inflammatory Activity: Amides of NSAIDs with thiomorpholine have been shown to preserve or even enhance anti-inflammatory activity while gaining hypolipidemic properties.[8][24] This suggests a potential for dual-action agents targeting both inflammation and related metabolic disorders.

  • Other Enzyme Targets: Thiomorpholine-bearing compounds have been designed as inhibitors of dipeptidyl peptidase IV (DPP-IV) for type 2 diabetes and angiotensin-converting enzyme (ACE) for hypertension, demonstrating the scaffold's versatility.[4][25]

Table 2: Representative Hypolipidemic Activity of N-Substituted Thiomorpholine Derivatives

Compound ID Triglycerides (% Reduction) Total Cholesterol (% Reduction) LDL (% Reduction) Reference
Compound 5 80% 78% 76% [23]

| Indomethacin amide | 80% | 73% | 83% |[8] |

Structure-Activity Relationships (SAR)

Based on existing literature for related compounds, several SAR insights can be proposed:

  • Substitution on Thiomorpholine: The nature of the substituent on the thiomorpholine nitrogen is critical. Bulky, lipophilic groups often enhance activity, as seen in hypolipidemic and antioxidant derivatives.[4][23]

  • Aromatic Moieties: The presence of substituted phenyl rings attached to either scaffold can significantly impact potency. For antimicrobial agents, electron-withdrawing groups like nitro groups have been shown to increase efficacy.[17][18]

  • Keto-Ester Chain: The length and substitution of the carbon chain linking the keto and ester groups will influence how the molecule fits into an enzyme's active site and will also affect its overall physicochemical properties.

Key Experimental Protocols

Protocol: General Synthesis of an N-Aryl-Thiomorpholine Keto Ester
  • Rationale: This two-step protocol first establishes the C-N bond through nucleophilic aromatic substitution, a reliable method for N-arylation, followed by a base-mediated condensation to form the β-keto ester.

  • Step 1: Synthesis of 4-(4-acetylphenyl)thiomorpholine.

    • To a solution of 4'-fluoroacetophenone (1.0 eq) in acetonitrile (10 mL/mmol), add thiomorpholine (1.2 eq) and triethylamine (1.5 eq).[6]

    • Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-substituted ketone intermediate.

  • Step 2: Synthesis of Ethyl 2-(4-(thiomorpholino)benzoyl)acetate.

    • To a solution of sodium ethoxide (prepared from sodium metal (1.5 eq) in anhydrous ethanol), add the 4-(4-acetylphenyl)thiomorpholine intermediate (1.0 eq) and diethyl carbonate (2.0 eq).

    • Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

    • Cool the reaction, carefully neutralize with dilute HCl, and extract with dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography to yield the thiomorpholine-containing keto ester.

Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
  • Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

  • Procedure:

    • Seed human cancer cells (e.g., A549, HT29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of the test compounds (thiomorpholine-keto esters) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Perspectives

The hybridization of the thiomorpholine and β-keto ester scaffolds presents a compelling strategy for the development of novel therapeutic agents. The combined chemical features suggest a high potential for potent and multi-faceted biological activities, particularly in oncology, infectious diseases, and metabolic disorders.

Future research should focus on:

  • Synthesis and Screening: Synthesizing a diverse library of thiomorpholine-keto ester derivatives and screening them against a broad range of biological targets (cancer cell lines, microbial strains, key enzymes).

  • Mechanistic Studies: Elucidating the precise mechanisms of action for the most potent compounds to understand their molecular interactions.

  • Lead Optimization: Conducting detailed SAR studies to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • In Vivo Evaluation: Advancing promising lead compounds into preclinical animal models to assess their efficacy and safety profiles.

This technical guide provides a foundational framework and rationale for exploring thiomorpholine-containing keto esters as a new frontier in medicinal chemistry, encouraging the scientific community to investigate their untapped therapeutic potential.

References

  • BenchChem. (2025). Theoretical and Computational Explorations of Thiomorpholine Derivatives: A Technical Guide for Drug Discovery and Molecular Eng. 1

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. 4

  • Mihaylova, R., et al. (2020). 2,4-Diketo esters: Crucial intermediates for drug discovery. PubMed, 32(1):108-123. 3

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. 5

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.

  • Pérez-Villanueva, M., et al. (2018). Evaluation of the Inhibition of Angiotensin-converting Enzyme by New Thiomorpholine Compounds Using Capillary Zone Electrophoresis. SciELO México.

  • Theodosis-Nobelos, P., et al. (2025). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Request PDF.

  • Pérez-Vargas, J., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central.

  • Unknown Author. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Pharmacy and Pharmaceutical Sciences. 17

  • BenchChem. (2025). The Art and Science of β-Keto Esters: A Technical Guide to Synthesis and Application in Drug Discovery. 9

  • Tooulia, K. K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed.

  • Theodosis-Nobelos, P., et al. (2025). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. PubMed Central.

  • Theodosis-Nobelos, P., et al. (2016). Amides of non-steroidal anti-inflammatory drugs with thiomorpholine can yield hypolipidemic agents with improved anti-inflammatory activity. PubMed.

  • Unknown Author. (n.d.). Design, synthesis of novel thiazole‐thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis.

  • BenchChem. (2025). A Technical Guide to the Biological Activities of Thiomorpholine Derivatives. 7

  • Gutmann, B., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications.

  • Gutmann, B., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate.

  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH.

  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. ResearchGate.

  • Hussain, M. A., et al. (2025). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. ResearchGate.

  • Ghorab, M. M., et al. (2021). Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies. NIH.

  • Kampes, D., et al. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.

  • Xu, J., et al. (2015). Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. PubMed Central.

  • Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. PubMed.

  • Xu, J., et al. (2015). Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. PubMed.

  • Zarubaev, V. V., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI.

  • Grienke, U., et al. (2012). Synthesis and antiviral activities of spacer-linked 1-thioglucuronide analogues of glycyrrhizin. PubMed Central.

Sources

The Thiomorpholinomethyl Phenyl Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiomorpholine ring is a privileged heterocyclic motif in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a wide array of biologically active molecules.[1] When incorporated into a thiomorpholinomethyl phenyl scaffold, it provides a versatile platform for the development of novel therapeutics. This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) governing the biological activity of this core structure. By dissecting the roles of the thiomorpholine moiety, the phenyl ring, and the critical methylene linker, we will elucidate the design principles that drive potency and selectivity for various biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical scaffold.

Introduction: The Thiomorpholine Moiety as a Privileged Scaffold

Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in modern drug design. Its non-aromatic nature provides three-dimensional diversity, while the presence of the sulfur atom, in place of the oxygen in its morpholine counterpart, introduces unique physicochemical properties. The sulfur atom can increase lipophilicity and offers a site for metabolic oxidation, which can be strategically employed in prodrug design or to fine-tune a compound's pharmacokinetic profile.

Derivatives of thiomorpholine have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antioxidant, and hypolipidemic effects.[1] The thiomorpholinomethyl phenyl core, in particular, serves as a foundational structure for probing these activities, allowing for systematic modifications to optimize biological function.

The Core Scaffold: Deconstructing the Thiomorpholinomethyl Phenyl Moiety

The thiomorpholinomethyl phenyl scaffold can be dissected into three key components, each offering opportunities for modification to modulate biological activity:

  • The Thiomorpholine Ring: This heterocycle is not merely a passive solubilizing group. Its conformation and the potential for oxidation of the sulfur atom to a sulfoxide or sulfone can significantly impact target engagement.

  • The Phenyl Ring: This aromatic group serves as a key interaction domain with biological targets. Its electronic and steric properties can be readily tuned through the introduction of various substituents.

  • The Methylene Linker: This single carbon bridge connects the thiomorpholine nitrogen to the phenyl ring. While seemingly simple, its conformational flexibility and potential for substitution can influence the overall topology of the molecule and its fit within a binding pocket.

Synthetic Strategies: Accessing Thiomorpholinomethyl Phenyl Derivatives

A common and efficient method for the synthesis of N-substituted thiomorpholine derivatives, including the thiomorpholinomethyl phenyl scaffold, is through nucleophilic substitution.

General Synthetic Protocol: N-Alkylation of Thiomorpholine

A straightforward approach involves the reaction of thiomorpholine with a substituted benzyl halide (e.g., benzyl bromide or chloride) in the presence of a suitable base and solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the substituted benzyl halide in an appropriate aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the solution to act as a proton scavenger.

  • Addition of Thiomorpholine: Add thiomorpholine to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for a period ranging from a few hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired thiomorpholinomethyl phenyl derivative.

Synthesis reagents Substituted Benzyl Halide + Thiomorpholine conditions Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat (optional) reagents->conditions Reaction product Thiomorpholinomethyl Phenyl Derivative conditions->product Purification Thiomorpholine_Modifications Thiomorpholine Thiomorpholine Sulfoxide Thiomorpholine-S-oxide Thiomorpholine->Sulfoxide Oxidation Sulfone Thiomorpholine-S,S-dioxide Sulfoxide->Sulfone Further Oxidation

Caption: Oxidation states of the thiomorpholine ring.

The Role of the Methylene Linker

The methylene linker provides a degree of conformational flexibility. In some cases, replacing or constraining this linker can have a profound effect on activity. For certain targets, a more rigid analogue may lock the molecule into a bioactive conformation, thereby increasing potency. Conversely, for other targets, the flexibility of the linker may be essential for adopting the correct binding pose.

Case Study: Thiomorpholinomethyl Phenyl Derivatives in Anticancer Research

The thiomorpholinomethyl phenyl scaffold is a recurring feature in the design of anticancer agents, particularly kinase inhibitors.

  • mTOR Kinase Inhibitors: In the development of selective mTOR kinase inhibitors, a sulfonyl-morpholino-pyrimidine series was investigated. [2]The SAR studies highlighted the importance of a hydrogen bond donor on the phenyl ring for potent inhibition. [2]This suggests that for kinase inhibition, the phenyl ring of a thiomorpholinomethyl phenyl derivative could be a key site for introducing functionalities that interact with the hinge region of the kinase.

  • EZH2 Inhibitors: A series of benzomorpholine derivatives were synthesized and evaluated as inhibitors of EZH2, a histone methyltransferase implicated in cancer. [3]Several potent inhibitors were identified, and it was found that these compounds could reduce EZH2 expression and induce cell cycle arrest. [3]This demonstrates the potential of morpholine and, by extension, thiomorpholine-containing scaffolds in targeting epigenetic modifiers.

Experimental Protocols for Biological Evaluation

To establish the SAR of a series of thiomorpholinomethyl phenyl derivatives, a panel of robust biological assays is essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the general anticancer potential of the synthesized compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the thiomorpholinomethyl phenyl derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Compounds A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC₅₀ E->F

Caption: Workflow for the MTT cytotoxicity assay.

Kinase Inhibition Assay

For compounds designed as kinase inhibitors, a direct enzymatic assay is crucial.

Step-by-Step Methodology:

  • Assay Preparation: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: Add the thiomorpholinomethyl phenyl derivatives at various concentrations.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase to allow for phosphorylation of the substrate.

  • Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. This is often an antibody-based detection system coupled with a luminescent or fluorescent signal.

  • Signal Measurement: Measure the signal using a plate reader. The signal intensity will be inversely proportional to the kinase inhibitory activity of the compound.

  • Data Analysis: Determine the IC₅₀ value for each compound.

Conclusion and Future Directions

The thiomorpholinomethyl phenyl scaffold represents a valuable starting point for the design of novel therapeutic agents. The insights gathered from SAR studies of related compounds provide a rational basis for the strategic modification of this core structure. Key takeaways include the profound influence of phenyl ring substituents on biological activity and the potential for fine-tuning properties through modifications of the thiomorpholine ring.

Future research should focus on systematic SAR studies of the thiomorpholinomethyl phenyl scaffold against a diverse range of biological targets. The synthesis of focused libraries with systematic variations of phenyl ring substituents and exploration of the chemical space around the thiomorpholine ring and methylene linker will be instrumental in unlocking the full therapeutic potential of this versatile scaffold.

References

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Asirvatham, S., & Singh, U. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 251-289. [Link]

  • Abid, M., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(23), 4243. [Link]

  • Guan, L., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(3), 1308-1312. [Link]

  • Srinivas, B., et al. (2020). Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. ResearchGate. [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. [Link]

Sources

A Technical Guide to the Exploration of Novel Aromatic Ketones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Reimagining a Privileged Scaffold

The aromatic ketone is a deceptively simple functional group, yet it forms the central core of a vast number of biologically active compounds, from natural products like chalcones to blockbuster synthetic drugs.[1][2] Its inherent chemical properties—a polarized carbonyl bond, a planar structure conducive to π-π stacking, and its ability to act as a hydrogen bond acceptor—make it a powerful pharmacophore. However, the very success of established aromatic ketone-based drugs has led to a degree of saturation in certain areas of chemical space. The directive for modern medicinal chemistry is clear: we must move beyond incremental modifications and explore truly novel aromatic ketone scaffolds to address complex diseases and overcome drug resistance.

This guide is designed for researchers, scientists, and drug development professionals. It is not a rigid template but a strategic framework for the rational design, synthesis, and evaluation of next-generation aromatic ketone drug candidates. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the logical flow from initial concept to preclinical assessment, grounding every step in authoritative scientific principles.

Part 1: Expanding the Chemical Universe of Aromatic Ketones

The first challenge is to create new molecular entities that are structurally distinct from well-trodden scaffolds like simple acetophenones or chalcones.[1][3] This requires a mastery of modern synthetic chemistry and a thoughtful approach to molecular design.

Rational Design Beyond the Familiar

The design of novel scaffolds hinges on two key principles: bioisosterism and scaffold hopping.

  • Bioisosterism: This strategy involves replacing a functional group with another that retains similar physicochemical properties, potentially improving potency, selectivity, or metabolic stability.[4][5][6] For an aromatic ketone, this could mean replacing a phenyl ring with a bioisosteric heterocycle (e.g., pyridine, thiophene) to introduce new hydrogen bonding vectors or alter solubility. The ketone's carbonyl group itself can be mimicked by groups like sulfones or specific heterocyclic arrangements to probe the necessity of the carbonyl for activity.[6][7]

  • Scaffold Hopping: This more ambitious approach involves replacing the entire core scaffold while preserving the geometric arrangement of key pharmacophoric features. Computational tools are invaluable here, allowing chemists to search virtual libraries for new, synthetically accessible cores that can present the necessary side chains in the correct orientation for target binding.

A critical design element for kinase inhibitors, a major class of drugs, is the incorporation of aromatic rings.[8][9][10] These rings often engage in non-bonded π-interactions (π-π stacking, CH-π) within the ATP binding pocket, complementing the hydrogen bonds formed by other parts of the molecule.[9] Designing novel ketones for this target class should therefore focus on optimizing these aromatic interactions.[9]

Advanced Synthetic Strategies

Accessing these novel structures requires moving beyond classical methods like Friedel-Crafts acylation. Modern synthetic organic chemistry offers a powerful toolkit for this purpose.

a) C–H Functionalization: Transition metal-catalyzed C–H functionalization has revolutionized synthesis by allowing the direct conversion of a C–H bond into a C–C or C-heteroatom bond.[11] Using the existing ketone moiety as a directing group, catalysts (e.g., based on Rhodium, Ruthenium, Iridium) can selectively functionalize the ortho C–H bond of the aromatic ring.[11] This strategy is exceptionally atom-economical and allows for late-stage diversification of complex molecules, which is highly valuable in medicinal chemistry.[11]

b) Photoredox Catalysis: Visible-light photoredox catalysis uses light to initiate single-electron transfer (SET) processes, generating radical intermediates under exceptionally mild conditions.[12][13] This enables the formation of C-C bonds that are difficult to forge using traditional methods.[14][15] For instance, acyl radicals can be generated directly from carboxylic acids and coupled with organohalides, providing a direct route to highly functionalized ketones without needing to pre-activate the carboxylic acid.[16] This approach bypasses the need for harsh reagents and demonstrates excellent functional group tolerance.[13][16]

Experimental Protocol: Photoredox-Mediated Synthesis of a Novel Biaryl Ketone

This protocol describes a general procedure for the synthesis of an aryl ketone via a dual nickel/photoredox-catalyzed coupling of an aromatic carboxylic acid and an aryl bromide.

  • Objective: To synthesize 1-(biphenyl-4-yl)ethan-1-one from 4-bromobiphenyl and acetic acid.

  • Rationale: This method avoids the preparation of organometallic reagents and activated carbonyl compounds, offering a more direct and functional-group-tolerant route.[16]

  • Materials:

    • 4-bromobiphenyl (1.0 mmol, 1.0 equiv)

    • Acetic Acid (1.2 mmol, 1.2 equiv)

    • NiCl₂·6H₂O (0.05 mmol, 5 mol%)

    • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.06 mmol, 6 mol%)

    • Iridium photocatalyst [Ir(ppy)₂(dtbbpy)]PF₆ (0.01 mmol, 1 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a flame-dried 10 mL Schlenk tube, add 4-bromobiphenyl, NiCl₂·6H₂O, dtbbpy, the iridium photocatalyst, and K₂CO₃.

    • Seal the tube with a rubber septum and purge with argon for 10 minutes.

    • Add anhydrous DMF (4 mL) and acetic acid (1 mL) via syringe.

    • Place the reaction tube approximately 5 cm from a blue LED lamp (450 nm).

    • Stir the reaction mixture vigorously at room temperature for 24 hours.

    • Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous NH₄Cl (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ketone.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: A Validated Workflow for Preclinical Evaluation

Once a library of novel aromatic ketones is synthesized, a systematic and rigorous evaluation process is required to identify promising lead compounds.

High-Throughput Screening (HTS) and Lead Identification

The initial step is to screen the compound library against the biological target of interest (e.g., a specific enzyme, receptor, or cell line). The goal is to identify "hits"—compounds that exhibit a desired level of activity at a specific concentration.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Hit ID cluster_2 Lead Optimization A Library Design (Bioisosterism, Scaffold Hopping) B Synthesis of Novel Ketones A->B C High-Throughput Screening (HTS) B->C Compound Library D Hit Confirmation & Dose-Response C->D E Structure-Activity Relationship (SAR) D->E Confirmed Hits E->B Iterative Redesign F ADMET Profiling (in silico & in vitro) E->F G Mechanism of Action (MoA) Studies F->G H Lead Candidate G->H I IND-Enabling Studies H->I Preclinical Development

Caption: High-level workflow from compound design to lead candidate selection.

Structure-Activity Relationship (SAR) Studies

Confirmed hits become the starting point for SAR studies. This is an iterative process where systematic modifications are made to the hit molecule to understand which parts are essential for activity and to improve potency and selectivity.[17][18]

For example, if a hit compound has the structure Ar-CO-Ar', chemists will synthesize analogues by:

  • Modifying Ar: Introducing electron-donating or electron-withdrawing groups to probe electronic effects.

  • Modifying Ar': Changing steric bulk or introducing hydrogen bond donors/acceptors.

  • Altering the Linker: If a linker exists between the ketone and an aromatic ring, its length and flexibility will be varied.

The resulting data are compiled to build a robust SAR model.

Table 1: Example SAR Data for a Hypothetical Kinase Inhibitor Series

Compound IDR¹ (on Ar)R² (on Ar')IC₅₀ (nM) vs. Target KinaseSelectivity vs. Off-Target Kinase (Fold)
LEAD-001H4-OCH₃52010
LEAD-0023-Cl4-OCH₃15025
LEAD-0033-F4-OCH₃12530
LEAD-0043-F4-OH8050
LEAD-0053-F3-OH, 4-OCH₃45015
  • Interpretation: The data suggest that a small, electron-withdrawing group at the R¹ position (like F or Cl) is beneficial for potency. Replacing the methoxy group at R² with a hydroxyl group (LEAD-004) further enhances potency and selectivity, likely by forming a new hydrogen bond in the kinase's active site.

Mechanism of Action (MoA) and Target Validation

It is crucial to confirm that the lead compound acts via the intended mechanism. For an enzyme inhibitor, this involves kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive). For covalent inhibitors, techniques like mass spectrometry can confirm bond formation with a specific residue (e.g., a cysteine).[19]

Structural Biology: X-ray crystallography is the gold standard for MoA studies.[20][21][22][23][24] Obtaining a co-crystal structure of the lead compound bound to its target protein provides definitive, atomic-level proof of the binding mode.[20][21] This information is invaluable for subsequent rational design, as it reveals the precise interactions—hydrogen bonds, hydrophobic contacts, π-stacking—that drive affinity.[21][23]

// Edges edge [color="#4285F4", arrowhead=vee, style=dashed]; inhibitor:f2 -> hinge [label="H-Bond"];

edge [color="#EA4335", arrowhead=dot, style=dashed]; inhibitor:f0 -> hydrophobic [label="π-π Stacking"]; inhibitor:f0 -> gatekeeper [label="Hydrophobic\nInteraction"]; }

Caption: Aromatic ketone inhibitor making key interactions in a kinase active site.

ADMET Profiling

A compound with high potency is useless if it has poor pharmacokinetic properties. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated early and often.[25][26][27][28]

  • Initial Assessment (in silico): Computational models can predict properties like LogP (lipophilicity), solubility, and potential for metabolic liabilities (e.g., Cytochrome P450 inhibition).[25]

  • In Vitro Assays: Key experiments include:

    • Solubility: Thermodynamic and kinetic solubility assays.

    • Permeability: Caco-2 or PAMPA assays to predict intestinal absorption.

    • Metabolic Stability: Incubation with liver microsomes to determine metabolic half-life.

    • Toxicity: Cytotoxicity assays against various cell lines (e.g., HepG2 for liver toxicity).

Poor ADMET properties often necessitate further chemical modification. For example, if a compound is too lipophilic and has poor solubility, polar groups can be introduced. If a specific site on the molecule is rapidly metabolized, that position can be blocked, for instance, by replacing a hydrogen atom with fluorine—a common bioisosteric replacement.[4]

Part 3: Case Study & Future Directions

Case Study: Aromatic Trifluoromethyl Ketones as Covalent-Reversible Kinase Inhibitors

A recent area of innovation is the use of aromatic trifluoromethyl ketones as "warheads" for designing covalent-reversible inhibitors.[19] The highly electrophilic ketone, activated by the adjacent trifluoromethyl group, can react with a non-catalytic cysteine residue in the target kinase to form a stable but reversible hemithioketal adduct.[4][19]

This approach combines the high potency of a covalent inhibitor with the improved safety profile of a reversible one. Researchers successfully designed potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and Janus Kinase 3 (JAK3) using this strategy, confirming the binding mode through X-ray crystallography and mass spectrometry.[19][29] This serves as an excellent example of how novel ketone chemistry can solve long-standing challenges in drug design.

Future Outlook

The exploration of novel aromatic ketones in medicinal chemistry is poised for significant advancement. Key future directions include:

  • AI and Machine Learning: Using generative models to design novel ketone scaffolds with optimized properties in silico before synthesis, dramatically accelerating the discovery cycle.

  • New Synthetic Methodologies: Continued development of catalytic methods, such as electrosynthesis and flow chemistry, will provide even more efficient and sustainable access to complex ketone structures.[30]

  • Targeting New Biology: As our understanding of disease grows, new biological targets will be validated. The versatility of the aromatic ketone scaffold makes it an ideal starting point for developing inhibitors against these novel targets.

The aromatic ketone is not merely a historical scaffold but a dynamic and adaptable functional group. By integrating rational design, advanced synthesis, and rigorous evaluation, the scientific community can continue to unlock its immense potential to create the next generation of life-saving medicines.

References

  • A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. (2024). Vertex AI Search.
  • Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transform
  • Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Applic
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Royal Society of Chemistry.
  • General and Efficient C–C Bond Forming Photoredox Catalysis with Semiconductor Quantum Dots. (n.d.). Journal of the American Chemical Society.
  • Transition Metal-Catalyzed Ketone-Directed or Mediated C−H Functionaliz
  • Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021). PubMed.
  • Aromatic beta-amino-ketone derivatives as novel selective non-steroidal progesterone receptor antagonists. (2010). PubMed.
  • Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry (RSC Publishing).
  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimiz
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.).
  • ADMET Evaluation in Drug Discovery. 11. PharmacoKinetics Knowledge Base (PKKB): A Comprehensive Database of Pharmacokinetic and Toxic Properties for Drugs. (n.d.).
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.).
  • Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. (n.d.). MDPI.
  • Vitalrole of Aromatic Keton to demonstrate Various Biological Activities: A Chalone. (2025). International Journal of Drug Design and Discovery.
  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2021). MDPI.
  • Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. (2025).
  • Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Aryl
  • Electrochemically Oxidative α-C–H Functionalization of Ketones: A Cascade Synthesis of α-Amino Ketones Mediated by NH4I. (2016).
  • Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. (n.d.). PubMed.
  • Protein X-ray Crystallography in Drug Discovery. (n.d.).
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.
  • Upgrading ketone synthesis direct from carboxylic acids and organohalides. (2020). PMC.
  • Ketone bodies in cell physiology and cancer. (n.d.). Journal of Cell Biology.
  • Photoredox Catalysis for Sustainable Chemical Synthesis/Medicinal Chemistry. (n.d.). MDPI.
  • Ketone containing aromatic molecules with their potential pharmacological activities. (n.d.).
  • ADMET properties: Overview and current topics. (2022).
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
  • Special Issue : X-ray Crystallography and Drug Discovery. (n.d.). MDPI.
  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.
  • Ketone or aldehyde synthesis by acyl
  • In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. (n.d.). Frontiers.
  • Structure- anticancer activity relationship of chalcone compounds. (n.d.).
  • Recent advances in the synthesis of α-amino ketones. (2021). PubMed.
  • Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. (2025).
  • Photoredox catalysis enabled C–O bond activation: Access to unnatural amino acids. (n.d.). Diva-Portal.org.
  • Upgrading ketone synthesis direct from carboxylic acids and organohalides. (n.d.).
  • Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. (2015).
  • Inhibition of cancer cells in culture.
  • The current role and evolution of X-ray crystallography in drug discovery and development. (n.d.).
  • Incorporation of metabolically stable ketones into a small molecule probe to increase potency and w
  • Aromatic Rings as Molecular Determinants for the Molecular Recognition of Protein Kinase Inhibitors. (2021). MDPI.
  • Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts.
  • Photoredox Catalysis for Building C–C Bonds from C(sp2)–H Bonds. (n.d.). Chemical Reviews.
  • Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). MDPI.
  • X-ray crystallography. (n.d.). Wikipedia.
  • Leveraging the FDA-Approved Kinase Inhibitors to Treat Neurological Disorders. (n.d.).

Sources

The Emergence of Thiomorpholine Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Thiomorpholine Moiety – A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy and safety profiles is paramount. Among the myriad of heterocyclic systems explored, the thiomorpholine scaffold has emerged as a "privileged structure"[1]. This six-membered saturated heterocycle, a thio-analog of morpholine, offers a unique combination of physicochemical properties that make it an attractive building block for the design of new therapeutic agents.[1][2] Its inherent structural features, including a non-planar, puckered conformation and the presence of both a hydrogen bond acceptor (sulfur) and a donor/acceptor (nitrogen), provide a versatile three-dimensional framework for molecular recognition at various biological targets. This guide provides an in-depth technical exploration of the discovery of novel thiomorpholine-based compounds, from synthetic strategies to biological evaluation and mechanistic insights, tailored for researchers and professionals in the field of drug development.

I. Strategic Synthesis of Thiomorpholine Derivatives: From Core Scaffolds to Functionalized Analogs

The synthetic accessibility of the thiomorpholine core and the ease of its derivatization are crucial for its application in medicinal chemistry. A multitude of synthetic routes have been developed, allowing for the introduction of diverse substituents at various positions of the ring, thereby enabling a systematic exploration of the structure-activity relationship (SAR).

A. Foundational Synthesis of the Thiomorpholine Core

The construction of the thiomorpholine ring itself can be achieved through several established methods. A common and efficient approach involves the cyclization of bifunctional precursors. For instance, the reaction of a bis(2-haloethyl)amine with a sulfide source or the cyclization of an aminoethanethiol derivative with a suitable electrophile are frequently employed strategies. These methods offer a reliable means to produce the core scaffold in good yields, which can then be further functionalized.

B. Derivatization Strategies for Library Generation

The true power of the thiomorpholine scaffold lies in the ability to introduce a wide array of chemical functionalities. The nitrogen atom of the thiomorpholine ring is a key handle for derivatization, readily undergoing N-alkylation, N-arylation, and acylation reactions. This allows for the facile introduction of various substituents, profoundly influencing the compound's pharmacological properties.

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine – A Key Intermediate

This protocol details the synthesis of a common precursor used in the development of more complex thiomorpholine derivatives.

Materials:

  • Thiomorpholine

  • 4-Fluoronitrobenzene

  • Triethylamine

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiomorpholine (1.03 g, 10 mmol) and triethylamine (1.01 g, 10 mmol).

  • Dissolve 4-fluoronitrobenzene (1.41 g, 10 mmol) in 15 mL of anhydrous acetonitrile.

  • Add the 4-fluoronitrobenzene solution to the flask containing thiomorpholine and triethylamine.

  • Stir the reaction mixture and heat to 85 °C for 12 hours.

  • After cooling to room temperature, add 50 mL of deionized water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-(4-nitrophenyl)thiomorpholine as a solid.

II. Biological Evaluation of Thiomorpholine-Based Compounds: A Multi-faceted Approach

The thiomorpholine scaffold has been incorporated into compounds exhibiting a remarkable diversity of biological activities. This section will delve into the key therapeutic areas where thiomorpholine derivatives have shown significant promise, supported by quantitative data and detailed experimental protocols.

A. Anticancer Activity: Inducing Apoptosis in Malignant Cells

A significant body of research has focused on the development of thiomorpholine-containing compounds as anticancer agents. These compounds often exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells.

Data Presentation: In Vitro Cytotoxicity of Thiomorpholine Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
N-azole substituted thiomorpholineThiazolyl thiomorpholine 10cA549 (Lung)10.1[3]
N-azole substituted thiomorpholineThiazolyl thiomorpholine 10cHeLa (Cervical)30.0[3]

Signaling Pathway: Thiomorpholine-Induced Intrinsic Apoptosis

Many thiomorpholine-based anticancer agents trigger the intrinsic apoptosis pathway, which is initiated by intracellular stress signals and converges at the mitochondria.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Caspase Cascade Thiomorpholine Compound Thiomorpholine Compound Bax Bax Thiomorpholine Compound->Bax activates Bcl2 Bcl2 Thiomorpholine Compound->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf1 Apaf1 Cytochrome c->Apaf1 Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase9 Procaspase9->Apoptosome Caspase9 Caspase9 Procaspase3 Procaspase3 Caspase9->Procaspase3 cleaves & activates Caspase3 Caspase3 Procaspase3->Caspase3 Cellular Substrates Cellular Substrates Caspase3->Cellular Substrates cleavage leads to apoptosis Apoptosome->Caspase9 activates

Caption: Intrinsic apoptosis pathway induced by thiomorpholine compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiomorpholine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

B. Antidiabetic Activity: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

Thiomorpholine derivatives have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion, making these compounds promising candidates for the treatment of type 2 diabetes.[1]

Data Presentation: In Vitro DPP-IV Inhibitory Activity of Thiomorpholine Derivatives

CompoundR1 GroupIC50 (µmol/L)Reference
16a1-Methylethyl6.93[1]
16b2-Methylpropyl6.29[1]
16c1,1-Dimethylethyl3.40[1]

Experimental Workflow: DPP-IV Inhibitor Screening

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Detection cluster_3 Data Analysis Prepare Reagents Prepare Reagents Prepare Compound Dilutions Prepare Compound Dilutions Prepare Reagents->Prepare Compound Dilutions Prepare Enzyme Solution Prepare Enzyme Solution Prepare Compound Dilutions->Prepare Enzyme Solution Prepare Substrate Solution Prepare Substrate Solution Prepare Enzyme Solution->Prepare Substrate Solution Initiate Reaction (Add Substrate) Initiate Reaction (Add Substrate) Prepare Substrate Solution->Initiate Reaction (Add Substrate) Add Buffer Add Buffer Add Test Compound/Control Add Test Compound/Control Add Buffer->Add Test Compound/Control Add DPP-IV Enzyme Add DPP-IV Enzyme Add Test Compound/Control->Add DPP-IV Enzyme Pre-incubate Pre-incubate Add DPP-IV Enzyme->Pre-incubate Pre-incubate->Initiate Reaction (Add Substrate) Incubate at 37°C Incubate at 37°C Initiate Reaction (Add Substrate)->Incubate at 37°C Measure Fluorescence Measure Fluorescence Incubate at 37°C->Measure Fluorescence Calculate % Inhibition Calculate % Inhibition Measure Fluorescence->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value

Caption: Workflow for a fluorescence-based DPP-IV inhibition assay.

Experimental Protocol: Fluorescence-Based DPP-IV Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by DPP-IV.

Materials:

  • Human recombinant DPP-IV

  • DPP-IV substrate (e.g., Gly-Pro-aminomethylcoumarin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Thiomorpholine test compounds

  • Known DPP-IV inhibitor (positive control, e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the DPP-IV enzyme, the fluorogenic substrate, and serial dilutions of the test compounds and positive control in the assay buffer.

  • Assay Setup: To the wells of a 96-well black microplate, add the assay buffer, the test compound or control, and the DPP-IV enzyme solution. Include wells for 100% activity (enzyme and buffer, no inhibitor) and background (buffer only).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DPP-IV substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

C. Antimicrobial and Antioxidant Activities: A Broad Spectrum of Potential

Thiomorpholine derivatives have also demonstrated promising activity against various pathogens and have shown the ability to neutralize harmful free radicals.

Data Presentation: Antitubercular and Antioxidant Activities of Thiomorpholine Derivatives

ActivityCompound ClassDerivative ExampleMeasurementValueReference
Antitubercular DihydroquinolineCompound 7fMIC (µg/mL)1.56[4]
Antitubercular DihydroquinolineCompound 7pMIC (µg/mL)1.56[4]
Antioxidant N-substituted thiomorpholineCinnamic acid derivativeIC50 (µM)7.5[5]

III. Conclusion and Future Perspectives

The thiomorpholine scaffold has unequivocally established itself as a versatile and valuable platform in the realm of drug discovery. Its favorable physicochemical properties, synthetic tractability, and the diverse range of biological activities exhibited by its derivatives underscore its immense potential. The successful development of thiomorpholine-based compounds targeting cancer, diabetes, and infectious diseases highlights the broad therapeutic applicability of this privileged scaffold.

Future research in this area will likely focus on several key aspects. The exploration of novel synthetic methodologies to access more complex and diverse thiomorpholine libraries will continue to be a priority. A deeper understanding of the structure-activity relationships through computational modeling and experimental studies will guide the rational design of more potent and selective drug candidates. Furthermore, investigations into the mechanisms of action of these compounds will provide crucial insights for their clinical development. As our understanding of the chemical biology of the thiomorpholine scaffold continues to grow, we can anticipate the emergence of new and innovative therapeutic agents that will ultimately benefit patients worldwide.

IV. References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • European Journal of Medicinal Chemistry. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]

  • PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]

  • PubMed. (n.d.). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. [Link]

Sources

Initial Purity Assessment of Synthesized Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Foundational Role of Purity in Preclinical Research

In the landscape of drug discovery, the journey from a synthesized molecule to a viable clinical candidate is predicated on the integrity of scientific data. The initial purity assessment of a novel chemical entity is not a perfunctory checkpoint but the very foundation upon which all subsequent biological and toxicological data are built. The presence of uncharacterized impurities, such as unreacted starting materials, byproducts, or residual solvents, can lead to misleading structure-activity relationships (SAR), inaccurate potency measurements, and unforeseen toxicity, ultimately resulting in the costly failure of promising candidates in later developmental stages.[1][2]

This guide provides a comprehensive, experience-driven framework for the initial purity assessment of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate. We will eschew a rigid, step-by-step recitation of methods in favor of a narrative that elucidates the causal logic behind experimental choices. The objective is to establish a self-validating system of orthogonal analytical techniques that, when used in concert, provide an unambiguous and trustworthy purity profile for this promising molecule.

The Strategic Approach: An Orthogonal, Self-Validating Workflow

A single analytical technique is insufficient to declare a compound "pure." A robust purity assessment relies on an orthogonal approach, where different methods probe distinct physicochemical properties of the molecule. Data from one technique should corroborate and complement the findings of another, creating a self-validating system that enhances confidence in the final purity statement. The workflow below illustrates this integrated strategy.

Purity_Workflow cluster_0 Synthesis & Crude Product cluster_1 Phase 1: Chromatographic Purity & Identity cluster_2 Phase 2: Structural & Compositional Verification cluster_3 Final Assessment Synthesis Synthesized Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate HPLC HPLC-UV (Quantitative Purity) Synthesis->HPLC LCMS LC-MS (Molecular Weight Confirmation) Synthesis->LCMS NMR NMR (¹H, ¹³C) (Structural Integrity & Solvent Residue) HPLC->NMR Confirms main peak identity Report Comprehensive Purity Report (Purity Value & Confidence Statement) HPLC->Report LCMS->NMR Corroborates MW of structure EA Elemental Analysis (Elemental Composition) NMR->EA Confirms proposed structure EA->Report Validates empirical formula

Sources

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Para-Substituted Ethyl 7-Oxo-7-Phenylheptanoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the primary synthetic routes to para-substituted Ethyl 7-oxo-7-phenylheptanoate analogs. These diarylheptanoid precursors are of significant interest, notably as key intermediates in the synthesis of therapeutic agents like Seratrodast, a thromboxane A2 receptor antagonist used in asthma management.[1][2] We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of the principal synthetic strategies, with a focus on the classical Friedel-Crafts acylation. Detailed, field-tested protocols are provided, alongside a comparative analysis to guide researchers in selecting the optimal synthetic route based on substrate scope, scalability, and experimental constraints.

Introduction and Retrosynthetic Analysis

The core structure of Ethyl 7-oxo-7-phenylheptanoate consists of a phenyl ring connected to a seven-carbon aliphatic chain containing a ketone and a terminal ethyl ester. The primary challenge in its synthesis is the formation of the aryl-ketone bond (C-C bond between the phenyl ring and the carbonyl carbon). A logical retrosynthetic disconnection at this bond immediately suggests two primary synthetic paradigms: electrophilic aromatic substitution or nucleophilic attack by an organometallic phenyl species.

G cluster_0 Synthetic Strategies Target Target Molecule Ethyl 7-oxo-7-phenylheptanoate Analog Disconnection Key C-C Bond Disconnection (Aryl-Acyl) Target->Disconnection StrategyA Strategy A: Friedel-Crafts Acylation (Electrophilic Attack on Arene) Disconnection->StrategyA Path 1 StrategyB Strategy B: Organometallic Addition (Nucleophilic Phenyl Group) Disconnection->StrategyB Path 2 SynthonsA Synthons (Strategy A) Para-Substituted Benzene (Nucleophile) + Acylium Ion Electrophile StrategyA->SynthonsA SynthonsB Synthons (Strategy B) Phenyl Organometallic (Nucleophile) + Acyl Chloride Electrophile StrategyB->SynthonsB

Caption: Retrosynthetic analysis of the target molecule.

This analysis logically leads us to the most prevalent and industrially relevant method, Friedel-Crafts acylation, as well as alternative organometallic-based approaches.

Key Synthetic Strategies

Strategy A: Friedel-Crafts Acylation - The Workhorse Route

The Friedel-Crafts acylation, first reported in 1877, remains a cornerstone of organic synthesis for creating aryl ketones.[3] It is an electrophilic aromatic substitution reaction where an aromatic ring attacks an acylium ion, generated in situ from an acyl chloride or anhydride.[4][5][6]

Mechanism and Rationale: The reaction is typically catalyzed by a strong Lewis acid, most commonly aluminum trichloride (AlCl₃).[3][7] The mechanism proceeds via three key steps:

  • Generation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, forming a complex. This complex cleaves to generate a resonance-stabilized acylium ion (R-C≡O⁺), which is a potent electrophile.[4][7][8]

  • Electrophilic Attack: The π-electron system of the substituted benzene ring acts as a nucleophile, attacking the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[8]

  • Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group, collapsing the intermediate and restoring the aromatic system.[3][5]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Substitution AcylCl Acyl Chloride (R-COCl) Complex [R-CO-Cl-AlCl₃] Complex AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion [R-C≡O]⁺ + [AlCl₄]⁻ Complex->Acylium Arene Substituted Benzene Acylium->Arene Sigma Arenium Ion (Sigma Complex) Arene->Sigma + Acylium Ion Product Aryl Ketone Product Sigma->Product - H⁺ (Restores Aromaticity)

Caption: Mechanism of Friedel-Crafts Acylation.

Causality Behind Experimental Choices:

  • Stoichiometric Catalyst: Unlike Friedel-Crafts alkylation, the acylation requires at least a stoichiometric amount of AlCl₃. The reason is that the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[3] This complexation deactivates both the product towards further acylation and the catalyst. An aqueous workup is required to hydrolyze this complex and isolate the ketone.

  • Solvent: Solvents like dichloromethane (DCM) or nitrobenzene are common. Nitrobenzene can be advantageous as it can dissolve AlCl₃, but its deactivating nature and toxicity are drawbacks.

  • Substituent Effects:

    • Activating Groups (ortho, para-directing, e.g., -OCH₃, -CH₃) on the benzene ring enhance the reaction rate. Due to the steric bulk of the acylium ion complex, the para-substituted product is heavily favored.[9]

    • Deactivating Groups (meta-directing, e.g., -NO₂, -CF₃) strongly inhibit the reaction, and Friedel-Crafts acylation generally fails on rings with strongly deactivating substituents.[8][10]

    • Groups with lone pairs (-OH, -NH₂) are incompatible as they coordinate strongly with the Lewis acid catalyst, deactivating the ring.[6]

Advantages:

  • No Rearrangements: The acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, a common issue in Friedel-Crafts alkylation.[3][10]

  • No Polyacylation: The product ketone is less reactive than the starting material due to the electron-withdrawing nature of the acyl group, preventing multiple acylations.[3][10]

Limitations:

  • Requires a stoichiometric amount of a corrosive and water-sensitive catalyst.

  • Limited substrate scope; incompatible with strongly deactivated rings and certain functional groups.[4]

Strategy B: Organometallic Approaches

For substrates incompatible with the harsh conditions of Friedel-Crafts acylation, organometallic routes offer milder alternatives.

1. Organocadmium Reagents: This is a classic method for preparing ketones from acid chlorides.[11][12] The key advantage of organocadmium reagents (R₂Cd) over more reactive Grignard (RMgX) or organolithium (RLi) reagents is their moderate reactivity.[13] They react readily with highly electrophilic acid chlorides but do not typically add to the resulting ketone product.[11][13] This chemoselectivity prevents the formation of tertiary alcohol byproducts, a common issue with Grignard reagents.[14] The organocadmium reagent is prepared in situ from a Grignard reagent and a cadmium salt like CdCl₂.[15]

2. Grignard Reagents: While direct addition of a phenyl Grignard reagent to ethyl 7-chloro-7-oxoheptanoate is conceivable, it is fraught with challenges. The primary issue is over-addition: the initially formed ketone is more reactive than the starting acid chloride derivative towards the Grignard reagent, leading to the formation of a tertiary alcohol.[14][16] This route is generally low-yielding for ketone synthesis unless special conditions or hindered reagents are used.[17]

3. Palladium-Catalyzed Cross-Coupling: Modern methods like the Suzuki and Heck reactions are powerful for C-C bond formation but represent a more complex, multi-step approach for this specific target.[18][19][20]

  • Suzuki Coupling: One could envision coupling a para-substituted phenylboronic acid with the acid chloride of the heptanoate chain. This reaction offers mild conditions and broad functional group tolerance.[21][22][23]

  • Heck Reaction: This reaction typically couples an aryl halide with an alkene.[18] While not a direct route to the target molecule, related palladium-catalyzed carbonylative couplings exist that could construct the aryl ketone moiety.

Detailed Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is a two-step process starting from the commercially available ethyl hydrogen heptanedioate (mono-ethyl pimelate).

G Start Ethyl Hydrogen Heptanedioate Step1 Step 1: Acyl Chloride Formation (e.g., SOCl₂, 0°C to RT) Start->Step1 Intermediate Ethyl 7-chloro-7-oxoheptanoate Step1->Intermediate Step2 Step 2: Friedel-Crafts Acylation (Substituted Benzene, AlCl₃, DCM, 0°C to RT) Intermediate->Step2 Workup Aqueous Workup (Ice, HCl) Step2->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct Final Product para-substituted Ethyl 7-oxo-7-phenylheptanoate Purification->FinalProduct

Caption: Experimental workflow for the Friedel-Crafts synthesis.

Step 1: Preparation of Ethyl 7-chloro-7-oxoheptanoate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add ethyl hydrogen heptanedioate (1.0 eq).

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure (distillation). The crude ethyl 7-chloro-7-oxoheptanoate is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the para-substituted benzene (e.g., anisole, toluene) (1.5-3.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum trichloride (AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Stir for 15-30 minutes.

  • Dissolve the crude ethyl 7-chloro-7-oxoheptanoate (1.0 eq) from Step 1 in a small amount of anhydrous DCM.

  • Add the acid chloride solution dropwise to the reaction mixture at 0 °C.

  • After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and very slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

Protocol 2: Synthesis via Organocadmium Reagent

This route also uses the acyl chloride prepared in Step 1 of Protocol 1.

Step 1: Preparation of Di(phenyl)cadmium

  • In a flame-dried flask under inert atmosphere, prepare the phenyl Grignard reagent (phenylmagnesium bromide) from bromobenzene (2.1 eq) and magnesium turnings (2.2 eq) in anhydrous THF.

  • In a separate flame-dried flask, add anhydrous cadmium chloride (CdCl₂, 1.0 eq) and suspend it in anhydrous THF.

  • Cool both flasks to 0 °C. Slowly add the prepared Grignard reagent to the CdCl₂ suspension via cannula.

  • After the addition, stir the resulting greyish mixture at room temperature for 1-2 hours. The di(phenyl)cadmium reagent is now ready for use.

Step 2: Acylation

  • Cool the di(phenyl)cadmium suspension to 0 °C.

  • Dissolve ethyl 7-chloro-7-oxoheptanoate (2.0 eq) in anhydrous THF and add it dropwise to the organocadmium reagent.

  • After addition, allow the mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of NH₄Cl.

  • Extract the mixture three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Purification and Characterization

Confirming the identity and purity of the final product is critical.

  • Purification: Flash column chromatography is the standard method. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can provide highly pure material.

  • Characterization:

    • ¹H NMR: Expect signals for the ethyl ester (~1.2 ppm triplet, ~4.1 ppm quartet), the aliphatic chain protons (multiplets between ~1.4-3.0 ppm, with the protons alpha to the ketone shifted downfield to ~2.9 ppm), and the aromatic protons (~7.2-8.0 ppm, with splitting patterns dependent on the para-substituent).

    • ¹³C NMR: Expect signals for the ester carbonyl (~173 ppm), the ketone carbonyl (~199 ppm), aliphatic carbons (~24-43 ppm), and aromatic carbons (~128-165 ppm).

    • FTIR Spectroscopy: Look for two strong C=O stretching bands: one for the ester (~1730 cm⁻¹) and one for the aryl ketone (~1685 cm⁻¹).[24] Also expect C-H stretches for both aromatic and aliphatic groups.[24]

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

Data Summary and Route Comparison

FeatureFriedel-Crafts AcylationOrganocadmium RouteGrignard Route
Key Reagents Substituted arene, AlCl₃, Acyl ChloridePh₂Cd, Acyl ChloridePhMgBr, Acyl Chloride
Typical Yields Good to Excellent (60-90%)Good (50-80%)Poor to Moderate (10-50%)
Advantages Direct, high-yielding, robust, scalable, no rearrangements.[3][10]High chemoselectivity for ketones, avoids over-addition, mild conditions.[11][13]Readily available reagents.
Limitations Harsh conditions, stoichiometric Lewis acid, limited functional group tolerance.[4][6]Toxicity of cadmium salts, requires prior Grignard formation.Low selectivity, significant tertiary alcohol byproduct formation.[14]
Best For... Arenes with electron-donating or neutral substituents.Substrates with functional groups sensitive to Lewis acids.Not recommended for ketone synthesis unless under specific conditions.

Conclusion

The synthesis of para-substituted Ethyl 7-oxo-7-phenylheptanoate analogs is most reliably and efficiently achieved via Friedel-Crafts acylation . This method is direct, scalable, and generally high-yielding for a range of electronically suitable aromatic precursors, making it the preferred industrial and laboratory route. For substrates that are incompatible with the strong Lewis acids required for the Friedel-Crafts reaction, the organocadmium route provides a milder and more chemoselective, albeit more toxic, alternative. While other modern cross-coupling reactions are powerful, they represent a less atom-economical and more complex pathway for this particular class of molecules. The selection of the synthetic strategy should, therefore, be guided by the specific para-substituent on the phenyl ring and the overall functional group compatibility of the starting materials.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • Cason, J. (1946). The Use of Organocadmium Reagents for the Preparation of Ketones. Journal of the American Chemical Society. [Link]

  • Buskens, P., et al. (2005). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews. [Link]

  • Burkhardt, E. R., & Rieke, R. D. (1985). Synthesis of Ketones with Organocadmiums made directly from "Rieke" Cadmium. The Journal of Organic Chemistry. [Link]

  • designer-drug.com. The use of organocadmium reagents for the preparation of ketones. [Link]

  • Yadav, G. D., & Doshi, N. S. (2002). Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry. [Link]

  • ResearchGate. The Heck synthesis of β‐arylated ketones catalyzed by palladium immobilized on functional polysiloxane microspheres. [Link]

  • Cason, J. (1947). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews. [Link]

  • Semantic Scholar. The use of organocadmium reagents for the preparation of ketones. [Link]

  • ResearchGate. The Heck Coupling Reaction Using Aryl Vinyl Ketones: Synthesis of Flavonoids. [Link]

  • Chad's Prep®. EAS Friedel Crafts Alkylation and Acylation. [Link]

  • Semantic Scholar. Mizoroki-Heck Reaction of Unstrained Aryl Ketones via Ligand-Promoted C-C Bond Olefination. [Link]

  • ORGANIC REACTION MECHANISM. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Ghorai, M. K., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • JoVE. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • YouTube. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Wikipedia. Pimelic acid. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • Chemistry LibreTexts. 20.12 Reaction of Organometallic Reagents with Carboxylic Acid Derivatives. [Link]

  • Quasdorf, K. W., et al. (2008). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society. [Link]

  • Leite, D. I., et al. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Current Organic Chemistry. [Link]

  • LookChem. ETHYL 7-OXO-7-[2-(PYRROLIDINOMETHYL)PHENYL]HEPTANOATE. [Link]

  • Schlegel, J., et al. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. Angewandte Chemie International Edition. [Link]

  • Weng, W., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. [Link]

  • Li, C., et al. (2020). Diarylheptanoid: A privileged structure in drug discovery. Fitoterapia. [Link]

  • Mague, J. T., et al. (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. IUCrData. [Link]

  • Currin, A., et al. (2020). Biocatalytic Friedel-Crafts Reactions. ChemCatChem. [Link]

  • ResearchGate. Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. [Link]

  • Mohamed, S. K., et al. (2012). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Friedel-Crafts acylation for the synthesis of long-chain aromatic ketones

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Friedel-Crafts Acylation for the Synthesis of Long-Chain Aromatic Ketones

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Long-Chain Aromatic Ketones

Long-chain aromatic ketones are a pivotal class of molecules, serving as foundational structures in pharmaceuticals, advanced materials, and fine chemicals.[1][2][3] Their unique architecture, combining a rigid aromatic core with a flexible, lipophilic aliphatic chain, imparts valuable properties. In drug development, these motifs are instrumental for tuning receptor binding, improving metabolic stability, and enhancing membrane permeability.[4] The Friedel-Crafts acylation stands as a cornerstone C-C bond-forming reaction for forging these structures, offering a direct and powerful method for attaching a long-chain acyl group to an aromatic nucleus.[5][6][7]

This guide provides a detailed exploration of the Friedel-Crafts acylation for this specific application. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the causality behind critical experimental choices, and field-proven protocols for successful synthesis. We will address the nuances of working with high-molecular-weight substrates and discuss both classical and modern, greener catalytic systems.

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) pathway. The reaction's success hinges on the generation of a highly electrophilic species, the acylium ion, which is then attacked by the electron-rich aromatic ring.

The key mechanistic steps are as follows:

  • Generation of the Acylium Ion: A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), coordinates to the halogen of the long-chain acyl halide (or to an oxygen on an anhydride). This coordination polarizes the C-X bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[8][9][10] This ion is the potent electrophile that drives the reaction.

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[9]

  • Restoration of Aromaticity: A weak base (often the [AlCl₄]⁻ complex) abstracts a proton from the carbon bearing the new acyl group. The electrons from the C-H bond collapse back into the ring, restoring its stable aromatic system and forming the ketone product.[9]

  • Catalyst Complexation: The carbonyl oxygen of the newly formed ketone product is a Lewis base and readily coordinates with the strong Lewis acid catalyst (e.g., AlCl₃).[6][11] This forms a stable complex, which deactivates the catalyst. Consequently, the catalyst is not truly catalytic in the classical sense, and more than one stoichiometric equivalent is typically required for the reaction to proceed to completion. This complex is later hydrolyzed during aqueous workup to liberate the final ketone product.

FC_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: EAS & Proton Abstraction cluster_2 Step 4: Workup Acyl_Halide R-C(=O)-Cl (Long-Chain Acyl Chloride) Acylium_Ion {R-C≡O⁺ ↔ R-C⁺=O} (Resonance-Stabilized Acylium Ion) Acyl_Halide->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Complex [AlCl₄]⁻ Arene Ar-H (Aromatic Ring) Acylium_Ion->Arene Sigma_Complex [Ar(H)-C(=O)R]⁺ (Sigma Complex) Arene->Sigma_Complex + Acylium Ion Product_Complex Ar-C(=O)R • AlCl₃ (Product-Catalyst Complex) Sigma_Complex->Product_Complex + [AlCl₄]⁻ - HCl - AlCl₃ Final_Product Ar-C(=O)R (Long-Chain Aromatic Ketone) Product_Complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts Acylation.

Critical Experimental Parameters: A Guide to Rational Design

The success of synthesizing long-chain aromatic ketones is highly dependent on the careful selection of reagents and conditions.

Acylating Agents

For long-chain synthesis, the most common acylating agents are long-chain acyl chlorides (e.g., lauroyl chloride, stearoyl chloride) or anhydrides . These are typically prepared from the corresponding carboxylic acids. As part of a greener chemistry approach, it's also possible to use long-chain carboxylic acids directly, activated in situ with reagents like methanesulfonic anhydride.[12][13]

Aromatic Substrates

The reactivity of the aromatic ring is paramount.

  • Activated Rings: Arenes bearing electron-donating groups (EDGs) like alkyl (-R) or alkoxy (-OR) groups are highly reactive and are excellent substrates.

  • Unactivated Rings: Benzene and simple alkylbenzenes react well but may require slightly more forcing conditions.

  • Deactivated Rings: Aromatic rings with strongly electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or another acyl group are generally unreactive and not suitable substrates for Friedel-Crafts acylation.[11][14] Similarly, aromatic amines (anilines) are problematic as the lone pair on the nitrogen coordinates with the Lewis acid, deactivating the ring.[14][15]

Catalyst Selection: From Traditional to Sustainable

The choice of catalyst is a critical decision that impacts yield, cost, and environmental footprint.

Catalyst Type Examples Equivalents Needed Key Advantages Key Disadvantages Ref.
Traditional Lewis Acids AlCl₃, FeCl₃, ZnCl₂>1.0 (Stoichiometric)High reactivity, low cost.Moisture sensitive, corrosive, generates large amounts of acidic waste during workup, difficult to recycle.[1][8][16]
Metal Triflates Sc(OTf)₃, Cu(OTf)₂Catalytic (0.1-10 mol%)Often water-tolerant, can be used in smaller amounts, milder conditions.Higher cost compared to AlCl₃.[1]
Solid Acid Catalysts Zeolites (e.g., H-ZSM-5), Montmorillonite ClaysCatalyticReusable, easily separated by filtration, environmentally benign, can be regenerated.May require higher temperatures, can have lower activity for less reactive substrates.[11][17][18][19][20]
Ionic Liquids Chloroaluminate ILs, Brønsted-Lewis acidic ILsCatalyst & SolventNegligible vapor pressure, high thermal stability, potential for recyclability.Can be expensive, product separation may be complex.[1][21][22]
Solvent Selection

The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

  • Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common choices.[16]

  • For less reactive substrates, a polar, non-coordinating solvent like nitrobenzene can be used, although its toxicity is a significant drawback.[23]

  • The polarity of the solvent can influence the regioselectivity of the reaction, especially with substrates like naphthalene, by affecting the solubility and stability of intermediate complexes.[23] For long-chain substrates, ensuring adequate solubility of the aliphatic portion is a key consideration.

Challenges in Long-Chain Syntheses and Troubleshooting

  • Solubility: The long, non-polar alkyl chain of the acylating agent or product can decrease solubility in common reaction solvents. It may be necessary to screen solvents or use a co-solvent to maintain a homogeneous reaction mixture.

  • Catalyst Deactivation: The primary cause of reaction failure is catalyst deactivation. This is most often due to moisture, which hydrolyzes the Lewis acid, or complexation with the product ketone.[11] Ensuring strictly anhydrous conditions by flame-drying glassware and using dry solvents is absolutely critical.

  • Steric Hindrance: While generally less of an issue for para-acylation, significant steric bulk on the aromatic ring near the site of reaction can slow down or prevent acylation.

  • No Reaction: If the reaction fails to proceed, first verify the absence of moisture. Then, consider the electronic nature of your substrate. If it is deactivated, the reaction is unlikely to work.[14] For moderately reactive substrates, increasing the temperature or using a more potent Lewis acid may be necessary.

Detailed Experimental Protocols

Safety Note: Friedel-Crafts reactions can be highly exothermic. Acyl chlorides are corrosive and lachrymatory. Aluminum chloride reacts violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Classical Synthesis of 1-(p-tolyl)dodecan-1-one using AlCl₃

This protocol details a standard procedure using a traditional Lewis acid catalyst.

Materials:

  • Lauroyl chloride (1.0 eq)

  • Toluene (serves as reactant and solvent, ~10 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or nitrogen inlet), and a pressure-equalizing dropping funnel. Maintain a dry, inert atmosphere (N₂ or Argon).

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 eq) and a portion of the anhydrous DCM.

  • Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of lauroyl chloride (1.0 eq) in anhydrous toluene (~10 eq). Add this solution dropwise to the cold AlCl₃ suspension over 30-45 minutes. The rate of addition should be controlled to keep the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl (approx. 2M). This step is highly exothermic and will release HCl gas. Perform this in a fume hood. Stir until the ice has melted and the two layers have separated.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or oil. It can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel to yield the pure long-chain aromatic ketone.

Protocol 2: Green Synthesis using a Reusable Zeolite Catalyst

This protocol outlines a more environmentally friendly approach using a solid acid catalyst.

Materials:

  • Lauroyl chloride (1.0 eq)

  • Toluene (1.5 eq)

  • H-ZSM-5 Zeolite (activated, ~20% by weight of the limiting reagent)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or sulfolane)

Procedure:

  • Catalyst Activation: Activate the H-ZSM-5 zeolite by heating it in a furnace at ~500°C for 4-6 hours. Allow it to cool to room temperature in a desiccator to prevent moisture absorption.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated zeolite catalyst, anhydrous solvent, and toluene (1.5 eq).

  • Reaction: Heat the mixture to reflux (typically 100-140°C, depending on the solvent). Add the lauroyl chloride (1.0 eq) dropwise.

  • Monitoring: Maintain the reaction at reflux for 6-24 hours. Monitor the progress by TLC or GC-MS. Solid acid-catalyzed reactions are often slower than their homogeneous counterparts.[11]

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the zeolite catalyst by simple filtration.[11]

  • Catalyst Regeneration: Wash the recovered catalyst with a solvent like ethyl acetate to remove adsorbed organics, then dry it in an oven. The catalyst can be reactivated in a furnace for reuse.[11]

  • Workup and Purification: The filtrate contains the product. Wash the filtrate with saturated NaHCO₃ solution to neutralize any trace HCl, then with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Experimental_Workflow cluster_protocol General Friedel-Crafts Protocol Setup 1. Assemble Dry Glassware (Inert Atmosphere) Reagents 2. Add Solvent & Catalyst Setup->Reagents Cooling 3. Cool to 0°C (For AlCl₃) Reagents->Cooling Addition 4. Add Acylating Agent & Arene Dropwise Cooling->Addition Reaction 5. Stir at RT or Heat (Monitor by TLC/GC) Addition->Reaction Workup 6. Quench & Extract Reaction->Workup Purification 7. Dry, Concentrate & Purify (Chromatography/ Recrystallization) Workup->Purification Characterization 8. Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for Friedel-Crafts acylation.

Conclusion

The Friedel-Crafts acylation is an indispensable tool for the synthesis of long-chain aromatic ketones, providing direct access to valuable intermediates for drug discovery and materials science. While traditional methods using stoichiometric Lewis acids like AlCl₃ are robust and effective, they come with significant environmental and handling challenges.[1] The increasing adoption of heterogeneous solid acid catalysts and other green alternatives offers a promising path toward more sustainable and efficient processes.[11][17] A thorough understanding of the reaction mechanism and careful control over experimental parameters—particularly anhydrous conditions—are the keys to successfully applying this powerful transformation in the laboratory.

References

  • BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
  • BenchChem. (n.d.). A Comparative Guide to Greener Alternatives for Friedel-Crafts Acylation.
  • Friedel–Crafts reactions for biomolecular chemistry. (2024). RSC Publishing.
  • Wilkinson, M. C. (2011). "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(8), 2232–2235. [Link]

  • BenchChem. (n.d.). Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols.
  • Saskia, K. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry. Saskoer.ca.
  • Wilkinson, M. C. (2011). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). PMC - NIH.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (n.d.). ACS Publications.
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). RSC Publishing.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2025). ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). International Journal of Chemical Studies.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
  • Friedel-Crafts acylation of aromatic groups to give ketones. (n.d.). Master Organic Chemistry.
  • Solvent Effects in Friedel–Crafts Reaction. (2019). Chemistry Stack Exchange.
  • A new efficient method for the preparation of intermediate aromatic ketones by Friedel–Crafts acylation. (n.d.). SEARCH.
  • Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles. (n.d.). ResearchGate.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • (PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (n.d.). ResearchGate.
  • Synthesis of long-chain ketones and aldehydes (A) Representative.... (n.d.). ResearchGate.
  • Wang, X., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Cell Reports Physical Science, 3(7). [Link]

  • Examples of drugs with aromatic ketone moiety. (n.d.). ResearchGate.
  • Friedel-Crafts Acylation and Related Reactions Catalyzed by Heteropoly Acids | Request PDF. (2025). ResearchGate.

Sources

The Strategic Introduction of the Thiomorpholinomethyl Group to Aromatic Systems: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholinomethyl moiety is a significant structural motif in contemporary medicinal chemistry and materials science. Its incorporation into aromatic scaffolds can profoundly influence physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2] This guide provides a detailed overview of the primary synthetic strategies for introducing this functional group onto an aromatic ring, with a focus on the underlying mechanistic principles and practical experimental protocols. We will delve into the classic Mannich reaction, a cornerstone of aminomethylation, and discuss alternative approaches, offering insights into reaction optimization and troubleshooting. This document is intended to serve as a comprehensive resource for researchers seeking to leverage the unique properties of the thiomorpholinomethyl group in their molecular design endeavors.

Introduction: The Thiomorpholinomethyl Group in Molecular Design

The strategic functionalization of aromatic rings is a fundamental aspect of drug discovery and materials science. The choice of substituent can dramatically alter a molecule's biological activity and material properties. The thiomorpholine heterocycle, a sulfur-containing analog of morpholine, has garnered considerable attention due to its unique combination of features. The sulfur atom, in comparison to the oxygen in morpholine, increases lipophilicity and can serve as a "soft spot" for metabolism through oxidation to the corresponding sulfoxide or sulfone.[1] When appended to an aromatic ring via a methylene linker, the resulting thiomorpholinomethyl group can act as a versatile building block, influencing conformation, solubility, and intermolecular interactions.

The aminomethylation of aromatic compounds, the core transformation for installing this group, is a powerful C-C bond-forming reaction.[3] Among the various methods, the Mannich reaction stands out for its operational simplicity and convergence, bringing together an active hydrogen-containing compound (the arene), an aldehyde (typically formaldehyde), and a secondary amine (thiomorpholine).[3][4][5]

This guide will provide a detailed exploration of the Mannich reaction for the thiomorpholinomethylation of aromatic rings, alongside considerations for substrate scope and potential challenges.

The Mannich Reaction: A Classic Approach to Aminomethylation

The Mannich reaction is a three-component condensation that provides a direct route to β-amino carbonyl compounds, known as Mannich bases.[4][6] In the context of aromatic substrates, particularly those with activated hydrogen atoms (e.g., phenols, anilines, and electron-rich heterocycles), the reaction proceeds as an electrophilic aromatic substitution.[5][7]

Reaction Mechanism

The mechanism of the Mannich reaction for aromatic substrates can be dissected into two key stages:

  • Formation of the Eschenmoser's Salt Precursor (Iminium Ion): In the initial step, thiomorpholine reacts with formaldehyde in an acidic or neutral medium. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of formaldehyde, followed by dehydration to generate a highly reactive electrophilic species, the N,N-dimethyleniminium ion (or a thiomorpholine equivalent).[4]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step, which is typically the rate-determining step, disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion.[7][8] Subsequent deprotonation of this intermediate by a weak base present in the reaction mixture restores aromaticity and yields the final thiomorpholinomethylated product.[8]

Diagram: Mechanism of the Mannich Reaction for Thiomorpholinomethylation

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Thiomorpholine Thiomorpholine Iminium_Ion Thiomorpholinium Ion (Electrophile) Thiomorpholine->Iminium_Ion + HCHO, - H2O Formaldehyde Formaldehyde Wheland_Intermediate Wheland Intermediate (Carbocation) Aromatic_Ring Electron-Rich Aromatic Ring (Nucleophile) Aromatic_Ring->Wheland_Intermediate Attack on Iminium Ion Product Thiomorpholinomethylated Aromatic Product Wheland_Intermediate->Product - H+ (Deprotonation)

Sources

The Synthetic Versatility of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate is a bespoke chemical entity characterized by a unique combination of a long-chain keto-ester and a phenyl-substituted thiomorpholine moiety. This structure is not merely a synthetic curiosity but a strategically designed building block for organic synthesis, particularly in the realm of drug discovery and development. The thiomorpholine ring is a recognized "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of bioactive compounds with diverse pharmacological profiles, including antimalarial, antibiotic, and antioxidant activities.[1][2][3] Its incorporation into a molecule can significantly influence pharmacokinetic properties, such as metabolic stability and target binding affinity.[4] This application note will explore the potential synthetic applications of this compound, providing detailed protocols for its utilization as a versatile precursor to more complex molecular architectures.

Physicochemical Properties and Structural Features

A thorough understanding of the molecule's characteristics is paramount for its effective application.

PropertyValueSource
CAS Number 898783-40-9[5]
Molecular Formula C20H29NO3S[5]
Molecular Weight 363.51 g/mol [5]
Appearance (Typically a solid or oil)-
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)-

The molecule's structure, featuring a reactive ketone, a versatile ester, and an aromatic ring activated by the thiomorpholine-methyl group, opens a vast landscape of synthetic possibilities.

Core Synthetic Applications: A Mechanistic Perspective

The true value of this compound lies in the independent and concerted reactivity of its functional groups. The following sections detail potential synthetic transformations, grounded in established organic chemistry principles.

Transformations of the Carbonyl Group

The ketone functionality serves as a primary hub for molecular elaboration.

The selective reduction of the ketone to a secondary alcohol can introduce a new chiral center, paving the way for diastereoselective and enantioselective syntheses. This transformation is fundamental for creating scaffolds that can mimic natural products or interact with biological targets requiring specific stereochemistry.

Protocol 1: Stereoselective Ketone Reduction

Objective: To synthesize Ethyl 7-hydroxy-7-[4-(thiomorpholinomethyl)phenyl]heptanoate.

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH) as solvent

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise over 15 minutes, monitoring the reaction by TLC.

  • Stir the reaction at 0 °C for 1 hour or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the desired secondary alcohol.

Causality: The use of sodium borohydride offers a mild and selective reduction of the ketone in the presence of the ester. The alcoholic solvent serves both to dissolve the substrate and to protonate the resulting alkoxide.

Reductive amination of the ketone provides a direct route to introduce a new nitrogen-containing substituent, a common strategy in medicinal chemistry to enhance solubility and introduce new binding interactions.

Protocol 2: Reductive Amination

Objective: To synthesize novel amine derivatives at the 7-position.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in DCE, add the desired amine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the target amine.

Trustworthiness: Sodium triacetoxyborohydride is a mild reducing agent that is particularly effective for reductive aminations, as it is less likely to reduce the ketone before imine formation.

Modifications of the Ester Group

The ethyl ester provides a handle for further derivatization, including hydrolysis, amidation, and reduction.

Hydrolysis of the ester to the corresponding carboxylic acid creates a new reactive center for amide bond formation, a cornerstone of peptide and small molecule drug synthesis.

Protocol 3: Ester Hydrolysis

Objective: To synthesize 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoic acid.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the ester in a mixture of THF and water.

  • Add LiOH and stir the mixture at room temperature until TLC indicates the disappearance of the starting material.

  • Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the product with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of the keto-ester allows for the construction of various heterocyclic systems, which are prevalent in pharmacologically active molecules.[6]

Reaction with a 1,4-dicarbonyl compound under acidic conditions can yield a furan ring, a common motif in natural products and pharmaceuticals. While a generalized protocol is provided, the specific 1,4-dicarbonyl partner would be chosen based on the desired final product.

Protocol 4: Paal-Knorr Furan Synthesis (Conceptual)

Objective: To construct a furan ring from the keto-ester backbone.

General Scheme: The heptanoate chain can be envisioned to be functionalized to a 1,4-dicarbonyl system, which upon intramolecular cyclization would yield a furan. A more direct application would involve the reaction of the enolate of the ketone with a suitable electrophile to install the necessary functionality for a subsequent cyclization. A plausible, though more complex, transformation could involve the reaction of the ketone with a reagent like Lawesson's reagent to form a thioketone, which could then undergo cycloaddition reactions.

Logical Flow of Synthetic Transformations

The following diagram illustrates the potential synthetic pathways originating from this compound.

G A This compound B Secondary Alcohol A->B  Reduction (e.g., NaBH₄) C Amine Derivative A->C  Reductive Amination D Carboxylic Acid A->D  Saponification (e.g., LiOH) F Heterocyclic Scaffold A->F  Cyclization Reactions E Amide/Peptide Conjugate D->E  Amide Coupling

Caption: Synthetic pathways from the core molecule.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its strategic combination of a reactive keto-ester and a biologically relevant thiomorpholine moiety provides multiple avenues for the synthesis of complex molecules with potential therapeutic applications. The protocols outlined in this note serve as a foundational guide for researchers and drug development professionals to unlock the synthetic potential of this promising intermediate. The inherent modularity of its structure allows for the systematic exploration of chemical space, accelerating the discovery of novel drug candidates.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • Semantic Scholar. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Djuidje, E. N., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(9), 2686–2692. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2012). Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]

  • Global Substance Registration System. (n.d.). ETHYL 7-OXOHEPTANOATE. Retrieved from [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]

  • ResearchGate. (2018). Synthesis of Ethyl 7-cyano-4-methyl-2-oxo-5-(phenylamino)-1,2-dihydrothieno[3,2-b]pyridine. [Link]

  • Ukr Khim Zh. (1990). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. [Link]

  • Chemical & Pharmaceutical Bulletin. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. [Link]

  • PubChem. (n.d.). Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate. Retrieved from [Link]

  • PhytoCules. (n.d.). Building Blocks. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate, a synthetic ester with potential applications in medicinal chemistry, particularly in the context of neurodegenerative diseases.[1] Given the nascent stage of its biological characterization, this guide presents a strategic framework and detailed protocols for screening this compound against major drug target classes, including protein kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. The protocols are designed to be robust, scalable, and amenable to automation, ensuring the generation of high-quality, reproducible data. Furthermore, this document delves into the critical aspects of compound management, assay development, data analysis, and hit confirmation, providing researchers with a self-validating system for identifying and prioritizing true biological hits.

Introduction: Unveiling the Therapeutic Potential of this compound

This compound is a synthetic compound featuring a thiomorpholine-substituted phenyl group, a moiety often associated with central nervous system (CNS) activity.[1] Preliminary research suggests its potential as an inhibitor of amyloid fibril formation, making it a person of interest in the study of neurodegenerative diseases.[1] However, its broader biological activity profile remains largely unexplored. High-throughput screening (HTS) offers a powerful methodology to rapidly interrogate the interaction of this compound with a vast array of biological targets, thereby uncovering novel mechanisms of action and expanding its therapeutic potential.[2]

This guide is structured to empower researchers in designing and executing a comprehensive HTS campaign for this compound. We will explore hypothetical screening scenarios against well-established and high-impact drug target families, providing detailed, step-by-step protocols that are grounded in established scientific principles.

Pre-Screening Considerations: The Foundation of a Successful HTS Campaign

Before embarking on a large-scale screen, meticulous preparation and planning are paramount to ensure data integrity and minimize the risk of costly errors.

Compound Management: Ensuring Sample Integrity

Effective compound management is the bedrock of any successful HTS campaign, guaranteeing that the compound being tested is of the highest quality and at the correct concentration.[3][4][5]

  • Procurement and Quality Control: The compound should be sourced from a reputable supplier with a certificate of analysis confirming its identity and purity (ideally >95%). Upon receipt, it is advisable to perform in-house quality control using techniques like LC-MS to verify molecular weight and purity.[6]

  • Solubility Testing: The solubility of this compound must be determined in a range of solvents compatible with the intended biological assays, with Dimethyl Sulfoxide (DMSO) being the most common starting point. The final concentration of DMSO in the assay should be kept to a minimum (typically ≤1%) to avoid solvent-induced artifacts.

  • Stock Solution Preparation and Storage: A high-concentration stock solution (e.g., 10 mM in 100% DMSO) should be prepared, aliquoted into single-use vials, and stored at -20°C or -80°C to minimize freeze-thaw cycles.[7] A laboratory information management system (LIMS) is crucial for tracking compound identity, concentration, location, and history.[3]

  • Plate Preparation: For HTS, the compound is typically serially diluted in DMSO in 384- or 1536-well plates to create "assay-ready" plates.[4] Automated liquid handlers are essential for this process to ensure accuracy and precision, especially at nanoliter volumes.[8][9]

Assay Development and Miniaturization: Crafting a Robust Screening Platform

The selection and optimization of the screening assay are critical determinants of the success of the HTS campaign.[10] The goal is to develop a robust, reproducible, and cost-effective assay that can be miniaturized for high-throughput execution.[9][11]

  • Target Selection Rationale: In the absence of a known target for this compound, a rational approach is to screen against diverse and well-validated target classes implicated in a wide range of diseases. This guide will focus on:

    • Protein Kinases: Central to cellular signaling, kinases are a major class of drug targets.[12]

    • G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, mediating a vast array of physiological processes.[13][14]

    • Nuclear Receptors: Ligand-activated transcription factors that regulate gene expression.[15][16]

  • Assay Principle Selection: A variety of HTS-compatible assay formats are available for each target class. Homogeneous assays (no-wash steps) are generally preferred for their simplicity and speed. Examples include:

    • Biochemical Assays: Measure the direct effect of the compound on a purified target protein (e.g., enzyme activity, binding).[17]

    • Cell-Based Assays: Measure the effect of the compound on a specific pathway within a cellular context.

  • Assay Miniaturization and Optimization: Transitioning the assay from a 96-well to a 384- or 1536-well format is crucial for HTS to reduce reagent costs and increase throughput.[11] This requires careful optimization of parameters such as cell number, reagent concentrations, and incubation times.

  • Assay Validation and Quality Control: Before initiating the full screen, the assay must be rigorously validated to ensure its performance meets acceptable criteria. The Z'-factor is a widely used statistical parameter to assess the quality of an HTS assay.[18][19][20]

    The Z'-factor is calculated as follows: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    Table 1: Interpretation of Z'-factor Values [19][20][21]

    Z'-factor Value Assay Classification
    > 0.5 Excellent assay
    0 to 0.5 Acceptable assay

    | < 0 | Unacceptable assay |

    A pilot screen of a small subset of the compound library is recommended to assess the assay's performance and estimate the hit rate.[6][22]

High-Throughput Screening Protocols

The following sections provide detailed, step-by-step protocols for screening this compound against three representative target classes.

Protein Kinase Inhibition Assay (Biochemical)

This protocol describes a generic, homogeneous, fluorescence-based assay for identifying inhibitors of a specific protein kinase. Many commercial kits are available based on this principle.[12][23]

Principle: The assay measures the amount of ADP produced by the kinase reaction, which is then converted to a fluorescent signal.

Materials:

  • Purified protein kinase

  • Kinase-specific substrate peptide

  • ATP

  • ADP detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • Assay buffer (containing MgCl2)

  • 384-well, low-volume, white plates

  • Positive control inhibitor

  • Acoustic liquid handler for compound dispensing

  • Multichannel pipette or automated dispenser for reagents

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of this compound from the assay-ready plate into the 384-well assay plate. Also, dispense positive and negative controls (DMSO).

  • Kinase Reaction Initiation: Add 5 µL of a 2X kinase/substrate solution (pre-mixed in assay buffer) to each well.

  • ATP Addition: Add 5 µL of a 2X ATP solution (in assay buffer) to initiate the kinase reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 10 µL of the ADP detection reagent to each well.

  • Second Incubation: Incubate the plate at room temperature for 30 minutes to allow the detection reaction to proceed.

  • Signal Reading: Read the fluorescence intensity on a compatible plate reader.

GPCR Agonist/Antagonist Assay (Cell-Based)

This protocol outlines a cell-based calcium flux assay to identify modulators of a Gq-coupled GPCR. This is a common method for screening GPCR ligands.[13][14]

Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium, which can be detected by a calcium-sensitive fluorescent dye.

Materials:

  • A cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 384-well, black-walled, clear-bottom plates

  • Known agonist and antagonist for the target GPCR

  • Automated liquid handler

  • Fluorescent imaging plate reader (e.g., FLIPR)

Protocol:

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density and grow overnight.

  • Dye Loading: Remove the culture medium and add 20 µL of the calcium-sensitive dye solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow for dye loading.

  • Compound Addition (Antagonist Mode): For antagonist screening, add 5 µL of this compound or a known antagonist to the wells and incubate for 15-30 minutes.

  • Signal Reading and Agonist Addition: Place the plate in the fluorescent imaging plate reader. Begin reading the baseline fluorescence. After a few seconds, add 5 µL of the known agonist (at EC80 concentration for antagonist mode, or buffer for agonist mode). Continue reading the fluorescence for 2-3 minutes to capture the calcium transient.

Nuclear Receptor Activation Assay (Cell-Based)

This protocol details a reporter gene assay to identify agonists or antagonists of a specific nuclear receptor.[15][16][24]

Principle: A cell line is engineered to express the target nuclear receptor and a reporter gene (e.g., luciferase) under the control of a response element for that receptor. Activation of the receptor by a ligand leads to the expression of the reporter gene.

Materials:

  • A cell line stably expressing the target nuclear receptor and a luciferase reporter construct

  • Cell culture medium

  • Luciferase detection reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • 384-well, white, solid-bottom plates

  • Known agonist and antagonist for the target nuclear receptor

  • Automated liquid handler

  • Luminometer plate reader

Protocol:

  • Cell Plating: Seed the reporter cell line into 384-well plates and grow overnight.

  • Compound Addition: Add 50 nL of this compound or control compounds to the wells. For antagonist mode, co-incubate with a known agonist at its EC50 concentration.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for gene expression.

  • Luciferase Detection: Equilibrate the plate to room temperature. Add a volume of luciferase detection reagent equal to the volume of the culture medium in each well.

  • Incubation: Incubate for 5-10 minutes at room temperature to lyse the cells and allow the luminescent signal to stabilize.

  • Signal Reading: Read the luminescence on a plate reader.

Data Analysis, Hit Confirmation, and Triage

A successful HTS campaign generates a large amount of data that requires careful analysis to identify promising "hits" while minimizing false positives and negatives.[25][26]

Primary Data Analysis
  • Normalization: Raw data from each plate is typically normalized to the plate's internal controls. For inhibition assays, this is often expressed as percent inhibition. For activation assays, it's expressed as percent activation relative to a reference agonist.

  • Hit Selection: A common method for hit selection is to use a threshold based on the standard deviation of the negative controls (e.g., >3 standard deviations from the mean of the negative controls).[22]

Hit Confirmation and Triage Workflow

A multi-step process is essential to confirm that the primary hits are genuine and to eliminate artifacts.[6][27][28]

  • Re-testing of Primary Hits: Confirmed hits from the primary screen are re-tested under the same assay conditions, often in triplicate, to ensure reproducibility.[29]

  • Dose-Response Curves: Compounds that are confirmed in the re-test are then tested over a range of concentrations to determine their potency (e.g., IC50 or EC50).

  • Orthogonal Assays: It is crucial to confirm the activity of the hits in an orthogonal assay that has a different readout or principle.[27][28] This helps to eliminate compounds that interfere with the primary assay technology.

  • Counter-Screens: Counter-screens are used to assess the specificity of the hits. For example, a compound identified as a kinase inhibitor should be tested against a panel of other kinases to determine its selectivity profile.[30]

  • Cheminformatics and PAINS Filtering: Hits are analyzed using computational tools to flag compounds with undesirable properties or those known as Pan-Assay Interference Compounds (PAINS).[28]

Visualization of Workflows

General HTS Workflow

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Execution cluster_analysis Phase 3: Analysis & Confirmation Compound_Management Compound Management (QC, Solubilization, Plating) Assay_Dev Assay Development & Miniaturization Compound_Management->Assay_Dev Assay_Val Assay Validation (Z'-factor > 0.5) Assay_Dev->Assay_Val Primary_Screen Primary HTS (Single Concentration) Assay_Val->Primary_Screen Data_Analysis Data Analysis & Hit Selection Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screens & Specificity Orthogonal_Assay->Counter_Screen Lead_Series Prioritized Hit Series Counter_Screen->Lead_Series

Caption: High-level workflow for a typical HTS campaign.

Hit Triage and Confirmation Logic

Hit_Triage Primary_Hits Primary Hits (>3 SD from control) Re_test Confirmation Re-test (Triplicate) Primary_Hits->Re_test Dose_Response Dose-Response Curve (IC50/EC50) Re_test->Dose_Response Confirmed Discard_1 Discard (Not Reproducible) Re_test->Discard_1 Not Confirmed Orthogonal_Assay Orthogonal Assay Confirmation Dose_Response->Orthogonal_Assay Potent Discard_2 Discard (Inactive/Poor Potency) Dose_Response->Discard_2 Not Potent PAINS_Filter PAINS & Cheminformatics Filter Orthogonal_Assay->PAINS_Filter Confirmed Discard_3 Discard (Assay Artifact) Orthogonal_Assay->Discard_3 Not Confirmed Confirmed_Hit Validated Hit PAINS_Filter->Confirmed_Hit Clean Discard_4 Discard (Promiscuous/PAINS) PAINS_Filter->Discard_4 Flagged

Caption: Decision-making workflow for hit triage and validation.

Troubleshooting Common HTS Issues

Even with careful planning, issues can arise during an HTS campaign.

Table 2: Common HTS Problems and Solutions [25][31][32]

Problem Potential Cause(s) Recommended Solution(s)
High Plate-to-Plate Variability Inconsistent reagent addition, temperature fluctuations, edge effects. Use automated liquid handlers, ensure proper plate incubation, and randomize sample placement or use appropriate normalization methods.
Low Z'-factor (<0.5) Small signal window, high data variability. Optimize reagent concentrations, increase incubation times, check for reagent degradation, and ensure precise liquid handling.
High Rate of False Positives Compound autofluorescence, light scattering, non-specific enzyme inhibition. Implement counter-screens and orthogonal assays early in the workflow.

| High Rate of False Negatives | Compound instability, low compound concentration, insufficient incubation time. | Verify compound stability in assay buffer, ensure accurate compound plating, and optimize assay kinetics. |

Conclusion

The high-throughput screening of this compound represents a pivotal step in elucidating its biological function and therapeutic potential. This guide provides a comprehensive framework, from initial compound handling to final hit validation, designed to maximize the probability of success. By adhering to the principles of robust assay design, stringent quality control, and a systematic hit triage process, researchers can confidently navigate the complexities of HTS and uncover novel biological activities for this promising compound. The provided protocols for kinase, GPCR, and nuclear receptor screening serve as adaptable templates for a broad-based investigation into its mechanism of action.

References

  • Azenta Life Sciences. App Note: Compound Management in High Throughput Screening. [Link]

  • LeCluyse, E. L. (2001). Current in vitro high throughput screening approaches to assess nuclear receptor activation. PubMed. [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PubMed. [Link]

  • Archer, J. R. (2004). History, evolution, and trends in compound management for high throughput screening. PubMed. [Link]

  • Bertekap, R. L. Jr., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. PubMed. [Link]

  • LeCluyse, E. L. (2001). Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. Bentham Science Publisher. [Link]

  • K-I, K., & H, Y. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]

  • The Wertheim UF Scripps Institute. Compound Management » High-Throughput Molecular Screening Center. [Link]

  • Turek-Etienne, T. C., Lei, M., Terrillon, S., et al. (2004). Development of the High Throughput Screening Assay for Identification of Agonists of an Orphan Nuclear Receptor. PubMed. [Link]

  • An, S., & Tolliday, N. (2010). Recent progress in assays for GPCR drug discovery. ScienceDirect. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Bertekap, R., Burford, N., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Semantic Scholar. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Beckman Coulter. Compound Management and Integrity. [Link]

  • Sui, Y. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Wang, T., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. RSC Publishing. [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • Sygnature Discovery. High Throughput Screening (HTS). [Link]

  • On HTS. (2023). Z-factor. [Link]

  • Umehara, T. (2018). Chemical Screening of Nuclear Receptor Modulators. MDPI. [Link]

  • Buchser, W., et al. (2014). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. PubMed Central. [Link]

  • Martin, A., & Jones, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • MB - About. Assay Troubleshooting. [Link]

  • Books. (2025). Chapter 2: Assay Development and Automation in High Content Screening. [Link]

  • NCBI Bookshelf. (2012). HTS Assay Validation. [Link]

  • Dispendix. (2025). 3 Ways High-Throughput Assay Development Accelerates Discovery. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Unknown. [Link]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. [Link]

  • gsrs. ETHYL 7-OXOHEPTANOATE. [Link]

Sources

Assay development for testing the efficacy of novel thiomorpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Hierarchical Strategy for Efficacy Testing of Novel Thiomorpholine Derivatives: From Target-Based Screening to Cellular Validation

Abstract

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and enzyme inhibitory effects.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the development and execution of assays to screen and characterize the efficacy of novel thiomorpholine derivatives. We present a hierarchical workflow, beginning with high-throughput biochemical assays to identify direct target engagement and progressing to cell-based assays to confirm physiological relevance and cytotoxic effects. Each protocol is designed as a self-validating system, incorporating critical controls and decision points to ensure data integrity and scientific rigor. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust screening cascade for this promising class of compounds.

Introduction: The Therapeutic Potential of Thiomorpholine Derivatives

Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, offers a unique and versatile backbone for the design of new therapeutic agents.[4] The presence of the sulfur atom can enhance lipophilicity and provide metabolic handles, making it an attractive scaffold in drug design.[4] Research has demonstrated that thoughtfully substituted thiomorpholine derivatives can act as selective enzyme inhibitors and exhibit significant cytotoxic activity against various cancer cell lines.[1][3][4][5] Their mechanisms often involve the modulation of key signaling pathways, such as those regulated by protein kinases, or the inhibition of other critical enzymes like squalene synthase or cholinesterase.[1][6][7]

To effectively triage and advance novel thiomorpholine compounds, a systematic and robust assay development strategy is paramount. This application note details a multi-tiered approach that efficiently identifies promising candidates and validates their mechanism of action.

The Assay Development Funnel: A Strategic Workflow

A successful screening campaign relies on a logical progression from broad, high-throughput screens to more complex, physiologically relevant assays. This "funnel" approach maximizes efficiency by quickly eliminating inactive compounds while gathering increasingly detailed information about promising hits.

Assay_Funnel cluster_0 Screening Cascade Primary Primary Screen (Biochemical Assay) Secondary Secondary Screen (Cell-Based Cytotoxicity) Primary->Secondary Active 'Hits' Tertiary Tertiary Validation (Cellular Target Engagement) Secondary->Tertiary Potent & Cytotoxic Hits Lead_Opt Lead Optimization Tertiary->Lead_Opt Validated On-Target Hits

Caption: A hierarchical assay funnel for screening thiomorpholine derivatives.

Part I: Primary Screening - High-Throughput Biochemical Assays

Rationale: The initial step in the screening cascade should be a direct, robust, and high-throughput compatible assay that measures the interaction between the compound and its purified molecular target.[8] Biochemical assays, such as those measuring enzyme inhibition, are ideal for this purpose as they eliminate the complexities of cellular systems (e.g., membrane permeability, off-target effects) to provide a clean assessment of on-target activity.[9] Given that many thiomorpholine derivatives function as kinase inhibitors, we will detail a protocol for a universal kinase assay.[1][10]

Protocol: In Vitro Kinase Inhibition Profiling (ADP-Glo™ Assay)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to virtually any kinase.[10][11]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to kinase activity.

Materials:

  • Purified Kinase of Interest (e.g., MAP4K4)[11]

  • Kinase Substrate (e.g., a generic substrate like Myelin Basic Protein, MBP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Thiomorpholine derivative library (solubilized in 100% DMSO)

  • Kinase Buffer (specific to the target kinase)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-based luminometer

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the thiomorpholine derivatives in 100% DMSO.

    • Dispense 1 µL of the diluted compounds into the wells of a 384-well plate. Include "vehicle control" wells (1 µL of 100% DMSO) and "no enzyme" control wells.

  • Enzyme and Substrate Preparation:

    • Causality Note: It is critical to determine the Michaelis constant (Km) for both ATP and the substrate prior to screening.[8][11] Running the assay at the Km concentration of ATP ensures sensitivity to competitive, non-competitive, and uncompetitive inhibitors.[12]

    • Prepare a 2X kinase/substrate solution in the appropriate kinase buffer containing the kinase and its substrate at their respective 2X final concentrations.

  • Kinase Reaction:

    • Add 10 µL of the 2X kinase/substrate solution to each well containing the compounds.

    • For "no enzyme" controls, add 10 µL of a 2X substrate solution lacking the enzyme.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).[11]

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete all remaining ATP.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-based luminometer.

Data Analysis and Interpretation:

  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Sample Data Presentation:

Compound IDTarget KinaseIC50 (µM)
TMD-001MAP4K40.15
TMD-002MAP4K41.2
TMD-003MAP4K4> 50
Staurosporine (Control)MAP4K40.02
Follow-Up: Mechanism of Action (MOA) Studies

For active 'hits', determining the mechanism of inhibition is a critical next step.[13] This can be achieved by repeating the kinase assay with varying concentrations of the ATP substrate.

MOA cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E Enzyme I Inhibitor E->I ES Enzyme- Substrate I2 Inhibitor ES->I2

Caption: Simplified view of competitive vs. non-competitive enzyme inhibition.

  • Competitive Inhibitors: The apparent IC50 value will increase as the ATP concentration increases.[12]

  • Non-competitive Inhibitors: The IC50 value will remain largely unchanged regardless of ATP concentration.[12]

  • Uncompetitive Inhibitors: The apparent IC50 value will decrease as the ATP concentration increases.[12]

Part II: Secondary Screening - Validating Efficacy in a Cellular Context

Rationale: A compound that is potent in a biochemical assay may fail in a cellular environment due to poor membrane permeability, rapid metabolism, or efflux.[9] Therefore, secondary screening must be conducted using cell-based assays to confirm that the compound can access its intracellular target and exert a biological effect. Cytotoxicity assays are a fundamental secondary screen to measure the overall effect of a compound on cell health and proliferation.[14][15][16]

Protocol: Cell Viability/Cytotoxicity Assay (Resazurin Reduction)

This protocol assesses cell viability by measuring the metabolic reduction of non-fluorescent resazurin to the highly fluorescent resorufin by viable cells.

Materials:

  • Human Cancer Cell Line (e.g., A549 lung carcinoma, a cell line against which thiomorpholine derivatives have shown activity).[4][5]

  • Complete Cell Culture Medium (e.g., F-12K Medium + 10% FBS).

  • Resazurin Sodium Salt solution.

  • Clear-bottom, black-walled 96-well plates.

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count A549 cells.

    • Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds from the primary screen in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) controls and "no cell" (media only) controls.

    • Incubate for 72 hours at 37°C, 5% CO2. Causality Note: A 72-hour incubation period is common for cytotoxicity assays as it allows multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.

  • Viability Assessment:

    • Add 20 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to convert the dye.

    • Measure fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm).

Data Analysis and Interpretation:

  • Calculate percent viability using the following formula: % Viability = 100 * (Signal_Compound - Signal_NoCell) / (Signal_Vehicle - Signal_NoCell)

  • Plot the percent viability against the logarithm of the compound concentration to determine the EC50 value (the concentration that reduces cell viability by 50%).

Sample Data Presentation:

Compound IDCell LineEC50 (µM)
TMD-001A5490.5
TMD-002A5498.7
Doxorubicin (Control)A5490.1

Part III: Tertiary Validation - Confirming On-Target Activity

Rationale: A critical step in establishing trustworthiness is to confirm that the observed cellular cytotoxicity is a direct result of the compound inhibiting its intended target.[9] A cellular target engagement assay provides this crucial link between the biochemical activity and the cellular phenotype. For a kinase inhibitor, this can be accomplished by measuring the phosphorylation status of a known downstream substrate of the target kinase.

Protocol: Cellular Target Phosphorylation Assay (Western Blot)

Principle: This protocol uses phospho-specific antibodies to detect changes in the phosphorylation level of a target protein in cells treated with the thiomorpholine derivative. A reduction in phosphorylation indicates successful target engagement and inhibition by the compound.

Western_Blot_Workflow Cell_Culture 1. Culture & Treat Cells with TMD derivative Lysis 2. Lyse Cells & Quantify Protein Cell_Culture->Lysis Electrophoresis 3. SDS-PAGE (Separate Proteins) Lysis->Electrophoresis Transfer 4. Transfer to Membrane Electrophoresis->Transfer Blocking 5. Block Membrane Transfer->Blocking Antibody 6. Incubate with Primary Antibody (e.g., anti-phospho-protein) Blocking->Antibody Detection 7. Add Secondary Ab & Detect Signal Antibody->Detection

Caption: Experimental workflow for a Western Blot-based target validation assay.

Step-by-Step Methodology (Abbreviated):

  • Cell Treatment: Culture A549 cells and treat them with the thiomorpholine derivative at various concentrations (e.g., 0.1x, 1x, and 10x the EC50 value) for a short duration (e.g., 2-6 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and image the resulting signal.

  • Validation: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

Interpretation: A dose-dependent decrease in the phosphorylated protein signal, without a change in the total protein or loading control signals, provides strong evidence that the thiomorpholine derivative is engaging and inhibiting its target within the cell.

Assay Validation and Regulatory Considerations

For compounds intended for further development, all assays must be validated to ensure they are fit for purpose. While full validation is not required in early discovery, a phase-appropriate approach should be adopted.[17] Key parameters to assess during assay development and qualification include:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results.

  • Linearity and Range: The ability to provide results that are directly proportional to the concentration of the analyte over a defined range.

Regulatory bodies like the FDA provide guidance on potency tests for cellular and gene therapy products, and the principles outlined are broadly applicable to small molecule drug discovery.[18][19][20] Adherence to these principles ensures that the data generated is reliable and can support progression into preclinical and clinical development.

Conclusion

The successful identification and validation of novel thiomorpholine derivatives require a multi-faceted and scientifically rigorous assay development strategy. The hierarchical approach detailed in this note—progressing from high-throughput biochemical screening to cell-based cytotoxicity and on-target validation—provides a robust framework for decision-making. By carefully designing experiments, including appropriate controls, and validating the mechanism of action, researchers can confidently identify and advance thiomorpholine derivatives with high therapeutic potential.

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Cytotoxicity assays – what your cells don't like. BMG Labtech. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. PubMed. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. [Link]

  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. Semantic Scholar. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]

  • Potency Assay Guide. Pharmaron. [Link]

  • Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. FDA. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]

  • Guidance for Industry. Regulations.gov. [Link]

  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. BEBPA. [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive and scalable synthetic route for Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate, a molecule of significant interest for preclinical evaluation. The successful progression of a drug candidate from discovery to clinical trials is contingent upon the availability of a robust and scalable synthesis that can consistently deliver high-purity Active Pharmaceutical Ingredient (API) for toxicology studies.[1] This document outlines a well-defined, two-step synthetic strategy, detailing the process from key starting materials to the final, highly purified compound, suitable for Good Laboratory Practice (GLP) toxicology studies.[2][3] We will delve into the rationale behind the chosen synthetic route, provide detailed, scalable protocols, and discuss the analytical methodologies required to ensure the drug substance meets the stringent purity requirements set forth by regulatory bodies such as the International Council for Harmonisation (ICH).[4][5][6][7]

Synthetic Strategy: A Two-Step Approach to Purity and Scalability

The synthesis of this compound is strategically designed in two key stages to maximize yield, simplify purification, and ensure scalability. The chosen pathway involves an initial Friedel-Crafts acylation to construct the core keto-ester backbone, followed by a nucleophilic substitution to introduce the thiomorpholine moiety.

Overall Synthetic Scheme:

Synthetic Scheme start1 Toluene intermediate Ethyl 7-(4-methylphenyl)-7-oxoheptanoate start1->intermediate Friedel-Crafts Acylation AlCl3 start2 Ethyl 7-chloro-7-oxoheptanoate start2->intermediate intermediate2 Ethyl 7-(4-(bromomethyl)phenyl)-7-oxoheptanoate intermediate->intermediate2 Radical Bromination NBS, AIBN final_product This compound intermediate2->final_product Nucleophilic Substitution start3 Thiomorpholine start3->final_product Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution acyl_chloride Ethyl 7-chloro-7-oxoheptanoate complex [Acyl-Cl-AlCl3] complex acyl_chloride->complex lewis_acid AlCl3 lewis_acid->complex acylium_ion Acylium Ion (Electrophile) complex->acylium_ion - AlCl4- sigma_complex Sigma Complex (Arenium Ion) toluene Toluene toluene->sigma_complex product Ethyl 7-(4-methylphenyl)-7-oxoheptanoate sigma_complex->product - H+

Caption: Mechanism of Friedel-Crafts Acylation.

Protocol 1.1: Scale-up Synthesis of Ethyl 7-(4-methylphenyl)-7-oxoheptanoate

ParameterValueNotes
Reactants
Toluene5.0 L (4.35 kg, 47.2 mol)Limiting Reagent
Ethyl 7-chloro-7-oxoheptanoate10.0 kg (48.4 mol, 1.025 eq)Slight excess to ensure full conversion of toluene.
Aluminum Chloride (AlCl₃)7.0 kg (52.5 mol, 1.1 eq)Anhydrous, essential for catalytic activity. [8]
Solvent
Dichloromethane (DCM)20 LAnhydrous
Reaction Conditions
Temperature0-5 °C (addition), then 25 °CExothermic reaction, requires careful temperature control. [9]
Reaction Time12-16 hoursMonitored by HPLC.
Work-up
QuenchingSlow addition to ice/water mixtureHighly exothermic, requires a robust cooling system.
ExtractionDichloromethane (DCM)
WashingWater, sat. NaHCO₃, brineTo remove acidic byproducts and salts.

Detailed Procedure:

  • To a 50 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (20 L) and anhydrous aluminum chloride (7.0 kg). Cool the suspension to 0-5 °C.

  • In a separate vessel, dissolve ethyl 7-chloro-7-oxoheptanoate (10.0 kg) in toluene (5.0 L).

  • Slowly add the toluene solution to the AlCl₃ suspension over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and stir for 12-16 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Carefully and slowly transfer the reaction mixture to a separate 100 L reactor containing a vigorously stirred mixture of crushed ice (20 kg) and water (20 L). The temperature should be maintained below 25 °C during this quenching step.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 L).

  • Combine the organic layers and wash with water (10 L), saturated sodium bicarbonate solution (10 L), and brine (10 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 1.2: Radical Bromination of the Methyl Group

The intermediate from the previous step is then subjected to a radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to yield Ethyl 7-(4-(bromomethyl)phenyl)-7-oxoheptanoate.

Protocol 1.2: Scale-up Synthesis of Ethyl 7-(4-(bromomethyl)phenyl)-7-oxoheptanoate

ParameterValueNotes
Reactants
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate10.0 kg (38.1 mol)
N-Bromosuccinimide (NBS)7.1 kg (39.9 mol, 1.05 eq)Recrystallized before use.
Azobisisobutyronitrile (AIBN)313 g (1.9 mol, 0.05 eq)
Solvent
Carbon Tetrachloride (CCl₄) or Acetonitrile50 LAnhydrous
Reaction Conditions
TemperatureReflux (approx. 77 °C for CCl₄)
Reaction Time4-6 hoursMonitored by HPLC.
Work-up
FiltrationTo remove succinimide
WashingWater, brine

Detailed Procedure:

  • Charge a 100 L reactor with Ethyl 7-(4-methylphenyl)-7-oxoheptanoate (10.0 kg), N-bromosuccinimide (7.1 kg), and carbon tetrachloride (50 L).

  • Add AIBN (313 g) and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by HPLC. Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water (2 x 10 L) and brine (10 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude brominated intermediate. This intermediate is often used in the next step without further purification.

Part 2: Final Product Synthesis, Purification, and Characterization

Step 2.1: Nucleophilic Substitution with Thiomorpholine

The final step involves the nucleophilic substitution of the benzylic bromide with thiomorpholine to furnish the target compound, this compound. [10][11] Protocol 2.1: Scale-up Synthesis of this compound

ParameterValueNotes
Reactants
Ethyl 7-(4-(bromomethyl)phenyl)-7-oxoheptanoate12.0 kg (crude, ~35.2 mol)
Thiomorpholine4.3 kg (41.7 mol, 1.2 eq)
Potassium Carbonate (K₂CO₃)7.3 kg (52.8 mol, 1.5 eq)As a base.
Solvent
Acetonitrile60 L
Reaction Conditions
Temperature50 °C
Reaction Time6-8 hoursMonitored by HPLC.
Work-up
FiltrationTo remove inorganic salts
ExtractionEthyl Acetate
WashingWater, brine

Detailed Procedure:

  • In a 100 L reactor, dissolve the crude Ethyl 7-(4-(bromomethyl)phenyl)-7-oxoheptanoate (12.0 kg) in acetonitrile (60 L).

  • Add thiomorpholine (4.3 kg) and potassium carbonate (7.3 kg).

  • Heat the mixture to 50 °C and stir for 6-8 hours. Monitor the reaction by HPLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 L) and wash with water (2 x 15 L) and brine (15 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude final product.

Step 2.2: Purification of the Final Product

For preclinical studies, high purity of the drug substance is paramount. [2][7]The crude product is purified by crystallization or column chromatography to achieve a purity of >99.5%.

Protocol 2.2: Purification by Crystallization

  • Dissolve the crude product in a minimal amount of hot isopropanol.

  • Slowly cool the solution to room temperature, then further cool to 0-5 °C to induce crystallization.

  • Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum at 40 °C.

Step 2.3: Characterization and Purity Analysis

The structure and purity of the final product must be rigorously confirmed using a battery of analytical techniques.

Analytical Methods:

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationSignals corresponding to the ethyl ester, heptanoate chain, aromatic protons, and thiomorpholine moiety.
¹³C NMR Structural ConfirmationResonances for all unique carbon atoms in the molecule.
FT-IR Functional Group AnalysisCharacteristic absorptions for C=O (ketone and ester), C-N, and C-S bonds. [12]
HPLC Purity DeterminationPurity >99.5% with identification and quantification of any impurities. [13][14][15][16]
Mass Spec Molecular Weight ConfirmationMolecular ion peak corresponding to the calculated mass.

Spectroscopic Data Interpretation:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.9 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 3.6 (s, 2H, Ar-CH₂-N), 2.9 (t, 2H, -COCH₂-), 2.7 (t, 4H, thiomorpholine), 2.6 (t, 4H, thiomorpholine), 2.3 (t, 2H, -CH₂CO₂Et), 1.6-1.8 (m, 4H, heptanoate chain), 1.3-1.4 (m, 2H, heptanoate chain), 1.2 (t, 3H, -OCH₂CH₃).

  • FT-IR (KBr, cm⁻¹): ~1730 (C=O, ester), ~1685 (C=O, ketone), ~2930 (C-H, aliphatic), ~1605 (C=C, aromatic), ~1180 (C-N), ~690 (C-S).

Preclinical Considerations: Ensuring Quality for GLP Toxicology Studies

The drug substance intended for GLP toxicology studies must be well-characterized, with a defined purity profile. [2][3][7]The ICH Q3A(R2) guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. [4][5][6][7] Impurity Profile Management:

  • Potential Impurities from Synthesis: Unreacted starting materials, intermediates, and byproducts from side reactions (e.g., over-bromination, dialkylation).

  • Identification and Qualification: Any impurity present at a level of ≥0.10% should be identified. [2]Impurities above the qualification threshold may require toxicological assessment.

  • Analytical Method Validation: The HPLC method used for purity determination must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and robust. [13][14][15][16] Workflow for Ensuring Preclinical Batch Quality:

Preclinical Quality Workflow synthesis Scale-up Synthesis purification Purification (Crystallization/Chromatography) synthesis->purification characterization Full Characterization (NMR, IR, MS) purification->characterization hplc_purity HPLC Purity & Impurity Profiling (>99.5%) purification->hplc_purity release Release for GLP Toxicology Studies characterization->release hplc_purity->release

Caption: Workflow for preclinical batch release.

Conclusion

This application note details a robust and scalable two-step synthesis of this compound. The described protocols, purification methods, and analytical controls are designed to deliver a high-purity drug substance suitable for preclinical GLP toxicology studies. By following these guidelines, researchers and drug development professionals can confidently produce the necessary quantities of this key molecule to advance their therapeutic programs.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. [Link]

  • ResearchGate. (2020). Large-scale reductive amination and synthesis applications. [Link]

  • ResearchGate. (2021). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. [Link]

  • The University of Manchester Research Explorer. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • LCGC. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • The University of Iowa. Analytical Method Development and Validation | UI Pharmaceuticals. [Link]

  • ACS Publications. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. [Link]

  • Journal of Applied Pharmaceutical Science. Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. [Link]

  • ResearchGate. (2020). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. [Link]

  • ResearchGate. (2014). Validation of Pharmaceutical (API) Bulk Drug by HPLC Methods. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemguide. Friedel-Crafts acylation of benzene. [Link]

  • PMC. (2020). Biocatalytic Friedel‐Crafts Reactions. [Link]

  • WIPO Patentscope. CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. [Link]

  • ACS Publications. (2018). Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. (2013). Industrial Friedel–Crafts Chemistry. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • PubChem. 4-(Thiomorpholin-4-yl)benzaldehyde. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Google Patents.
  • Google Patents.
  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • News-Medical. (2024). Lab to plant: Scaling up API processes with Dr. James Mencel's guidance. [Link]

  • Lonza. Pharmaceutical Scale-Up Challenges and How to Overcome Them. [Link]

  • PrepChem.com. Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

  • ResearchGate. (2020). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. [Link]

  • PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Organic & Biomolecular Chemistry. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. [Link]

  • Amanote Research. (PDF) Nucleophilic Substitution of Benzyl Chloride and. [Link]

  • Google Patents. CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

Sources

Application Note & Protocols: Strategic Derivatization of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the strategic chemical modification of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate, a promising lead compound. We detail three distinct derivatization strategies targeting the ketone, ethyl ester, and thiomorpholine moieties to generate a focused library of analogues. The core objective is to explore the structure-activity relationship (SAR) and enhance the therapeutic potential of the parent molecule. This document furnishes detailed, step-by-step synthetic protocols, methodologies for biological screening, and a rationale for each experimental design choice, intended for researchers in medicinal chemistry and drug development.

Introduction and Rationale for Derivatization

The lead compound, this compound, possesses several key structural features amenable to chemical modification: a flexible heptanoate chain, a central aromatic ketone, and a terminal thiomorpholine ring. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of various bioactive compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Its presence suggests a high potential for biological activity.

The rationale for derivatization is to systematically probe the chemical space around this lead structure to enhance potency, selectivity, and metabolic stability. Our strategy focuses on three primary sites for modification:

  • The Ketone Moiety: The carbonyl group is a potential hydrogen bond acceptor. Its conversion to derivatives like oximes or hydrazones can alter binding interactions and introduce new vectors for substituent placement.

  • The Ethyl Ester: Esters are susceptible to in vivo hydrolysis by esterases. Converting this group to a more stable amide can improve the pharmacokinetic profile and introduce new points of interaction.

  • The Thiomorpholine Ring: The sulfur atom in the thiomorpholine ring is a site for oxidation, which can modulate the compound's polarity, solubility, and metabolic stability.[6]

This application note will guide the synthesis of a small, focused library of derivatives and outline protocols for their subsequent biological evaluation, using a hypothetical anticancer screening model.

Synthetic Strategies and Protocols

This section details the synthetic workflows for modifying the parent compound at the three key positions. Each protocol is designed to be robust and reproducible in a standard organic chemistry laboratory.

Workflow Overview

G Parent Parent Compound Ketone Ketone Modification Parent->Ketone Ester Ester Modification Parent->Ester Thio Thiomorpholine Modification Parent->Thio Oxime Oxime Derivative Ketone->Oxime Protocol 2.1 Hydrazone Hydrazone Derivative Ketone->Hydrazone Protocol 2.2 Acid Carboxylic Acid Ester->Acid Protocol 2.3 Sulfoxide Sulfoxide Derivative Thio->Sulfoxide Protocol 2.5 Amide Amide Library Acid->Amide Protocol 2.4 Sulfone Sulfone Derivative Sulfoxide->Sulfone Protocol 2.5

Caption: Overall derivatization strategy.

Strategy A: Modification of the Ketone Moiety

Rationale: The ketone's carbonyl oxygen is a key polar feature. Converting it to an oxime or hydrazone introduces both hydrogen bond donors and acceptors (N-OH, N-NH2) and provides a scaffold for further functionalization, potentially altering receptor binding affinity and selectivity.

Protocol 2.1: Synthesis of Oxime Derivative This protocol describes the condensation reaction of the parent ketone with hydroxylamine.[7][8][9]

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol (10 mL/mmol).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution. Sodium acetate acts as a base to free the hydroxylamine from its salt.

  • Reaction: Stir the mixture at reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the corresponding oxime.

Protocol 2.2: Synthesis of Hydrazone Derivative This protocol details the formation of a hydrazone via condensation with hydrazine hydrate.[10][11][12][13][14]

  • Dissolution: Dissolve the parent compound (1.0 eq) in absolute ethanol (15 mL/mmol).

  • Reagent Addition: Add hydrazine hydrate (3.0 eq) and a catalytic amount of acetic acid (2-3 drops).

  • Reaction: Heat the mixture at reflux for 2-4 hours, monitoring by TLC.

  • Work-up: After cooling, remove the volatile components on a rotary evaporator, ensuring the bath temperature does not exceed 40°C to minimize azine formation.[14]

  • Purification: The crude product can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Strategy B: Hydrolysis and Amidation of the Ethyl Ester

Rationale: The ethyl ester is a potential site of metabolic cleavage. Converting it to a library of amides can enhance metabolic stability and introduce diverse functional groups to probe for new interactions with the biological target.[15][] This is a two-step process involving initial hydrolysis to the carboxylic acid.

Protocol 2.3: Saponification to Carboxylic Acid Intermediate

  • Dissolution: Dissolve the parent compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/mmol).

  • Hydrolysis: Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 12-18 hours until TLC analysis shows complete consumption of the ester.

  • Work-up: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~3 with 1N HCl.

  • Extraction: Extract the carboxylic acid product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the acid, which is often used in the next step without further purification.

Protocol 2.4: Amide Coupling with Primary Amines This protocol uses a standard peptide coupling agent, Indium(III) iodide, for the efficient conversion of the carboxylic acid to a secondary amide.[17][18]

  • Reaction Setup: In a round-bottom flask, combine the carboxylic acid from Protocol 2.3 (1.0 eq), a selected primary amine (e.g., benzylamine, 1.2 eq), and a catalytic amount of Indium(III) iodide (InI₃, 0.2 eq).[17][18]

  • Reaction: Heat the mixture neat (solvent-free) or in a high-boiling solvent like DMF at 110-120 °C for 6-12 hours. Monitor by TLC.

  • Work-up: Cool the mixture and dilute with ethyl acetate.

  • Washing: Wash the organic solution successively with 1N HCl (to remove excess amine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Strategy C: Modification of the Thiomorpholine Moiety

Rationale: The sulfur atom of the thiomorpholine ring is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone.[6] This modification significantly increases the polarity of the molecule, which can affect solubility, cell permeability, and binding interactions.

Protocol 2.5: Oxidation to Sulfoxide and Sulfone

  • Dissolution: Dissolve the parent compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or methanol (20 mL/mmol) and cool to 0 °C in an ice bath.

  • Oxidation to Sulfoxide: For the sulfoxide, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature at 0 °C. Stir for 1-3 hours.

  • Oxidation to Sulfone: For the sulfone, use a stronger oxidizing agent like Oxone® (2.2 eq) in a methanol/water mixture or excess m-CPBA (2.5 eq) and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to isolate the sulfoxide or sulfone derivative.

Bioactivity Screening Protocols

To evaluate the newly synthesized derivatives, a tiered screening approach is recommended. Here, we propose a hypothetical screening cascade to identify compounds with potent anticancer activity.

Screening Workflow Diagram

G cluster_0 In Vitro Screening Lib Synthesized Derivative Library MTT Primary Screen: MTT Cell Viability Assay (Protocol 3.1) Lib->MTT Broad Spectrum Cancer Cell Lines Kinase Secondary Screen: Kinase Inhibition Assay (Protocol 3.2) MTT->Kinase Active Hits (IC50 < 10 µM) SAR SAR Analysis & Lead Identification Kinase->SAR Potent & Selective Hits

Caption: Tiered workflow for bioactivity screening.

Protocol 3.1: Primary Screening - MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[19][20][21][22] It is a robust, high-throughput primary screen for cytotoxic effects.

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add 100 µL of the compound solutions to the cells, resulting in final concentrations typically ranging from 0.1 to 100 µM. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[21]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 3.2: Secondary Screening - In Vitro Kinase Inhibition Assay

Compounds showing significant activity in the MTT assay (e.g., IC₅₀ < 10 µM) should be advanced to a target-specific assay. Protein kinases are common targets in cancer therapy.[23] This protocol describes a general luminescence-based kinase assay that quantifies ADP production.[24]

  • Reaction Setup: In a 96-well plate, add 2.5 µL of serially diluted test compound. Add 2.5 µL of the target kinase (e.g., EGFR, BRAF) in kinase assay buffer. Incubate for 10 minutes at room temperature.[24][25]

  • Initiate Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC₅₀ value for kinase inhibition.

Hypothetical Signaling Pathway

G cluster_pathway MAPK/ERK Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras Compound Derivative (Inhibitor) Compound->Receptor Raf Raf (e.g., BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: Potential target pathway for inhibitors.

Data Presentation and Interpretation

All quantitative data should be summarized in tables to facilitate comparison and SAR analysis.

Table 1: Physicochemical Properties and Synthetic Yields of Derivatives

Compound ID Modification Site R Group / Change Yield (%) Purity (%)
Parent - - - >98
D-01 Ketone =N-OH 85 >99
D-02 Ketone =N-NH₂ 78 >98
D-03 Ester -COOH 95 >95
D-04 Ester -CONH-Bn 72 >98
D-05 Thiomorpholine S=O 81 >99

| D-06 | Thiomorpholine | SO₂ | 75 | >98 |

Table 2: Hypothetical Bioactivity Screening Results

Compound ID MCF-7 IC₅₀ (µM) HCT116 IC₅₀ (µM) Target Kinase IC₅₀ (µM)
Parent 12.5 15.8 25.1
D-01 8.2 9.5 15.6
D-02 5.1 6.3 8.9
D-03 25.4 30.1 >50
D-04 2.3 3.1 1.7
D-05 18.9 22.4 35.2

| D-06 | >50 | >50 | >50 |

Interpretation: Based on this hypothetical data, converting the ester to a benzyl amide (D-04 ) dramatically increases potency in both cell-based and target-based assays. This suggests the amide provides a critical interaction (perhaps H-bonding or π-stacking from the benzyl group) and improves metabolic stability. Modification of the ketone to a hydrazone (D-02 ) also provides a moderate increase in activity. In contrast, increasing polarity by oxidizing the thiomorpholine (D-05, D-06 ) or introducing a free carboxylic acid (D-03 ) is detrimental to activity, likely due to reduced cell permeability or unfavorable interactions at the target site. These initial findings would guide the next round of synthesis, focusing on a broader library of amides.

Conclusion

This application note outlines a structured and rationale-driven approach to the derivatization of this compound. By systematically modifying the ketone, ester, and thiomorpholine functionalities, researchers can efficiently generate a library of analogues for biological screening. The provided protocols for synthesis and bioactivity assays serve as a robust starting point for identifying derivatives with enhanced potency and improved drug-like properties, thereby accelerating the lead optimization process.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • Hawbecker, B. L., et al. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science, 72(5). [Link]

  • Patil, S. B., et al. (2014). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1541-1547. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Gutierrez, C., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Gutierrez, C., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Ranu, B. C., & Dutta, P. (2003). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Synthetic Communications, 33(2), 297-301. [Link]

  • Tancheva, M., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed. [Link]

  • Abu-Serie, M. M., & El-Fakharany, E. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50587. [Link]

  • BioAssay Systems. (n.d.). EnzyChromTM Kinase Assay Kit. [Link]

  • Newcomb, M., & Le Tadic-Biadatti, M.-H. (1965). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. Journal of Organic Chemistry. [Link]

  • Gambacurta, A., et al. (2021). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Scribd. (n.d.). Oxime Formation and Applications. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]

  • ResearchGate. (2017). The Synthesis and Diazotization of Some Ketone Hydrazones. [Link]

  • Stilinović, V., et al. (2018). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 8(39), 21873-21884. [Link]

  • Organic Syntheses. (n.d.). Ethanone, 1-phenyl-, hydrazone. [Link]

  • Ranu, B. C., & Dutta, P. (2003). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Taylor & Francis Online. [Link]

  • Kumar, K. A., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]

  • Wang, D., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8, 14841. [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. [Link]

  • Nandi, G. C., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Green Chemistry Letters and Reviews, 4(4), 327-332. [Link]

  • The Organic Chemistry Tutor. (2015, May 24). Formation of an Oxime from a Ketone [Video]. YouTube. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Google Patents. (n.d.). Process for producing oximes.
  • Journal of Chemical Reviews. (n.d.). Articles List. [Link]

  • Google Patents. (n.d.). Method of oxidizing thioether to sulfone.
  • Gutierrez, C., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Organic & Process Research & Development, 26(8), 2491-2496. [Link]

  • Reddy, V. P., et al. (2012). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Beilstein Journal of Organic Chemistry, 8, 1262-1267. [Link]

  • ChemSynthesis. (n.d.). ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate. [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers engaged in this multi-step synthesis. The guidance is structured to address challenges at each critical stage of the synthetic pathway, ensuring a logical and scientifically grounded approach to problem-solving.

The synthesis of the target molecule is best approached via a convergent strategy, centered around a key Friedel-Crafts acylation reaction. The overall workflow involves two primary stages:

  • Stage 1: Synthesis of the Aromatic Substrate: Preparation of 4-(thiomorpholinomethyl)benzene.

  • Stage 2: Friedel-Crafts Acylation: Coupling of the aromatic substrate with 7-ethoxy-7-oxoheptanoyl chloride.

This guide is organized to tackle potential issues within each of these stages.

Part 1: Troubleshooting & FAQs for Stage 1: Synthesis of 4-(thiomorpholinomethyl)benzene

The most common and efficient method for this synthesis is the Mannich reaction, which involves the aminomethylation of benzene using formaldehyde and thiomorpholine.[1][2] However, direct aminomethylation of benzene can be challenging. A more reliable approach involves the aminomethylation of a precursor or a two-step process starting from a functionalized benzene ring.

FAQ 1: My Mannich reaction with benzene, formaldehyde, and thiomorpholine is giving low to no yield. What is the primary cause?

Answer: Direct three-component Mannich reactions on unactivated aromatic rings like benzene are often low-yielding. The reaction typically requires an active hydrogen atom, which benzene lacks.[1] Phenols and other activated aromatic compounds are more suitable substrates for direct Mannich reactions.[3][4] For benzene, a more practical approach is a two-step sequence:

  • Chloromethylation of Benzene: React benzene with formaldehyde and HCl to form benzyl chloride.

  • Nucleophilic Substitution: React benzyl chloride with thiomorpholine to displace the chloride and form the desired product.

Troubleshooting Workflow for Stage 1

G cluster_0 Stage 1: Substrate Synthesis cluster_1 Stage 2: Protection & Acylation cluster_2 Stage 3: Deprotection & Final Modification A Benzene B Benzyl Chloride A->B HCHO, HCl C 4-(Aminomethyl)benzene B->C NH3 (excess) D N-Benzylacetamide (Protected Amine) C->D Acetyl Chloride, Base E Acylated Intermediate D->E 1. 7-ethoxy-7-oxoheptanoyl chloride, AlCl3 2. Aqueous Workup F Deprotected Keto-Amine E->F Acidic or Basic Hydrolysis G Final Product F->G Reductive Amination with Thiodiglycolaldehyde

Caption: Revised workflow incorporating amine protection.

This revised strategy avoids direct Friedel-Crafts on the problematic substrate. However, since this introduces more steps, we will focus the remainder of this guide on the originally intended, albeit challenging, direct acylation, and how one might attempt to optimize it against the odds, as researchers often attempt direct routes first.

FAQ 4: If I must attempt the direct acylation, how can I optimize conditions to potentially overcome catalyst poisoning?

Answer: While challenging, you can try several strategies to mitigate catalyst poisoning:

  • Increase Catalyst Stoichiometry: A large excess of AlCl₃ (e.g., 3-4 equivalents) is necessary. At least one equivalent will be consumed by the thiomorpholine moiety, and more than one equivalent is needed to catalyze the reaction. [5][6]* Inverse Addition: Add the substrate (4-(thiomorpholinomethyl)benzene) slowly to a pre-formed complex of the acyl chloride and AlCl₃ in the solvent. This ensures the electrophile is generated before the poison is introduced.

  • Solvent Choice: Use an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). [7]* Temperature Control: Start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature. This can help control the initial exothermic reaction of the Lewis acid with the substrate. [8][6]

    Parameter Standard Condition Troubleshooting Optimization Rationale
    Catalyst Loading 1.1 - 1.5 eq. 3.0 - 4.0 eq. To compensate for catalyst consumed by the Lewis basic thiomorpholine group. [5]
    Order of Addition Substrate, Catalyst, Acyl Chloride Catalyst, Acyl Chloride, then slow addition of Substrate Pre-forms the active electrophile before introducing the catalyst poison.
    Temperature Room Temperature 0 °C to Room Temperature Manages the exothermic complexation and may favor acylation over irreversible poisoning.

    | Solvent | Dichloromethane | Dichloromethane or 1,2-Dichloroethane | Inert solvents that are standard for Friedel-Crafts reactions. [7]|

FAQ 5: I am getting a complex mixture of products, and my desired product is a minor component. What are the likely side reactions?

Answer: Besides catalyst poisoning, several side reactions can occur:

  • Polysubstitution: While the acyl group is deactivating, preventing a second acylation is key. [9]Using the aromatic substrate as the limiting reagent can help.

  • Isomer Formation: The thiomorpholinomethyl group is an ortho-, para-director. While para-substitution is sterically favored, some ortho-isomer may form. Purification by column chromatography will be necessary.

  • Substrate Decomposition: The strong Lewis acid and reaction conditions can lead to the degradation of starting materials, especially the sensitive thiomorpholine moiety.

Troubleshooting Workflow for Stage 2

Caption: Troubleshooting logic for the Friedel-Crafts acylation stage.

Part 3: Experimental Protocols

Protocol 1: Preparation of 7-ethoxy-7-oxoheptanoyl chloride

This acyl chloride is the electrophile for the Friedel-Crafts reaction. It can be prepared from adipic acid monomethyl ester.

  • Materials: Adipic acid monomethyl ester, Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM).

  • Procedure: a. In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve adipic acid monomethyl ester (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Slowly add thionyl chloride (1.5 eq) dropwise. d. Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring for the cessation of HCl gas evolution. e. Carefully remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 7-ethoxy-7-oxoheptanoyl chloride, which can often be used directly in the next step. [10]

Protocol 2: Optimized (Direct) Friedel-Crafts Acylation

Warning: This reaction should be performed in a well-ventilated fume hood under strictly anhydrous conditions.

  • Materials: Anhydrous Aluminum Chloride (AlCl₃), 7-ethoxy-7-oxoheptanoyl chloride, 4-(thiomorpholinomethyl)benzene, Anhydrous Dichloromethane (DCM).

  • Procedure: a. To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add anhydrous AlCl₃ (3.5 eq) and anhydrous DCM. b. Cool the suspension to 0 °C. c. Dissolve 7-ethoxy-7-oxoheptanoyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 20-30 minutes. Stir for an additional 30 minutes at 0 °C to allow for complex formation. [11] d. Dissolve 4-(thiomorpholinomethyl)benzene (1.0 eq) in anhydrous DCM and add it to the dropping funnel. e. Add the substrate solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C. f. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS. g. Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. [11][12] h. Transfer the quenched mixture to a separatory funnel. Separate the organic layer. i. Extract the aqueous layer twice with DCM. j. Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine. k. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. l. Purification: Purify the crude product by column chromatography on silica gel to isolate the desired para-isomer.

References

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of alpha-aminomethyl derivatives of beta-phenyltetrahydrofuran-2-one. Retrieved from [Link]

  • ACS Publications. (n.d.). Phosphoryl as a novel amino protecting group for Friedel-Crafts acylation of N-[2-(3,4-dialkoxyphenyl)ethyl]glycine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • YouTube. (2022). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. Retrieved from [Link]

  • NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]

  • GSC Online Press. (n.d.). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1 from 4-fluoronitrobenzene and thiomorpholine (TEA: triethylamine). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • University of Rochester. (n.d.). Friedel-Crafts Handout. Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Hiden Analytical. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Friedel-Crafts Acylation for Enhanced Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals seeking to overcome common challenges and improve the outcomes of their acylation reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the in-depth knowledge to troubleshoot effectively and optimize your results.

Section 1: Foundational Principles & Core Mechanism

Before diving into troubleshooting, a firm grasp of the Friedel-Crafts acylation mechanism is paramount. The reaction is a classic electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring. The electrophile, a resonance-stabilized acylium ion, is typically generated from an acyl chloride or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction offers a significant advantage: the product, an aryl ketone, is deactivated towards further electrophilic substitution.[1][2][3][4][5][6][7] This deactivation prevents the common issue of poly-substitution that plagues alkylation reactions.[1][2][6][8][9][10][11][12]

Section 2: Troubleshooting Guide - Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments, providing both diagnostic questions and actionable solutions.

Category A: Reaction Initiation & Low Yield

Q1: My reaction is not starting, or the yield is disappointingly low. What are the most common culprits?

Low yields in Friedel-Crafts acylation can often be traced back to a few critical factors. The most frequent issues include inactive catalysts, unsuitable substrates, or suboptimal reaction conditions.[13][14][15]

  • Catalyst Inactivity: The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture.[13][14][16][17] Any water present in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.

  • Insufficient Catalyst: A crucial point often overlooked is that Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid, not just a catalytic amount.[3][13][14][16][18][19] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][13][14][16][18][19]

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. Consequently, if your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated and may not react efficiently, if at all.[1][8][13][15][16][17][20]

  • Poor Reagent Quality: The purity of your acylating agent and aromatic substrate is critical. Impurities can lead to side reactions and the formation of unwanted byproducts.[13][14]

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield or No Reaction check_catalyst 1. Verify Catalyst Activity & Stoichiometry start->check_catalyst check_substrate 2. Assess Substrate Reactivity check_catalyst->check_substrate Catalyst OK catalyst_moisture Moisture contamination? Use anhydrous conditions. check_catalyst->catalyst_moisture catalyst_stoichiometry Insufficient catalyst? Use >= 1 equivalent. check_catalyst->catalyst_stoichiometry check_conditions 3. Evaluate Reaction Conditions check_substrate->check_conditions Substrate Suitable substrate_deactivated Deactivated ring? (e.g., -NO2, -CN) check_substrate->substrate_deactivated substrate_amine Amine/hydroxyl group? Protecting group needed. check_substrate->substrate_amine check_workup 4. Review Work-up & Purification check_conditions->check_workup Conditions Optimized success Improved Yield check_workup->success Work-up Efficient

Caption: A stepwise workflow for troubleshooting low yields.

Q2: I'm using an aromatic compound with an amine (-NH₂) or hydroxyl (-OH) group. Why is the reaction failing?

Aromatic compounds with basic functional groups containing lone pairs, such as amines and phenols, are generally unsuitable for direct Friedel-Crafts acylation.[8][17] The lone pair of electrons on the nitrogen or oxygen atom will readily react with the Lewis acid catalyst.[8][12][17] This forms a complex that deactivates the catalyst and places a positive charge on the atom adjacent to the aromatic ring, strongly deactivating it towards the desired electrophilic substitution.[8][12][13]

Solution: The most effective strategy is to use a protecting group. For phenols, the hydroxyl group can be protected as an ester. After the acylation is complete, the ester can be cleaved to regenerate the phenol.[13] For anilines, the amino group can be acylated to form an amide, which is less basic and directs ortho- and para-acylation.

Category B: Purity & Side Reactions

Q3: I'm observing multiple products. How can I improve the purity and regioselectivity?

While Friedel-Crafts acylation is less prone to poly-substitution than alkylation, the formation of multiple products can still occur, primarily due to issues with regioselectivity.

  • Regioselectivity: The position of acylation is governed by the directing effects of the substituents already present on the aromatic ring. Ortho- and para-directing groups will yield a mixture of these isomers, while meta-directing groups will favor the meta position.[13] Steric hindrance from either the acylating agent or the ring's substituents can also influence the ortho/para ratio, often favoring the para product.[13]

  • Solvent Effects: In some cases, the choice of solvent can influence the regioselectivity. For instance, in the acylation of naphthalene, the ortho/para isomer ratio has been shown to be dependent on the concentration of the acylating reagent and the solvent.[21]

Strategies for Improving Regioselectivity:

ParameterEffect on RegioselectivityRecommendations
Steric Hindrance Bulky acylating agents or substituents on the aromatic ring can favor para-substitution over ortho-substitution.Consider using a bulkier acylating agent if the para-isomer is desired.
Temperature Lower temperatures can sometimes increase selectivity.Optimize the reaction temperature by running small-scale trials at different temperatures.
Catalyst Choice Shape-selective catalysts like zeolites can favor the formation of specific isomers, such as the para-acylated product.[22]For industrial applications or when high para-selectivity is crucial, explore the use of solid acid catalysts.

Q4: Can polyacylation occur?

Polyacylation is generally not a significant issue because the introduction of the first acyl group deactivates the aromatic ring, making a second acylation less favorable.[1][2][4][5][6][7][13] However, if the starting aromatic substrate is highly activated (e.g., phenols, anilines), polyacylation can sometimes be observed.[13]

Solution: If you suspect polyacylation with a highly activated substrate, consider using a milder catalyst or protecting the activating group to temper its reactivity.

Category C: Work-up and Purification

Q5: My reaction mixture has become a thick, unmanageable slurry during the reaction. What should I do?

This is a common observation, especially when using AlCl₃. The formation of the Lewis acid-ketone product complex can lead to precipitation.[14]

Solution:

  • Efficient Stirring: Ensure vigorous mechanical stirring to maintain a homogeneous suspension.

  • Solvent Choice: Using a solvent like dichloromethane can help keep the complex dissolved or suspended.[14]

  • Controlled Addition: Slow, controlled addition of reagents can help manage the exotherm and the rate of complex formation.

Q6: What is the correct procedure for quenching the reaction and working it up?

The work-up procedure is critical for both destroying the catalyst-product complex and isolating the final product.

Standard Work-up Protocol:

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.[16][23] This hydrolyzes the aluminum chloride complex, liberating the ketone product.[16][24]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[16][23][24]

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[16]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[16][23]

  • Purification: The crude product can then be purified by recrystallization or column chromatography.[16]

Section 3: Advanced Topics & Alternative Methodologies

Q7: Are there "greener" or reusable alternatives to traditional Lewis acid catalysts?

Yes, the use of stoichiometric amounts of traditional Lewis acids like AlCl₃ generates significant hazardous waste.[22] Research has focused on developing more environmentally friendly and reusable catalysts.

  • Solid Acid Catalysts: Heterogeneous catalysts like zeolites are a prominent alternative. Their porous structure and acidic sites facilitate the acylation, and they can be easily separated from the reaction mixture by filtration and reused.[22]

  • Metal Triflates: Lanthanide triflates are another class of reusable catalysts known for their water tolerance.[25]

  • Brønsted Acids: In some cases, particularly with activated aromatic rings, Brønsted acids can be used as catalysts.[18] For example, methanesulfonic anhydride has been shown to promote Friedel-Crafts acylation, producing minimal metallic or halogenated waste.[26]

Catalyst Deactivation Pathways:

Catalyst_Deactivation catalyst Active Lewis Acid (e.g., AlCl₃) sub_node Reaction with: catalyst->sub_node inactive_catalyst Inactive Species moisture Moisture (H₂O) sub_node->moisture product Ketone Product sub_node->product basic_groups Basic Groups (-NH₂, -OH) sub_node->basic_groups moisture->inactive_catalyst Hydrolysis product->inactive_catalyst Complexation basic_groups->inactive_catalyst Complexation

Caption: Major pathways leading to catalyst deactivation.

References

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Fiveable. (n.d.). Polyalkylation Definition. Fiveable. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Allen. (n.d.). Why polyalkylation occurs in the Friedel-Crafts alkylation reaction of benzene?. Allen. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]

  • ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Physics Wallah. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]

  • JoVE. (2025, May 22). Video: Limitations of Friedel–Crafts Reactions. JoVE. [Link]

  • StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. StudySmarter. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. ResearchGate. [Link]

  • OC-TV. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

  • ACS Publications. (2011, April 14). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. [Link]

  • LibreTexts. (2023, August 7). 11.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Thieme E-Books & E-Journals. (n.d.). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Thieme. [Link]

  • ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate. [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Chad's Prep. [Link]

  • LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

  • L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. L.S.College, Muzaffarpur. [Link]

  • Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?. Stack Exchange. [Link]

  • ChemSurvival. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

Sources

Troubleshooting side reactions in the synthesis of thiomorpholinomethyl-substituted compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiomorpholinomethyl-substituted compounds. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Mannich reaction to introduce the thiomorpholinomethyl moiety into their target molecules, particularly phenolic compounds. Here, we address common side reactions, providing in-depth troubleshooting advice, optimized protocols, and the underlying chemical principles to empower you to overcome synthetic challenges.

Introduction to Thiomorpholinomethyl Synthesis

The introduction of a thiomorpholinomethyl group is a common strategy in medicinal chemistry to enhance the physicochemical and pharmacological properties of a lead compound. The most prevalent method for this transformation is the Mannich reaction, a three-component condensation of an active hydrogen-containing compound (e.g., a phenol), formaldehyde, and a secondary amine (in this case, thiomorpholine).[1][2][3] The core of this reaction is the formation of a highly electrophilic Eschenmoser salt precursor (an iminium ion) from thiomorpholine and formaldehyde, which is then attacked by the nucleophilic substrate.

While seemingly straightforward, this reaction is often plagued by a series of side reactions that can significantly lower the yield and complicate the purification of the desired product. This guide provides a structured approach to identifying, understanding, and mitigating these common issues.

Troubleshooting Guides & FAQs

Side Reaction 1: Oxidation of the Thiomorpholine Sulfur
Q1: I'm observing unexpected peaks in my mass spectrum and NMR that suggest the formation of a sulfoxide or sulfone. What is causing this, and how can I prevent it?

A1: The Cause: Unwanted Sulfur Oxidation

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the formation of thiomorpholine-1-oxide (a sulfoxide) or thiomorpholine-1,1-dioxide (a sulfone). This is a common issue, especially if the reaction is exposed to air for extended periods, or if oxidizing agents are inadvertently present. The sulfur in thiomorpholine is nucleophilic and can react with various oxidants.

  • Mechanism of Oxidation: The oxidation can be initiated by atmospheric oxygen, especially under heating or in the presence of metal catalysts. The reaction proceeds through a stepwise oxidation, first to the sulfoxide and then to the sulfone.

    Oxidation Thiomorpholine Thiomorpholine Sulfoxide Thiomorpholine-1-oxide Thiomorpholine->Sulfoxide [O] Sulfone Thiomorpholine-1,1-dioxide Sulfoxide->Sulfone [O]

    Caption: Stepwise oxidation of thiomorpholine.

Preventative Measures & Troubleshooting Protocol:

  • Inert Atmosphere: The most effective preventative measure is to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Avoid Oxidizing Agents: Ensure that all reagents and solvents are free from peroxides or other oxidizing impurities.

  • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate oxidation.

Optimized Protocol to Minimize Oxidation:

  • Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.

  • Procedure:

    • Charge the flask with the phenolic substrate and the chosen solvent (e.g., ethanol).

    • Degas the solution by bubbling nitrogen through it for 15-20 minutes.

    • Slowly add an equimolar amount of thiomorpholine to the solution under a positive pressure of nitrogen.

    • Cool the mixture in an ice bath to below 10°C.

    • Add an equimolar amount of aqueous formaldehyde solution dropwise, ensuring the temperature remains low.

    • Allow the reaction to warm to room temperature and stir for the required time, maintaining the inert atmosphere.

    • Work-up the reaction as required.

Diagnosis and Characterization:

  • Mass Spectrometry: Look for peaks corresponding to your product +16 Da (sulfoxide) and +32 Da (sulfone).

  • ¹H NMR: The protons adjacent to the sulfur in thiomorpholine-1-oxide will show a downfield shift compared to the parent thiomorpholine.[4]

  • IR Spectroscopy: The sulfoxide (S=O) stretch typically appears around 1030-1070 cm⁻¹. The sulfone (O=S=O) shows two characteristic stretches, an asymmetric one around 1300-1350 cm⁻¹ and a symmetric one around 1120-1160 cm⁻¹.[5]

CompoundKey Spectroscopic Data
Thiomorpholine-1-oxide ¹H NMR (CDCl₃): δ ~2.85-2.93 ppm (protons adjacent to S=O).[4] IR (KBr): ~1050 cm⁻¹ (S=O stretch).
Thiomorpholine-1,1-dioxide IR (KBr): ~1320 cm⁻¹ (asymmetric SO₂ stretch), ~1140 cm⁻¹ (symmetric SO₂ stretch).[5]
Side Reaction 2: N-Methylation of Thiomorpholine
Q2: My final product appears to be contaminated with a quaternary ammonium salt, and I suspect N-methylation of the thiomorpholine nitrogen. How is this happening and what can I do about it?

A2: The Cause: Unwanted N-Methylation

While the desired reaction is the formation of a C-C bond between the phenol and the aminomethyl group, under certain conditions, the thiomorpholine nitrogen can be methylated by formaldehyde. This is analogous to the Eschweiler-Clarke reaction, although the conditions are typically milder. The presence of a reducing agent, even a mild one, can facilitate this side reaction.

  • Mechanism of N-Methylation: Formaldehyde can react with thiomorpholine to form an iminium ion. If a hydride source is available in the reaction mixture, it can reduce the iminium ion to an N-methylated thiomorpholine. In some cases, formaldehyde itself can act as a hydride donor via a disproportionation reaction (Cannizzaro reaction), especially under basic conditions.

Preventative Measures & Troubleshooting Protocol:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of thiomorpholine to formaldehyde. An excess of formaldehyde can drive the N-methylation side reaction.

  • Avoid Reductive Conditions: Be mindful of any reagents in your reaction that could act as a hydride source.

  • pH Control: N-methylation of amines by formaldehyde is often pH-dependent. Running the reaction under neutral or slightly acidic conditions may disfavor this side reaction.

  • Temperature Management: As with oxidation, lower temperatures are generally preferred to minimize side reactions.

Optimized Protocol to Minimize N-Methylation:

  • Procedure:

    • Follow the setup for minimizing oxidation.

    • Use a 1:1:1 molar ratio of phenol:thiomorpholine:formaldehyde.

    • Consider using paraformaldehyde instead of aqueous formalin to have better control over the stoichiometry and to avoid introducing excess water.

    • Maintain the reaction at room temperature or slightly below if the reaction proceeds efficiently.

Diagnosis and Characterization:

  • Mass Spectrometry: Look for a peak corresponding to your product +14 Da (addition of a methyl group). If a quaternary salt is formed, it may not be volatile enough for some MS techniques.

  • ¹H NMR: The formation of an N-methyl group will give rise to a new singlet in the NMR spectrum, typically around δ 2.2-2.8 ppm. The protons on the carbons adjacent to the nitrogen will also be shifted.

  • Solubility: Quaternary ammonium salts often have very different solubility profiles compared to the parent amine, which can sometimes be exploited for purification (e.g., precipitation from a less polar solvent).

Side Reaction 3: Formation of Aminals and Related Byproducts
Q3: I am isolating a significant amount of a high molecular weight byproduct that seems to involve two thiomorpholine units per formaldehyde. What is this and how can I avoid it?

A3: The Cause: Aminal Formation

The reaction between an amine and an aldehyde initially forms a hemiaminal, which then dehydrates to an iminium ion. However, the hemiaminal can also react with a second molecule of the amine to form an aminal. In this case, two molecules of thiomorpholine react with one molecule of formaldehyde to form N,N'-methylenebis(thiomorpholine).

  • Mechanism of Aminal Formation: This is a competing equilibrium pathway to the formation of the reactive iminium ion. High concentrations of thiomorpholine relative to the phenolic substrate can favor aminal formation.

    AminalFormation Thio_FA Thiomorpholine + Formaldehyde Hemiaminal Hemiaminal Thio_FA->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H₂O Aminal Aminal (Side Product) Hemiaminal->Aminal + Thiomorpholine -H₂O Product Desired Product Iminium->Product + Phenol Phenol Phenol

    Caption: Competing pathways in the Mannich reaction.

Preventative Measures & Troubleshooting Protocol:

  • Order of Addition: A crucial parameter to control is the order of reagent addition. Pre-mixing the phenol and formaldehyde before the addition of thiomorpholine can sometimes favor the desired reaction. Alternatively, adding the formaldehyde slowly to a mixture of the phenol and thiomorpholine can keep the concentration of the free iminium ion precursor low.

  • Concentration Control: Avoid high concentrations of thiomorpholine and formaldehyde at the beginning of the reaction.

  • pH Adjustment: The stability of aminals can be pH-dependent. Acidic conditions can promote the hydrolysis of the aminal back to the iminium ion, making it available for reaction with the phenol.

Optimized Protocol to Minimize Aminal Formation:

  • Procedure (Method A - Slow Formaldehyde Addition):

    • In a reaction flask, dissolve the phenolic substrate and thiomorpholine in the chosen solvent.

    • Cool the mixture to 0-5°C.

    • Slowly add a solution of formaldehyde dropwise over a period of 30-60 minutes.

    • Allow the reaction to proceed as planned.

  • Procedure (Method B - Acidic Catalysis):

    • If compatible with your substrate, consider adding a catalytic amount of a mild acid (e.g., acetic acid) to the reaction mixture. This can help to ensure that the iminium ion is the predominant electrophile.

Diagnosis and Characterization:

  • ¹H NMR: The aminal N,N'-methylenebis(thiomorpholine) will have a characteristic singlet for the bridging CH₂ group, and the signals for the thiomorpholine protons will be different from the free amine.

  • Mass Spectrometry: Look for a peak corresponding to (2 * MW of thiomorpholine) + 12 Da.

Side Reaction 4: Polymerization and Resin Formation
Q4: My reaction mixture is turning into an intractable tar or solid, and I'm getting very low yields of my desired product. What's causing this polymerization?

A4: The Cause: Polymerization and Resin Formation

Phenols are highly reactive substrates, and in the presence of formaldehyde, they can undergo polymerization to form phenolic resins (related to Bakelite). This is particularly problematic under basic conditions and with excess formaldehyde.[6][7][8] The highly reactive iminium ion can also potentially polymerize or cause polymerization of the substrate.

  • Mechanism of Polymerization: The phenolic substrate can be aminomethylated multiple times, leading to cross-linking. Formaldehyde can also react with the phenol at multiple sites (ortho and para) to form methylene bridges between phenolic units.

    Polymerization cluster_0 Desired Reaction cluster_1 Polymerization Side Reaction Phenol_1 Phenol Product_1 Monosubstituted Product Phenol_1->Product_1 + Iminium Ion Phenol_2 Phenol Product_2 Monosubstituted Product Phenol_2->Product_2 + Iminium Ion Polymer Polymer/Resin Product_2->Polymer + Iminium Ion / Formaldehyde

    Caption: Desired reaction vs. polymerization.

Preventative Measures & Troubleshooting Protocol:

  • Control Stoichiometry: This is the most critical factor. Use a molar ratio where the phenol is in slight excess relative to formaldehyde and thiomorpholine. This will favor monosubstitution.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Exothermic runaway reactions can lead to rapid polymerization.[9]

  • pH Control: The rate of phenol-formaldehyde polymerization is highly pH-dependent. Near-neutral conditions are often optimal.

  • Protecting Groups: If the phenol is highly activated and prone to multiple substitutions, consider using a protecting group on one of the ortho or para positions to direct the aminomethylation to a single site.

Optimized Protocol to Minimize Polymerization:

  • Procedure:

    • Use a molar ratio of 1.1 : 1.0 : 1.0 of phenol : thiomorpholine : formaldehyde.

    • Maintain the reaction temperature at or below room temperature if possible.

    • Add the formaldehyde solution slowly to a mixture of the phenol and thiomorpholine to maintain a low instantaneous concentration of the electrophile.

    • Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed and before significant polymer formation occurs.

Diagnosis and Characterization:

  • Physical Appearance: The formation of an insoluble, sticky, or solid mass is a clear indicator of polymerization.

  • TLC Analysis: Streaking on the TLC plate is often observed when polymeric material is present.

  • ¹H NMR: The NMR spectrum of the crude product will show broad, unresolved signals if significant polymerization has occurred.

ParameterRecommendation to Minimize Polymerization
Phenol:Formaldehyde Ratio > 1:1 (e.g., 1.1:1)
Temperature Low to moderate (0°C to room temperature)
pH Near-neutral
Formaldehyde Addition Slow, dropwise addition

References

  • Griveau, S., et al. (2021). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers, 13(16), 2789. [Link]

  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2495–2503. [Link]

  • PubChem. (n.d.). Thiomorpholine 1-oxide. National Center for Biotechnology Information. [Link]

  • Kim, K.-S., et al. (2005). Thermal and electrochemical properties of morpholinium salts with bromide anion. Korean Journal of Chemical Engineering, 22(6), 945–948. [Link]

  • Hickmott, P. W., & Sheppard, G. (1979). Enaminones in the mannich reaction. Part 2. Further investigations of internal mannich reactions. Journal of the Chemical Society, Perkin Transactions 1, 338-342. [Link]

  • Bîcu, E., et al. (2012). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 57(2), 157-164. [Link]

  • Tyman, J. H. P. (1974). A study of the mannich reaction with. Brunel University Research Archive. [Link]

  • ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. [Link]

  • Wikipedia. (n.d.). Mannich reaction. [Link]

  • Shinde, M. D., et al. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 8(1), 460-464. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols. [Link]

  • ResearchGate. (n.d.). Polymerization of resole resins with several formaldehye/phenol molar ratios: Amine catalysts against catalysts. [Link]

  • Stevens, M. P. (1999). Phenol, urea, and melamine-formaldehyde polymers. In Polymer Chemistry (pp. 395-415). Oxford University Press. [Link]

  • Angeloni, A. S., et al. (1968). Reactivity of Mannich bases. Part XI. Mechanism of the reaction of thiophenols with nuclear-substituted β-morpholinopropiophenones and with some related quaternary iodides. Journal of the Chemical Society C: Organic, 2295-2297. [Link]

  • ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]

  • ResearchGate. (2016). Aminomethylation of morpholinium and N-methylmorpholinium 3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates. [Link]

  • ResearchGate. (2009). Reaction of Phenol- and Thiophenol-Terminated Compounds with Bisoxazolines. [Link]

  • Accounts of Chemical Research. (2015). Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

  • Google Patents. (n.d.). KR100715468B1 - Removal Method of Unreacted Formaldehyde in Resol Type Phenolic Resin.
  • MDPI. (2020). Characterization of Different Salt Forms of Chitooligosaccharides and Their Effects on Nitric Oxide Secretion by Macrophages. [Link]

  • IntechOpen. (2022). Recent advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. [Link]

  • PubMed. (2017). Site-Selectivity Control in Organic Reactions: A Quest To Differentiate Reactivity among the Same Kind of Functional Groups. [Link]

  • MDPI. (2019). Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. [Link]

  • ResearchGate. (2003). Reducing the contents of free phenol and formaldehyde in phenolic foam. [Link]

  • MDPI. (2023). Synthesis, Purification, and Characterization of Molten Salt Fuel for the SALIENT-03 Irradiation Experiment. [Link]

  • U.S. Environmental Protection Agency. (1999). How to Prevent Runaway Reactions Case Study: Phenol-Formaldehyde Reaction Hazards. [Link]

Sources

Stability issues of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and FAQs to address potential stability issues you may encounter during your experiments. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your results.

Chemical Stability Profile

This compound is a multifunctional molecule. Its stability is not dictated by a single factor but is a composite of the reactivities of its core functional groups: an ethyl ester , a ketone , a benzylic thioether , and a thiomorpholine ring. Understanding these "hot spots" is key to predicting and preventing degradation.

Caption: Key reactive sites on the molecule.

The primary pathways of concern are hydrolysis of the ethyl ester and oxidation of the thiomorpholine's sulfur atom. Each of these potential issues is addressed in the following sections.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A: For long-term stability, store the compound as a solid at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. The two main degradation pathways, hydrolysis and oxidation, are significantly slowed at low temperatures and in the absence of atmospheric moisture and oxygen. For routine lab use, store in a desiccator at 2-8°C.

Q2: I need to make a stock solution. What solvent do you recommend?

A: Anhydrous DMSO or DMF are recommended for primary stock solutions due to their aprotic nature, which minimizes the risk of ester hydrolysis. For subsequent dilutions into aqueous buffers for biological assays, it is critical to prepare these solutions fresh daily. Avoid prolonged storage in protic solvents like methanol or ethanol, which can lead to transesterification, or in aqueous buffers, which will facilitate hydrolysis.

pH and Solvent Stability

Q3: Over what pH range is the compound stable in aqueous media?

A: The compound is most stable in a narrow pH range of approximately 6.0-7.5.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid is a primary concern. The rate of this reaction increases as the pH decreases.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) of the ester is significantly faster and often irreversible. High pH can also promote the degradation of thioethers.

Q4: Can I use buffers containing primary or secondary amines, like Tris?

A: Caution is advised. While the ketone is generally stable, it can potentially form Schiff bases or other adducts with reactive primary or secondary amines over time, especially if aldehydes are present as impurities. If you observe unexpected adducts in mass spectrometry analysis, consider switching to a non-amine-based buffer system like HEPES or phosphate buffer, ensuring the pH is maintained in the stable 6.0-7.5 range.

Oxidative Stability

Q5: My solution turned slightly yellow after a few days on the benchtop. What happened?

A: This is likely due to oxidation of the thiomorpholine sulfur. Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. This two-step oxidation is a common degradation pathway. The initial oxidation to the sulfoxide is often non-catalyzed and can occur simply with atmospheric oxygen, a process that can be accelerated by light.

Q6: I am using this compound in a cell-based assay with media containing hydrogen peroxide (H₂O₂). Is this a problem?

A: Yes, this is a significant concern. Hydrogen peroxide is a potent oxidizing agent that will rapidly oxidize the thioether moiety to the sulfoxide and sulfone. This will alter the compound's structure, polarity, and likely its biological activity. If an oxidizing agent is a necessary part of your experimental design, you must include controls to assess the stability and activity of the oxidized forms of your compound.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
New peak appearing in HPLC analysis, eluting earlier than the parent compound. Ester Hydrolysis: The resulting carboxylic acid is more polar and will have a shorter retention time on a reverse-phase column.1. Verify the pH of your solvent or buffer; ensure it is within the 6.0-7.5 range. 2. Prepare fresh solutions daily. 3. Confirm the identity of the new peak using LC-MS. The mass should correspond to the parent compound minus the ethyl group (28 Da) plus a hydrogen atom.
New peak(s) appearing in HPLC, eluting slightly after the parent compound. Oxidation: The sulfoxide (+16 Da) and sulfone (+32 Da) are typically more polar but can sometimes have similar or slightly longer retention times depending on the exact HPLC conditions and their interaction with the stationary phase.1. Degas your solvents and store solutions under an inert atmosphere. 2. Avoid exposure to light and sources of radical initiators. 3. Use LC-MS to check for masses corresponding to M+16 (sulfoxide) and M+32 (sulfone).
Low recovery or yield after purification or workup. Compound Instability: The compound may be degrading during purification steps.1. Acidic/Basic Conditions: If using silica gel chromatography, which is inherently acidic, consider neutralizing it with triethylamine or using neutral alumina. Avoid strongly acidic or basic conditions during aqueous extractions. 2. High Temperature: Avoid prolonged heating. If concentration is required, use a rotary evaporator at low temperature (<40°C). High temperatures can accelerate both hydrolysis and thermal decomposition.
Inconsistent biological activity in assays. Degradation in Assay Media: The compound is likely degrading over the time course of your experiment.1. Perform a time-course stability study. Incubate the compound in your assay media and analyze samples by HPLC at T=0 and subsequent time points (e.g., 2, 4, 8, 24 hours). 2. If degradation is confirmed, shorten the assay duration or prepare fresh compound dilutions immediately before application.

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation products and establishing which analytical methods are "stability-indicating."

Objective: To intentionally degrade the compound under controlled stress conditions to understand its degradation pathways.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 8 hours.

    • Thermal Stress: Dilute with a 1:1 mixture of acetonitrile:water. Incubate at 80°C for 48 hours.

    • Photostability: Expose the solution from thermal stress to a photostability chamber (ICH Q1B guidelines).

  • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2). Compare the chromatograms to a control sample (diluted stock solution stored at 4°C).

cluster_stress Apply Stress Conditions (Separate Vials) start Prepare 1 mg/mL Stock Solution acid Acid (0.1M HCl, 60°C) start->acid base Base (0.1M NaOH, RT) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (80°C) start->therm neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-UV/MS oxid->analyze therm->analyze neutralize->analyze

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the parent compound from its potential degradation products.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 20% B

    • 19-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+)

  • Expected Elution Order: 1. Hydrolysis product (carboxylic acid), 2. Sulfone, 3. Sulfoxide, 4. Parent Compound. (Note: This order is predictive; actual elution may vary).

Primary Degradation Pathways

The two most probable non-metabolic degradation pathways are detailed below.

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent Parent Compound CarboxylicAcid Carboxylic Acid Degradant (- C₂H₄) Parent->CarboxylicAcid H⁺ or OH⁻ H₂O Sulfoxide Sulfoxide Degradant (+ O) Parent->Sulfoxide [O] Sulfone Sulfone Degradant (+ 2O) Sulfoxide->Sulfone [O]

Caption: Primary hydrolytic and oxidative degradation pathways.

References
  • Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst Source: Royal Society of Chemistry URL: [Link]

  • Title: Thiols And Thioethers Source: Master Organic Chemistry URL: [Link]

  • Title: Kinetic studies in ester hydrolysis Source: Proceedings of the Indian Academy of Sciences - Section A URL: [Link]

  • Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst Source: Journal of Molecular Catalysis A: Chemical URL: [Link]

  • Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst Source: ResearchGate URL: [Link]

  • Title: Sulfide Oxidation Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

  • Title: Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides Source: Journal of the Chemical Society URL: [Link]

  • Title: KINETICS OF ACID HYDROLYSIS OF AN ESTER Source: IV SEMMESTER - Course Material URL: [Link]

  • Title: Kinetic study of Ester hydrolysis Source: YouTube URL: [Link]

  • Title: Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1 Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine

Technical Support Center: Refinement of Analytical Methods for Accurate Characterization of Substituted Phenylheptanoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of substituted phenylheptanoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the accurate analysis of this important class of compounds. This resource offers field-proven insights and scientifically grounded protocols to navigate the complexities of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy as applied to substituted phenylheptanoates.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

The phenyl group in substituted phenylheptanoates provides a strong chromophore, making UV detection in HPLC a primary analytical technique. However, the interplay of the lipophilic heptanoate chain and the potentially polar-substituted phenyl ring can present unique separation challenges.

Frequently Asked Questions (HPLC)

Q1: I'm observing poor peak shape (tailing or fronting) for my substituted phenylheptanoate. What are the likely causes and solutions?

A1: Poor peak shape is a common issue and can often be traced back to several factors:

  • Secondary Interactions: Residual silanol groups on the silica backbone of C18 columns can interact with polar substituents on the phenyl ring (e.g., -OH, -NH2), leading to peak tailing.

    • Solution: Use an end-capped C18 column or a column with a different stationary phase, such as a phenyl-hexyl column, to enhance π-π interactions with the aromatic ring and improve peak shape. Lowering the mobile phase pH can also help by protonating acidic functional groups, reducing their interaction with the stationary phase.[1]

  • Sample Solvent Incompatibility: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak fronting.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.

    • Solution: Reduce the injection volume or dilute your sample.

Q2: My retention times are drifting between injections. What should I investigate?

A2: Retention time drift can compromise the reliability of your method. Here are the primary causes:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of retention time instability.

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.

  • Mobile Phase Composition Changes: Evaporation of the more volatile solvent component (e.g., acetonitrile) from the mobile phase reservoir can alter its composition over time.

    • Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

Troubleshooting Guide: HPLC
Problem Potential Cause Recommended Solution
No Peaks Detected Incorrect wavelength setting.The phenyl ring typically provides strong absorbance between 254 nm and 270 nm. Verify the UV absorbance spectrum of your compound.
Sample degradation.Phenylheptanoates with certain substituents may be sensitive to pH or light. Prepare fresh samples and protect them from light.[2][3]
Split Peaks Partially blocked column frit or guard column.Replace the guard column. If the problem persists, back-flush the analytical column.
Sample precipitation in the mobile phase.Ensure your sample is fully soluble in the mobile phase. Consider changing the sample solvent or the mobile phase composition.
High Backpressure Blockage in the system (e.g., injector, tubing, column).Systematically isolate the source of the blockage by removing components (starting with the column) and checking the pressure.[4]
Mobile phase precipitation.Ensure all mobile phase components are fully miscible and that buffers are soluble in the organic portion of the mobile phase.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like substituted phenylheptanoates. However, their polarity often necessitates derivatization.

Frequently Asked Questions (GC-MS)

Q1: Do I need to derivatize my substituted phenylheptanoate for GC-MS analysis?

A1: It is highly recommended. While the ester form is more volatile than the corresponding carboxylic acid, active substituents on the phenyl ring (e.g., hydroxyl, amino groups) can cause peak tailing and poor chromatographic performance due to interactions with the stationary phase and active sites in the GC system.

  • Derivatization Strategy: Silylation (e.g., using BSTFA or MSTFA) is a common and effective method to cap active hydrogens on polar functional groups, increasing volatility and improving peak shape. For the corresponding phenylheptanoic acids, esterification to their methyl esters (e.g., using BF3/methanol or diazomethane) is necessary to increase volatility.[5]

Q2: What are the characteristic fragmentation patterns I should look for in the mass spectrum of a substituted phenylheptanoate?

A2: The fragmentation is typically driven by the ester group and the phenyl ring.

  • McLafferty Rearrangement: This is a common fragmentation pathway for esters, resulting in a characteristic neutral loss and a charged fragment.[6]

  • Benzylic Cleavage: The bond between the carbon alpha to the phenyl ring and the adjacent carbon is prone to cleavage, leading to the formation of a stable benzylic cation. The m/z of this fragment will depend on the substituents on the phenyl ring.

  • Loss of the Alkoxy Group: Cleavage of the O-alkyl bond of the ester can occur, resulting in an acylium ion.

  • Aromatic Ring Fragmentation: The substituted phenyl ring itself can undergo fragmentation, providing clues about the nature and position of the substituents. A prominent molecular ion is often observed for aromatic esters.[6]

Troubleshooting Guide: GC-MS
Problem Potential Cause Recommended Solution
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and a high-quality, low-bleed GC column. Consider derivatization to cap active functional groups.[7]
Incomplete derivatization.Optimize the derivatization reaction conditions (reagent excess, temperature, time). Analyze a derivatized standard to confirm complete reaction.
No or Low Molecular Ion Peak Extensive fragmentation.Use a softer ionization technique, such as chemical ionization (CI), if available. Lowering the electron ionization (EI) energy can sometimes help preserve the molecular ion.
Poor Sensitivity Sample adsorption in the GC system.Deactivate the entire sample path, including the injector liner and the column.
Inefficient ionization.Ensure the ion source is clean and properly tuned.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the unambiguous structure elucidation of novel substituted phenylheptanoates.

Frequently Asked Questions (NMR)

Q1: How can I use ¹H NMR to confirm the structure of my substituted phenylheptanoate?

A1: ¹H NMR provides a wealth of information about the proton environments in the molecule.

  • Aromatic Region (typically δ 6.5-8.5 ppm): The splitting pattern and chemical shifts of the protons on the phenyl ring can reveal the substitution pattern (ortho, meta, para).[8]

  • Alkyl Chain Region (typically δ 0.8-2.5 ppm): The heptanoate chain will show characteristic signals. The terminal methyl group will be a triplet around δ 0.9 ppm. The methylene groups will appear as multiplets. The methylene group adjacent to the ester carbonyl will be shifted downfield (around δ 2.3 ppm).

  • Ester Methyl/Ethyl Group: If it is a methyl ester, a singlet around δ 3.6 ppm will be present. For an ethyl ester, a quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm are expected.

  • Substituent Protons: Protons of the substituent on the phenyl ring (e.g., -OH, -OCH₃) will have characteristic chemical shifts.

Q2: I'm seeing unexpected peaks in my NMR spectrum. What could they be?

A2: Extraneous peaks often originate from residual solvents or impurities.

  • Residual Solvents: Traces of solvents used in synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants.[9][10][11]

    • Solution: Consult a table of common NMR solvent impurities to identify the peaks. Proper drying of the sample under high vacuum can help remove residual solvents.

  • Water: A broad singlet that can appear over a wide chemical shift range depending on the solvent and concentration.

  • Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to the presence of impurities.

    • Solution: Compare the spectrum to the spectra of your starting materials. Further purification of your sample may be necessary.

Troubleshooting Guide: NMR
Problem Potential Cause Recommended Solution
Broad Peaks Sample aggregation.Decrease the sample concentration or acquire the spectrum at a higher temperature.
Paramagnetic impurities.The presence of even trace amounts of paramagnetic metals can cause significant line broadening.[8] Purify the sample further or use a chelating agent if appropriate.
Poor Signal-to-Noise Low sample concentration.Increase the sample concentration or the number of scans.
Incorrect receiver gain.Optimize the receiver gain before acquisition.
Distorted Peak Integrals Incomplete relaxation of nuclei.Increase the relaxation delay (d1) between scans, especially for quaternary carbons in ¹³C NMR.
Phasing errors.Carefully phase the spectrum after Fourier transformation.

Section 4: Experimental Protocols & Workflows

Protocol 1: HPLC-UV Analysis of a Substituted Phenylheptanoate
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[12]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 264 nm.[12]

  • Sample Preparation: Dissolve the sample in the initial mobile phase (60:40 Acetonitrile:Water) to a concentration of approximately 100 µg/mL.[1]

Protocol 2: GC-MS Analysis of a Silylated Hydroxy-Phenylheptanoate
  • Derivatization:

    • Dissolve ~1 mg of the sample in 100 µL of pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat at 70 °C for 30 minutes.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector: Splitless mode at 250 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

    • Ionization Energy: 70 eV.

Workflow Diagrams

HPLC_Troubleshooting start Problem Observed (e.g., Peak Tailing) check_solvent Check Sample Solvent start->check_solvent check_column Evaluate Column start->check_column check_mobile_phase Assess Mobile Phase start->check_mobile_phase solvent_ok Solvent is Mobile Phase? check_solvent->solvent_ok column_ok End-capped Column? check_column->column_ok ph_ok pH Optimized? check_mobile_phase->ph_ok dissolve_in_mp Action: Dissolve in Mobile Phase solvent_ok->dissolve_in_mp No solution Problem Resolved solvent_ok->solution Yes use_endcapped Action: Use End-capped or Phenyl Column column_ok->use_endcapped No column_ok->solution Yes adjust_ph Action: Adjust pH (e.g., add 0.1% acid) ph_ok->adjust_ph No ph_ok->solution Yes dissolve_in_mp->solution use_endcapped->solution adjust_ph->solution

Caption: HPLC Peak Tailing Troubleshooting Workflow.

GCMS_Troubleshooting start Problem Observed (e.g., Poor Sensitivity) check_derivatization Derivatization Complete? start->check_derivatization check_inlet Check Inlet Conditions check_derivatization->check_inlet Yes derivatize Action: Optimize Derivatization check_derivatization->derivatize No check_ion_source Check Ion Source check_inlet->check_ion_source use_deactivated_liner Action: Use Deactivated Liner check_inlet->use_deactivated_liner clean_tune_source Action: Clean and Tune Ion Source check_ion_source->clean_tune_source solution Problem Resolved derivatize->solution use_deactivated_liner->solution clean_tune_source->solution

Caption: GC-MS Sensitivity Troubleshooting Workflow.

References

  • N/A
  • de la Torre, R., et al. (2007). pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates. Journal of Chromatography A, 1157(1-2), 189-196. [Link]

  • N/A
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • N/A
  • Hong, S., et al. (2015). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Journal of Chromatographic Science, 53(7), 1095-1100. [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • Quifer-Rada, P., et al. (2013). Analytical condition setting a crucial step in the quantification of unstable polyphenols in acidic conditions: analyzing prenylflavanoids in biological samples by liquid chromatography-electrospray ionization triple quadruple mass spectrometry. Analytical Chemistry, 85(11), 5547-5554. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • N/A
  • Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. [Link]

  • N/A
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A

Sources

Strategies to minimize by-product formation in the synthesis of aromatic ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aromatic ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with by-product formation in their reactions. Here, we move beyond simple protocols to explore the underlying principles of common side reactions, offering field-proven troubleshooting strategies and optimization techniques in a direct Q&A format. Our goal is to empower you to diagnose issues, minimize impurities, and achieve higher yields of your target molecules.

Troubleshooting Guide: Common Issues at a Glance

For rapid diagnostics, consult the table below. Detailed explanations and protocols are provided in the subsequent FAQ sections.

Issue Observed Primary Potential Cause(s) Recommended Immediate Action(s)
No or Very Low Product Yield 1. Inactive Lewis Acid Catalyst (Moisture).[1] 2. Strongly Deactivated Aromatic Substrate.[2][3][4] 3. Insufficient Catalyst Loading.[1][5]1. Use fresh, anhydrous Lewis acid and flame-dry glassware.[1] 2. Verify substrate reactivity; consider alternative synthetic routes for strongly deactivated systems.[1] 3. Increase Lewis acid to at least 1.1-2.0 equivalents.[1]
Formation of Multiple Isomers 1. Suboptimal Reaction Temperature/Solvent.[1] 2. Steric Hindrance Effects.[1]1. Lower temperature to favor the para (kinetic) product. 2. Screen less polar solvents to enhance regioselectivity.[1]
Polysubstitution (Di-acylation) 1. Highly Activated Aromatic Substrate.[1] 2. Incorrect Stoichiometry.1. Use a strict 1:1 molar ratio of aromatic substrate to acylating agent.[1] 2. Lower the reaction temperature and shorten the reaction time.[1]
Dealkylation or Rearrangement Substrate contains a labile alkyl group (e.g., tert-butyl).Consider Friedel-Crafts acylation followed by reduction as a more robust route to the corresponding alkylated aromatic.[6][7]
Formation of Tars/Resinous Mass 1. Reaction temperature is too high. 2. Highly reactive starting materials.1. Maintain a low reaction temperature (e.g., 0-5 °C).[8] 2. Ensure slow, controlled addition of the acylating agent.

Frequently Asked Questions & Troubleshooting

Section 1: Low Yield & Reaction Failure

Question: My Friedel-Crafts acylation reaction is not proceeding, or the yield is extremely low. What are the most common causes?

Answer: This is a frequent issue, typically rooted in the health of your catalyst or the nature of your substrate.

  • Cause 1: Deactivated Lewis Acid Catalyst. The most common culprits are traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), which are extremely sensitive to moisture.[1] Water hydrolyzes the catalyst, rendering it inactive.

    • Solution: Always use a fresh, unopened container of the Lewis acid.[1] All glassware must be rigorously dried (flame-dried or oven-dried overnight) and the reaction should be assembled under an inert atmosphere (e.g., nitrogen or argon). Solvents and liquid reagents must be anhydrous.

  • Cause 2: Insufficient Catalyst Stoichiometry. Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount (or even an excess) of the Lewis acid. This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it and preventing further turnover.[4][5]

    • Solution: Use at least 1.1 to 2.0 molar equivalents of the Lewis acid relative to the limiting reagent (typically the acylating agent).[1] The exact amount may require optimization.

  • Cause 3: Strongly Deactivated Aromatic Substrate. Friedel-Crafts reactions fail on aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN, -SO₃H, -COR).[2][3][4][9] These groups reduce the nucleophilicity of the aromatic ring to a point where it will not attack the acylium ion electrophile.

    • Solution: If your substrate is strongly deactivated, Friedel-Crafts acylation is likely not a viable route.[1] You must consider an alternative synthetic strategy, such as a nucleophilic aromatic substitution or a cross-coupling reaction.

Workflow: Troubleshooting Low Product Yields

G Start Low or No Yield Observed CheckCatalyst Is the Lewis Acid Active? Start->CheckCatalyst CheckSubstrate Is the Aromatic Ring Activated? CheckCatalyst->CheckSubstrate Yes Sol_Anhydrous ACTION: Use fresh, anhydrous catalyst. Flame-dry all glassware. Run under inert atmosphere. CheckCatalyst->Sol_Anhydrous No CheckStoich Is Catalyst Stoichiometry >1.0 eq? CheckSubstrate->CheckStoich Yes (e.g., has -CH3, -OCH3) Sol_AltRoute ACTION: Substrate is too deactivated. Consider alternative synthesis (e.g., Nucleophilic Substitution). CheckSubstrate->Sol_AltRoute No (e.g., has -NO2, -CF3) Sol_IncreaseEq ACTION: Increase Lewis Acid to 1.1-2.0 eq. to overcome product complexation. CheckStoich->Sol_IncreaseEq No End Re-run experiment with all conditions verified. CheckStoich->End Yes

Caption: A logical workflow for troubleshooting low product yields.

Section 2: Controlling Regioselectivity & Isomer Formation

Question: My reaction produces a mixture of ortho and para isomers. How can I improve the regioselectivity to favor the para product?

Answer: Achieving high regioselectivity is a common challenge, governed by a balance of electronic and steric factors. The para isomer is often thermodynamically more stable and less sterically hindered.

  • Mechanism Insight: The acylium ion is a bulky electrophile. Attack at the ortho position is often disfavored due to steric clash with the existing substituent on the aromatic ring. The para position is sterically more accessible.

  • Strategy 1: Lower the Reaction Temperature. Lower temperatures favor the kinetically controlled product. In many cases, substitution at the para position has a lower activation energy due to reduced steric hindrance, making it the preferred product under kinetic control (lower temperatures).[1]

    • Protocol: Begin the reaction at 0 °C and allow it to slowly warm to room temperature, monitoring by TLC or LCMS. Avoid heating unless no reaction is observed.

  • Strategy 2: Solvent Optimization. The polarity of the solvent can influence the transition state and thus affect the isomer ratio.

    • Protocol: Less polar solvents, such as carbon disulfide (CS₂) or nitrobenzene, can sometimes enhance para selectivity compared to more polar solvents like 1,2-dichloroethane (DCE). A solvent screen is recommended during optimization.

  • Strategy 3: Modify the Acylating Agent. If steric hindrance is a significant factor, using a bulkier acylating agent can further disfavor reaction at the ortho position.

Mechanism: Regioselectivity in Friedel-Crafts Acylation

G cluster_0 Electrophilic Attack on Toluene cluster_1 Reaction Pathways Toluene Toluene (Activating -CH3 group) Ortho_TS Ortho Attack (Higher Energy Transition State) Toluene->Ortho_TS Steric Hindrance Para_TS Para Attack (Lower Energy Transition State) Toluene->Para_TS Sterically Favored Acylium Acylium Ion (R-C≡O⁺) (Bulky Electrophile) Ortho_Product Ortho Isomer (Minor Product) Ortho_TS->Ortho_Product Para_Product Para Isomer (Major Product) Para_TS->Para_Product

Caption: Steric hindrance favors para-acylation.

Section 3: Preventing Polysubstitution

Question: I am observing di-acylated by-products. I thought Friedel-Crafts acylation was self-limiting?

Answer: You are correct; Friedel-Crafts acylation is far less prone to polysubstitution than its alkylation counterpart.[6] This is a key advantage of the reaction.

  • Causality: The acyl group (a ketone) is an electron-withdrawing, deactivating group.[9][10] Once the first acylation occurs, the aromatic ring of the product ketone is significantly less nucleophilic (less reactive) than the starting material.[6] Therefore, a second electrophilic substitution is kinetically disfavored.

However, under certain conditions, polysubstitution can occur:

  • Cause 1: Highly Activated Starting Material. If your aromatic substrate is extremely electron-rich (e.g., anisole, phenol, N,N-dimethylaniline), the deactivating effect of the first acyl group may not be sufficient to completely prevent a second reaction, especially under harsh conditions.

    • Solution: Use the mildest possible conditions. Strictly control the stoichiometry to a 1:1 ratio of the aromatic substrate to the acylating agent.[1] Employ lower temperatures and shorter reaction times.

  • Cause 2: Incorrect Stoichiometry. Using an excess of the acylating agent or Lewis acid can drive the reaction towards polysubstitution, even on moderately activated rings.

    • Solution: Ensure precise measurement of your reagents. A 1:1 molar ratio is the best starting point to minimize this by-product.[1]

Diagram: The Deactivating Effect of the Acyl Group

G Start Activated Aromatic (e.g., Anisole) Reaction1 + RCOCl, AlCl3 (First Acylation) Start->Reaction1 Product Aryl Ketone Product (Deactivated Ring) Reaction1->Product Reaction2 + RCOCl, AlCl3 (Second Acylation) Product->Reaction2 Very Slow Byproduct Di-acylated By-product (Formation is Slow/Disfavored) Reaction2->Byproduct

Caption: The product of the first acylation is deactivated, preventing further reaction.

Section 4: The Acylation-Reduction Strategy

Question: I need to synthesize a primary alkylbenzene, but Friedel-Crafts alkylation gives me rearranged products. How can acylation help?

Answer: This is a classic and highly effective application of Friedel-Crafts acylation to overcome a major limitation of the alkylation reaction. Friedel-Crafts alkylation proceeds via a carbocation intermediate, which is prone to rearrangement to a more stable carbocation.[2][3] This often makes it impossible to install a straight-chain alkyl group like n-propyl or n-butyl.

The acylation-reduction strategy provides a clean, two-step alternative:

  • Step 1: Friedel-Crafts Acylation. Perform an acylation reaction using the appropriate acyl chloride or anhydride. The acylium ion electrophile is resonance-stabilized and does not rearrange.[11][12] This cleanly installs the desired carbon skeleton as a ketone.

  • Step 2: Reduction of the Ketone. The resulting aryl ketone is then reduced to the corresponding alkane. This completely removes the carbonyl group, yielding the target primary alkylbenzene.

Common reduction methods include:

  • Clemmensen Reduction: Uses a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).

  • Wolff-Kishner Reduction: Uses hydrazine (H₂NNH₂) and a strong base like potassium hydroxide (KOH) at high temperatures.[6][10]

  • Catalytic Hydrogenation: Hydrogen gas (H₂) over a palladium catalyst (Pd/C) can also be effective for reducing benzylic ketones.[7][13]

This two-step sequence is one of the most reliable methods for preparing primary alkylbenzenes.[6][7]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Anhydrous Lewis Acid (e.g., AlCl₃)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Aromatic Substrate (1.0 eq)

  • Acyl Chloride or Anhydride (1.0 eq)

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Flame-dry all glassware and allow to cool under a stream of inert gas. Assemble the reaction apparatus.

  • Catalyst Suspension: To the reaction flask, add the anhydrous solvent and the aromatic substrate. Cool the mixture to 0 °C in an ice bath. While stirring, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise. Caution: The addition may be exothermic.

  • Reagent Addition: Add the acyl chloride (1.0 eq) to the dropping funnel and add it dropwise to the stirred suspension over 15-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench it by slowly adding crushed ice, followed by cold water and 2M HCl.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (e.g., DCM) two times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude aryl ketone by recrystallization or flash column chromatography.

References
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction (2022-09-24). Chemistry LibreTexts. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction (2024-04-02). Chemistry LibreTexts. [Link]

  • Polyalkylation Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Why polyalkylation occurs in the Friedel-Crafts alkylation reaction of benzene?. Allen. [Link]

  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. [Link]

  • Process for preparing alkylated aromatic ketones and product.
  • Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(45), 38943-38949. [Link]

  • Dunn, P. J., et al. (2008). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 10(17), 3741–3744. [Link]

  • Sartori, G., & Maggi, R. (Eds.). (2011). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. [Link]

  • Ammar, H., et al. (2023). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Advances, 13(38), 26867-26873. [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 7(36), 32263–32273. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Deacylative Transformations of Ketones via Aromatization-Promoted C−C Bond Activation. Nature Communications. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Leah4sci. [Link]

  • 16.10: Reduction of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Synthesis of a Branched Aromatic Ketone. The Organic Chemistry Tutor. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • A new reaction to enhance aromatic ketone use in chemical synthesis. ScienceDaily. [Link]

  • 19.2 Synthesis of Ketones and Aldehydes. Chad's Prep. [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • 19.2: Preparing Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • 3.9: Reduction of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

  • Aromatic Synthesis problem controlling regiochemistry of Electrophilic Aromatic substitutions Help. The Organic Chemistry Tutor. [Link]

  • 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. Chad's Prep. [Link]

  • Highly Selective Dehydroaromatization of n-Alkanes to Aromatics and Hydrogen Gas. Journal of the American Chemical Society. [Link]

Sources

Addressing solubility challenges of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate in biological assays. Our goal is to provide a comprehensive resource, blending foundational scientific principles with practical, field-tested troubleshooting strategies to ensure the reliability and reproducibility of your experimental data.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced when working with this compound.

Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What is happening?

This phenomenon, often called "crashing out," is a frequent issue with hydrophobic compounds.[1] While the compound is soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases upon introduction to an aqueous environment. The final concentration of DMSO in your aqueous solution is a critical factor; if it's too low, the compound will precipitate out of the solution.[1][2]

Q2: What is the recommended starting solvent for preparing a stock solution?

For initial solubilization, 100% DMSO is a common and effective choice for many nonpolar and polar compounds due to its high dissolving power.[3] However, the ideal solvent and concentration should always be determined empirically for your specific experimental needs.

Q3: What is the maximum final DMSO concentration I can use in my cell-based assay?

The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration at or below 0.5% to avoid cytotoxicity.[4][5] It is crucial to perform a solvent tolerance test to determine the maximum permissible DMSO concentration for your specific cell line and assay.[4]

Q4: My compound seems to be causing assay interference, leading to inconsistent results. Could this be related to solubility?

Absolutely. Poor solubility can lead to the formation of compound aggregates or precipitates, which can cause a range of assay artifacts.[6] These can include non-specific inhibition of enzymes, light scattering that interferes with optical detection methods, and physical obstruction of liquid handling equipment in high-throughput screening (HTS).[6][7] This can result in false positives or false negatives, compromising the quality of your data.[6][8]

II. Troubleshooting Guide: A Systematic Approach to Solubility Optimization

When facing persistent solubility issues, a systematic approach is key. This guide will walk you through a logical workflow to identify the optimal conditions for your experiments.

Step 1: Assess the Physicochemical Properties
Step 2: Optimizing Your Stock Solution and Dilution Strategy

The preparation of a stable, high-concentration stock solution is the first critical step.

  • Protocol for Preparing a Stock Solution:

    • Solvent Selection: Begin with 100% DMSO.

    • Weighing: Accurately weigh a small amount of the compound.

    • Dissolution: Add the appropriate volume of DMSO to achieve a high concentration (e.g., 10-20 mM). Use gentle warming (not exceeding 37°C) and vortexing to aid dissolution.[9]

    • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If precipitation occurs at room temperature, the concentration may be too high.[9]

    • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.[3][10]

  • The Critical Role of Dilution Technique: A common mistake is a single, large dilution of the DMSO stock into the aqueous buffer. A serial dilution approach is often more effective.[1]

    • Workflow for Optimized Dilution:

      A 100% DMSO Stock B Intermediate Dilution (e.g., 50% DMSO in Buffer) A->B Step 1 C Final Working Solution (≤0.5% DMSO in Buffer) B->C Step 2

      Caption: Serial dilution workflow.

Step 3: Exploring Alternative Solubilization Strategies

If optimizing the solvent and dilution method is insufficient, consider these advanced techniques.

  • Co-solvents and Excipients: The inclusion of solubilizing agents in your final assay buffer can significantly improve the solubility of hydrophobic compounds.

Solubilizing AgentMechanism of ActionConsiderations
Cyclodextrins These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, forming an inclusion complex with increased aqueous solubility.[11][12][13][14]Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) have varying cavity sizes and binding affinities.[11][] May have their own biological effects that need to be controlled for.[16]
Surfactants (e.g., Tween-20, Triton X-100) These molecules form micelles in aqueous solutions, which can entrap hydrophobic compounds within their nonpolar core.Primarily suitable for non-cellular assays (e.g., enzymatic assays) as they can disrupt cell membranes.
pH Adjustment For ionizable compounds, altering the pH of the buffer can increase solubility by converting the compound to its more soluble ionized form.The thiomorpholine group in the compound is basic and may be protonated at lower pH, potentially increasing solubility. However, the final pH must be compatible with your biological assay.[4]
  • Protocol for Solubility Assessment with Cyclodextrins:

    • Prepare Cyclodextrin Solutions: Create a range of concentrations of a suitable cyclodextrin (e.g., HP-β-cyclodextrin) in your assay buffer.

    • Add Compound: Add a small aliquot of your DMSO stock solution of this compound to each cyclodextrin solution.

    • Equilibrate: Gently mix and allow the solutions to equilibrate (e.g., 1-2 hours at room temperature).

    • Observe: Visually inspect for any signs of precipitation.

    • Quantify (Optional): For a more rigorous assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method like HPLC-UV.

Step 4: Experimental Validation of Solubility

Visual inspection is a good first step, but a quantitative assessment of solubility provides more definitive data.

  • Kinetic Solubility Assay: This high-throughput method provides an estimate of the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer.[1]

    • Workflow for Kinetic Solubility Assay:

      A Serial Dilution of Compound in 100% DMSO B Transfer to Aqueous Buffer A->B C Incubate and Measure Turbidity (Nephelometry) B->C D Determine Concentration at Precipitation Point C->D

      Caption: Kinetic solubility assay workflow.

  • Thermodynamic Solubility Assay: This method measures the equilibrium solubility of a compound and is considered the "gold standard."[1] It involves adding an excess of the solid compound to the buffer, allowing it to equilibrate, and then measuring the concentration of the dissolved compound.

III. Conclusion and Best Practices

Successfully working with challenging compounds like this compound requires a methodical and informed approach. Always remember to:

  • Empirically Determine Optimal Conditions: Do not assume a one-size-fits-all approach.

  • Maintain Consistent Solvent Concentrations: Ensure that the final solvent concentration is the same across all experimental and control wells.[16]

  • Include Appropriate Controls: Always run a vehicle control (buffer with the final concentration of solvent and any excipients) to account for any background effects.

  • Document Everything: Keep detailed records of your solubilization protocols and observations.

By following the guidance in this document, you will be well-equipped to overcome the solubility challenges of this compound and generate high-quality, reliable data in your biological assays.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. PubMed Central. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Preprints.org. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed. Available at: [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. Auctores Online Publishing. Available at: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available at: [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at: [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub. Available at: [Link]

  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. Available at: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]

  • Why does a compound that dissolve in DMSO, precipitates with media ? ResearchGate. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. Available at: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Enhancing Regioselectivity of Electrophilic Aromatic Substitution on Functionalized Phenyl Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in EAS reactions on functionalized phenyl rings. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Introduction to Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, allowing for the direct functionalization of aromatic rings. The mechanism proceeds through a two-step process: initial attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex), followed by deprotonation to restore aromaticity.[1][2]

The regiochemical outcome of these reactions on substituted benzene rings is dictated by the electronic nature of the substituent already present. Substituents can be broadly classified as either activating or deactivating, and as ortho/para-directing or meta-directing.[2] Understanding and controlling these directing effects is paramount for the successful synthesis of target molecules.

Frequently Asked Questions (FAQs)

Fundamentals of Regioselectivity

Q1: What determines whether a substituent is an ortho/para-director or a meta-director?

A1: The directing effect of a substituent is determined by its ability to stabilize the carbocation intermediate formed during the electrophilic attack.

  • Ortho/Para-Directors: These substituents are electron-donating groups (EDGs) that stabilize the arenium ion through resonance or induction. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is delocalized onto the carbon bearing the substituent. If this substituent has a lone pair of electrons (e.g., -OH, -OR, -NH2), it can donate this electron density to the ring, creating an additional, highly stable resonance contributor. Alkyl groups also stabilize the intermediate through an inductive effect.[3]

  • Meta-Directors: These substituents are electron-withdrawing groups (EWGs) that destabilize the arenium ion. When the electrophile attacks at the ortho or para position, a resonance structure places the positive charge adjacent to the electron-withdrawing group, which is highly unfavorable. By directing the attack to the meta position, this destabilizing interaction is avoided. Common meta-directors include -NO₂, -CN, -C=O, and -SO₃H.[4]

Q2: How do activating and deactivating groups influence the reaction rate?

A2: Activating groups increase the rate of reaction compared to unsubstituted benzene, while deactivating groups decrease the rate.

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[3]

  • Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive.[3]

Q3: Why are halogens ortho/para-directing yet deactivating?

A3: Halogens are a unique case. They are deactivating because their strong electronegativity withdraws electron density from the ring inductively, making it less reactive. However, they are ortho/para-directing because their lone pairs of electrons can be donated through resonance to stabilize the carbocation intermediate when the attack occurs at the ortho or para positions.[3]

Troubleshooting Experimental Outcomes

Q4: I am getting a mixture of ortho and para isomers. How can I improve the selectivity for the para product?

A4: Achieving high para selectivity is a common objective. Here are several strategies you can employ:

  • Steric Hindrance: The most common method to favor the para isomer is to exploit steric hindrance. Using a bulkier directing group on your substrate or a larger electrophile will sterically disfavor attack at the more crowded ortho positions.[4] For example, in the nitration of alkylbenzenes, as the size of the alkyl group increases from methyl to tert-butyl, the proportion of the para product increases significantly.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable para isomer.[5]

  • Catalyst Choice: In reactions like Friedel-Crafts alkylation and halogenation, the choice of catalyst can influence regioselectivity. Shape-selective catalysts like zeolites can be used to enhance the formation of the para isomer due to the constraints of their pore structures.[6]

  • Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the regioselectivity. Experimenting with different solvents may improve the desired isomer ratio.

Q5: My Friedel-Crafts alkylation is resulting in polysubstitution and carbocation rearrangements. How can I avoid these side reactions?

A5: These are classic challenges in Friedel-Crafts alkylation. Here's how to address them:

  • Polysubstitution: The alkyl group introduced in the first step is an activating group, making the product more reactive than the starting material. To minimize polysubstitution, use a large excess of the aromatic substrate.

  • Carbocation Rearrangements: Primary alkyl halides are prone to rearranging to more stable secondary or tertiary carbocations. To avoid this, use a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction). The acyl group is deactivating, preventing polysubstitution, and the acylium ion does not rearrange.[7]

Q6: I have multiple substituents on my benzene ring. How do I predict the regioselectivity?

A6: When multiple substituents are present, the following guidelines apply:

  • The strongest activating group dictates the position of substitution. For example, in p-nitrotoluene, the methyl group is activating and ortho/para-directing, while the nitro group is deactivating and meta-directing. The incoming electrophile will be directed by the more powerful activating methyl group to the positions ortho to it.[8]

  • If the directing effects of the groups reinforce each other, a single product will predominate.

  • If the directing effects of the groups oppose each other, mixtures of products are likely. In such cases, the most powerful activating group will have the dominant influence.

  • Steric hindrance can play a significant role. Substitution is generally disfavored at a position between two existing substituents.

Data Presentation: Directing Effects of Common Substituents

The following table summarizes the directing effects of various functional groups in electrophilic aromatic substitution.

SubstituentActivating/DeactivatingDirecting Effect
-NH₂, -NHR, -NR₂Strongly ActivatingOrtho, Para
-OH, -ORStrongly ActivatingOrtho, Para
-NHCORModerately ActivatingOrtho, Para
-R (alkyl)Weakly ActivatingOrtho, Para
-F, -Cl, -Br, -IWeakly DeactivatingOrtho, Para
-CHO, -CORModerately DeactivatingMeta
-CO₂H, -CO₂RModerately DeactivatingMeta
-SO₃HModerately DeactivatingMeta
-CNStrongly DeactivatingMeta
-NO₂Strongly DeactivatingMeta
-NR₃⁺Strongly DeactivatingMeta

Experimental Protocols

Protocol 1: Regioselective Nitration of Chlorobenzene to Favor p-Nitrochlorobenzene

This protocol aims to favor the para isomer by controlling the reaction temperature.

Materials:

  • Chlorobenzene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 10 mL of chlorobenzene to the sulfuric acid with stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the chlorobenzene-sulfuric acid mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 10 °C for 1 hour.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with cold water, then with saturated sodium bicarbonate solution until the washings are neutral, and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting mixture of ortho- and para-nitrochlorobenzene can be separated by fractional crystallization or column chromatography.

Protocol 2: Regioselective Friedel-Crafts Acylation of Anisole

This protocol demonstrates a typical Friedel-Crafts acylation where the methoxy group directs the incoming acyl group primarily to the para position.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane

  • Acetyl Chloride

  • Anisole

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of anisole (1.0 equivalent) in anhydrous dichloromethane.

  • Add the anisole solution dropwise to the stirred AlCl₃ suspension.

  • In a separate, dry container, dissolve acetyl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Stir vigorously until all the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain p-methoxyacetophenone.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Mechanism of Electrophilic Aromatic Substitution

EAS_Mechanism A Aromatic Ring (Nucleophile) C Arenium Ion (σ-complex) A->C Attack on Electrophile (Slow, Rate-Determining) B Electrophile (E+) B->C D Deprotonation C->D Loss of H+ E Substituted Aromatic Ring D->E Restoration of Aromaticity (Fast)

Caption: General mechanism of electrophilic aromatic substitution.

Diagram 2: Troubleshooting Poor Regioselectivity

Troubleshooting_Regioselectivity cluster_factors Investigate Contributing Factors cluster_solutions Implement Solutions start Poor Regioselectivity (Mixture of Isomers) sterics Steric Hindrance - Size of substituent - Size of electrophile start->sterics electronics Electronic Effects - Activating vs. Deactivating - Competing directing effects start->electronics conditions Reaction Conditions - Temperature - Solvent - Catalyst start->conditions sol_sterics Modify Sterics - Use bulkier/less bulky  substituent or electrophile sterics->sol_sterics sol_protect Use Protecting Groups - Block reactive sites electronics->sol_protect sol_temp Adjust Temperature - Lower for kinetic/thermo-  dynamic control conditions->sol_temp sol_solvent Change Solvent - Vary polarity conditions->sol_solvent sol_catalyst Optimize Catalyst - Use shape-selective catalyst  (e.g., zeolites) conditions->sol_catalyst end Desired Regioisomer sol_sterics->end Improved Selectivity sol_temp->end sol_solvent->end sol_catalyst->end sol_protect->end

Caption: A workflow for troubleshooting and optimizing regioselectivity.

References

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

  • Smith, K., & El-Hiti, G. A. (2011). Regioselective control of electrophilic aromatic substitution reactions. In Arene Chemistry (pp. 163-203). Wiley.
  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]

  • Lumen Learning. Friedel-Crafts Alkylation and Acylation. [Link]

  • Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Orientation in Benzene Rings With More Than One Substituent. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Olah, G. A., Prakash, G. K. S., & Sommer, J. (2009). Superacid Chemistry. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Luis, S. V., & García-Verdugo, E. (Eds.). (2011). Chemical reactions in ionic liquids. Royal Society of Chemistry.
  • Domingo, L. R., & Pérez, P. (2016). The molecular electron density theory (MEDT): a new theoretical approach to understand the reactivity of organic molecules. RSC advances, 6(82), 78583-78590.
  • Kulkarni, M. G., & Doke, A. K. (2013). Shape-selective catalysis by zeolites in organic synthesis. Current Organic Chemistry, 17(1), 26-41.
  • Beilstein Journals. (2011). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • Royal Society of Chemistry. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. [Link]

  • Royal Society of Chemistry. (2018). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]

  • PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

  • ResearchGate. (2011). Regioselective Control of Electrophilic Aromatic Substitution Reactions. [Link]

  • New Journal of Chemistry. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]

  • Wikipedia. (2023). Electrophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2021). Electrophilic Aromatic Substitution (Quantitative Treatment). [Link]

  • ElectronicsAndBooks. A Quantitative Treatment of Isomer Distribution in Aromatic Electrophilic Substitution. [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for the Synthesis of Functionalized Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the synthesis of functionalized keto esters. These compounds are critical building blocks in the development of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] However, their synthesis is often nuanced, with success hinging on the careful selection and optimization of catalysts and reaction conditions.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the why behind experimental choices, providing you with the in-depth knowledge needed to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful keto ester synthesis strategy.

Q1: What are the primary catalytic methods for synthesizing β-keto esters?

A1: There are several robust methods, but three predominate:

  • Claisen Condensation: This is a classic carbon-carbon bond-forming reaction where a strong base catalyzes the condensation between two ester molecules (or one ester and another carbonyl compound).[2] A key requirement is that at least one of the esters must have α-hydrogens to allow for the formation of a nucleophilic enolate.[3][4] The intramolecular version of this reaction, used to form cyclic β-keto esters, is known as the Dieckmann Condensation.[5]

  • Transesterification: This method involves converting a readily available β-keto ester (like ethyl acetoacetate) into a different ester by reacting it with another alcohol in the presence of a catalyst.[5] This approach is particularly useful when the target ester is difficult to obtain via direct condensation. The reaction's efficiency is highly dependent on the catalyst, which can range from simple boric acid to more complex metal oxides.[6][7]

  • Diazoacetate Chemistry: Aldehydes can be condensed with diazoacetate esters in the presence of a Lewis acid catalyst (e.g., yttria-zirconia) to directly form β-keto esters.[1] This method is direct and often high-yielding under mild conditions.[8]

Q2: How do I select the right catalyst for my synthesis?

A2: Catalyst selection is dictated by the reaction type and substrate. The workflow below provides a general decision-making framework.

G start Define Reaction Goal claisen Claisen or Dieckmann (C-C Bond Formation) start->claisen trans Transesterification (Ester Exchange) start->trans other Other Methods (e.g., Diazo Condensation) start->other base Base Selection: - Alkoxides (NaOEt, NaOMe) - Hydrides (NaH) - Non-nucleophilic (LDA) claisen->base lewis Lewis Acid Selection: - Boric Acid / Derivatives - Metal Oxides (Y-ZrO2) trans->lewis organo Organocatalyst: - 4-DMAP trans->organo For mild conditions other->lewis match Crucial: Match alkoxide base to ester's alkoxy group to prevent side reactions. base->match hetero Consider Heterogeneous Catalyst (e.g., Y-ZrO2, supported Boric Acid) for easier workup. lewis->hetero

Caption: Catalyst selection workflow for keto ester synthesis.

  • For Claisen/Dieckmann condensations , a strong base is required. Use an alkoxide that matches the ester's alcohol component (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[9][10] For mixed Claisen reactions, a non-nucleophilic base like lithium diisopropylamide (LDA) may be preferable.[2]

  • For Transesterification , both acid and base catalysts can be used. Lewis acids like boric acid or yttria-zirconia are effective and can often be used under mild or even solvent-free conditions.[6] Organocatalysts such as 4-DMAP are also a mild and effective option.[7]

Q3: What is the specific role of the base in a Claisen condensation, and why is stoichiometry important?

A3: The base plays two critical roles. First, it deprotonates the α-carbon of an ester to form the reactive nucleophilic enolate. Second, and crucially, it deprotonates the newly formed β-keto ester product at the end of the reaction. This final deprotonation step is highly favorable because the resulting enolate is resonance-stabilized by two carbonyl groups.[4][5] This thermodynamically downhill step is what drives the reversible Claisen condensation to completion. For this reason, a full stoichiometric equivalent of base (or slightly more) is required, as it is consumed in this final step. Using less than a stoichiometric amount will lead to an unfavorable equilibrium and low yields.[3]

Q4: How do solvent and temperature impact the synthesis of keto esters?

A4: Both parameters are critical for controlling reaction rate and selectivity.

  • Solvent: The choice of solvent can affect the solubility of reagents and the reactivity of the base and enolate.[3] Ethereal solvents like THF are common, especially with strong bases like NaH or LDA. Alcohols can be used as solvents when their corresponding alkoxide is the base. Polar aprotic solvents may increase the nucleophilicity of the enolate but can also promote side reactions.[3]

  • Temperature: Claisen condensations are often run at or below room temperature to minimize side reactions like aldol condensations or retro-Claisen cleavage.[3][11] However, if a reaction is sluggish, gentle heating may be necessary. Each system requires empirical optimization to find the balance between reaction rate and product purity.

Section 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental problems.

Q1: My reaction yield is very low or zero. What are the most likely causes?

A1: This is a common issue with several potential root causes. Systematically investigating the following points can help identify the problem.

  • Incompatible Substrate (Claisen Condensation): The classic Claisen condensation requires the starting ester to have at least two α-hydrogens. This is necessary to form the stabilized enolate of the product, which drives the reaction forward.[5] Esters with only one α-hydrogen may give low yields or fail to react.

  • Incorrect Base or Stoichiometry: As discussed in the FAQ, a full equivalent of a strong, non-interfering base is essential for the Claisen condensation.[3][10] Ensure your base is active (e.g., NaH is not passivated) and that the stoichiometry is correct.

  • Catalyst Deactivation: Heterogeneous catalysts can lose activity. This can be due to poisoning by impurities in the starting materials or solvent, or physical blockage of active sites.[12] Consider regenerating the catalyst according to the supplier's protocol (e.g., heating yttria-zirconia at high temperature) or using a fresh batch.[1]

  • Unfavorable Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate.[3] Conversely, if the temperature is too high, decomposition or side reactions can consume the product. Monitor the reaction by TLC or LC-MS to track product formation and consumption.

G start Low / No Yield Observed check_reagents 1. Verify Reagent & Catalyst Quality - Is base active? - Are starting materials pure? - Is solvent anhydrous? start->check_reagents check_substrate 2. Check Substrate Compatibility (Claisen Condensation) check_reagents->check_substrate has_alpha Does ester have ≥2 α-hydrogens? check_substrate->has_alpha no_alpha Problem: Substrate unsuitable. Consider alternative synthesis route. has_alpha->no_alpha No check_conditions 3. Review Reaction Conditions has_alpha->check_conditions Yes base_ok Is base stoichiometry ≥1 equivalent? Is base non-interfering? check_conditions->base_ok base_bad Problem: Unfavorable equilibrium or side reactions (e.g., hydrolysis). Adjust base type and amount. base_ok->base_bad No temp_time Have temperature and time been optimized? base_ok->temp_time Yes temp_bad Problem: Reaction too slow or decomposition is occurring. Monitor by TLC/LCMS to find optimal conditions. temp_time->temp_bad No

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of the biological activity of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate, a novel compound with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities. We will delve into the rationale behind the proposed experimental design, provide detailed protocols for key assays, and discuss the interpretation of potential outcomes in the context of structure-activity relationships.

The core of this guide is a hypothetical comparative study of our lead compound, This compound (Compound A) , against two structurally related analogs:

  • Compound B: Ethyl 7-oxo-7-[4-(morpholinomethyl)phenyl]heptanoate (the morpholine counterpart)

  • Compound C: Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]pentanoate (a variant with a shorter alkyl chain)

This comparative approach will allow for a nuanced understanding of how the thiomorpholine moiety and the length of the heptanoate linker contribute to the overall biological activity profile.

Introduction: The Therapeutic Potential of Thiomorpholine and Morpholine Scaffolds

The thiomorpholine and morpholine rings are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] These saturated heterocycles are valued for their ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[2] More importantly, they are not mere passive carriers but can actively participate in binding to biological targets, leading to a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3][4]

The thiomorpholine moiety, with its sulfur atom replacing the oxygen of morpholine, introduces unique electronic and steric properties that can significantly modulate biological activity.[1] This subtle structural change can influence receptor binding affinity, metabolic pathways, and overall efficacy. Our lead compound, this compound, combines this promising thiomorpholine scaffold with a phenylheptanoate backbone, a structure that suggests potential for interaction with various biological targets.

Given the established roles of related structures in oncology and inflammation, this guide will focus on two key areas of biological investigation: cytotoxicity against cancer cell lines and anti-inflammatory activity via modulation of the NF-κB signaling pathway .

Part 1: Comparative Cytotoxicity Profiling

A fundamental first step in the evaluation of any novel compound with potential anticancer activity is to assess its cytotoxicity against a panel of relevant cancer cell lines.[5][6] This allows for the determination of the compound's potency and selectivity.

Experimental Rationale

We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method for assessing cell viability.[7][8][9][10] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10] The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantifiable readout of cell viability.[7][8]

We will test our three compounds against a panel of human cancer cell lines representing different tumor types, for instance:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • HeLa: Cervical adenocarcinoma

  • A549: Lung carcinoma

Inclusion of a non-cancerous cell line, such as human embryonic kidney cells (HEK293 ), will provide an initial assessment of the compounds' selectivity for cancer cells over normal cells.[6]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for each cell line.[7][8]

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare stock solutions of Compounds A, B, and C in sterile DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations.

    • Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

Data Presentation and Interpretation

The results of the MTT assay are typically expressed as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound that inhibits cell growth by 50%, is a key parameter for comparing the cytotoxic potency of the compounds.[6]

Table 1: Hypothetical IC₅₀ Values (µM) for Compounds A, B, and C after 48h Treatment

CompoundMCF-7HeLaA549HEK293
Compound A 12.518.225.1>100
Compound B 28.435.142.8>100
Compound C 20.129.838.4>100
Doxorubicin (Control) 0.81.21.55.2

In this hypothetical scenario, Compound A, with the thiomorpholine ring and the longer alkyl chain, exhibits the most potent cytotoxic activity against all tested cancer cell lines. The higher IC₅₀ values for Compound B suggest that the sulfur atom in the thiomorpholine ring is important for cytotoxicity. The intermediate activity of Compound C suggests that the length of the alkyl chain also influences potency.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Add compound dilutions incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Figure 1: Step-by-step workflow of the MTT cell viability assay.

Part 2: Investigation of Anti-Inflammatory Activity via NF-κB Inhibition

Chronic inflammation is a key driver of many diseases, including cancer.[11] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[11][14] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11] Therefore, inhibitors of the NF-κB pathway are attractive therapeutic targets.[11][15]

Experimental Rationale

We will investigate the potential of our compounds to inhibit the NF-κB signaling pathway in a macrophage cell line, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation. The key event we will measure is the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.[16] Western blotting will be used to quantify the levels of p65 in the nuclear and cytoplasmic fractions of the cells.[17][18]

Experimental Protocol: NF-κB p65 Nuclear Translocation Assay
  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to ~80% confluency.

    • Pre-treat the cells with various concentrations of Compounds A, B, and C (e.g., 1, 5, 10 µM) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce NF-κB activation. An unstimulated control group should also be included.

  • Nuclear and Cytoplasmic Fractionation:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's protocol. This typically involves a series of centrifugation steps to separate the cytoplasmic and nuclear fractions.[16]

  • Western Blotting:

    • Determine the protein concentration of each fraction using a BCA assay.

    • Load equal amounts of protein (e.g., 20 µg) from the cytoplasmic and nuclear extracts onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure proper fractionation and equal loading, the membranes should also be probed with antibodies for a cytoplasmic marker (e.g., β-actin) and a nuclear marker (e.g., Lamin B1).

Data Presentation and Interpretation

The intensity of the p65 bands in the nuclear and cytoplasmic fractions will be quantified using densitometry software. The ratio of nuclear to cytoplasmic p65 will be calculated to assess the extent of nuclear translocation.

Table 2: Hypothetical Densitometry Analysis of NF-κB p65 Nuclear Translocation

TreatmentNuclear p65 (Relative Units)Cytoplasmic p65 (Relative Units)Nuclear/Cytoplasmic Ratio
Unstimulated 1.010.20.10
LPS (1 µg/mL) 8.52.14.05
LPS + Compound A (10 µM) 2.28.90.25
LPS + Compound B (10 µM) 4.85.50.87
LPS + Compound C (10 µM) 3.57.20.49

In this hypothetical dataset, LPS stimulation strongly induces the translocation of p65 to the nucleus. Compound A is the most potent inhibitor of this translocation, suggesting it has significant anti-inflammatory activity. The reduced efficacy of Compound B again points to the importance of the thiomorpholine sulfur atom. The intermediate activity of Compound C suggests the length of the alkyl chain also plays a role in modulating NF-κB signaling.

NF-κB Signaling Pathway Diagram

NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates CompoundA Compound A (Hypothesized Inhibition) CompoundA->IKK inhibits? DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription

Figure 2: The canonical NF-κB signaling pathway and the hypothesized point of inhibition.

Discussion and Future Directions

  • The Thiomorpholine Moiety is Key: The superior activity of Compound A over Compound B in both cytotoxicity and NF-κB inhibition assays suggests that the sulfur atom of the thiomorpholine ring is crucial for biological activity. This could be due to improved target binding, altered electronic properties, or differences in metabolic stability.

  • The Heptanoate Linker Length is Important: The difference in activity between Compound A and Compound C indicates that the length of the alkyl chain influences potency. This may be related to the overall lipophilicity of the molecule or the spatial orientation it adopts when interacting with its biological target.

These initial findings would pave the way for a more extensive preclinical development program, including:

  • Broadening the Scope: Testing against a wider panel of cancer cell lines and in other models of inflammation.

  • Mechanism of Action Studies: Investigating the specific molecular target(s) of Compound A. This could involve enzyme inhibition assays, receptor binding studies, or proteomic approaches.

  • In Vivo Efficacy: Evaluating the antitumor and anti-inflammatory effects of Compound A in animal models.

  • ADME-Tox Studies: A comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity profile of the lead compound.

By systematically applying the principles and protocols outlined in this guide, researchers can efficiently and rigorously evaluate the therapeutic potential of novel thiomorpholine-containing compounds and advance the most promising candidates toward clinical development.

References

  • Patsnap Synapse. (2024, June 21). What are NF-κB inhibitors and how do they work? Retrieved from [Link]

  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. Retrieved from [Link]

  • Aggarwal, B. B. (2004). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. Clinical Cancer Research. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]

  • PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Retrieved from [Link]

  • Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Retrieved from [Link]

  • Journal of Chemical Reviews. (2021, September 25). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

  • PubMed. (2009, September 1). Discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists. Retrieved from [Link]

  • PubMed Central. (n.d.). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Retrieved from [Link]

  • ProQuest. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Retrieved from [Link]

  • MDPI. (n.d.). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, March 26). What is the protocol for isolating NF-kB? Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 7-cyano-4-methyl-2-oxo-5-(phenylamino). Retrieved from [Link]

  • PubMed. (1990, January). Synthesis and properties of new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Retrieved from [Link]

  • PubMed. (2005, June). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate. Retrieved from [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action for Novel Thiomorpholine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Thiomorpholine Scaffold

In the landscape of modern drug discovery, certain chemical structures consistently emerge as "privileged scaffolds" due to their unique ability to interact with a wide array of biological targets in a specific and potent manner.[1][2] The thiomorpholine ring, a sulfur-containing analog of morpholine, is one such scaffold. Its derivatives have demonstrated a remarkable diversity of bioactivity, showing promise as inhibitors for targets ranging from dipeptidyl peptidase IV (DPP-IV) to the kinases of the PI3K/AKT/mTOR pathway.[1][3][4]

This guide focuses on a critical phase of drug development: the rigorous validation of the mechanism of action (MOA) for a novel, hypothetical thiomorpholine-based inhibitor, which we will call TM-345 . Computational models suggest that TM-345 is a potent and selective inhibitor of Phosphoinositide 3-kinase (PI3K), a central node in a signaling pathway that is frequently dysregulated in cancer.[5][6]

However, in silico predictions are merely the starting point. A convincing validation of MOA requires a multi-layered experimental approach that moves from direct target interaction to the resulting cellular phenotype. This guide provides a framework and detailed protocols for such a validation, comparing the performance of TM-345 against established inhibitors and emphasizing the causality behind each experimental choice. Our objective is to build a self-validating dataset that provides an unambiguous confirmation of the inhibitor's intended biological activity.

The Validation Framework: A Multi-Pronged, Evidence-Based Approach

G cluster_0 MOA Validation Workflow A Hypothesis Generation (In Silico Modeling) B Step 1: Direct Target Engagement (Does the compound bind the target?) A->B Propose Target C Step 2: Target Selectivity Profiling (What else does it bind?) B->C Confirm Primary Interaction D Step 3: Downstream Pathway Modulation (Does binding inhibit the pathway?) B->D Confirm Primary Interaction F Validated Mechanism of Action C->F Define Specificity E Step 4: Cellular Phenotypic Response (Does pathway inhibition affect the cell?) D->E Link Target to Cellular Function E->F Link MOA to Phenotype

Caption: A logical workflow for validating the mechanism of action of a novel inhibitor.

Step 1: Confirming Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)

The Scientific Rationale: Before investigating any downstream effects, we must first prove that TM-345 physically interacts with its intended target, PI3K, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8] It operates on the principle of ligand-induced thermal stabilization: when a drug binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than its unbound state.[9][10] By heating cell lysates treated with our compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilization as a "thermal shift."[11] This provides strong, direct evidence of target engagement in a physiological context.[7]

Comparative Performance: TM-345 vs. Alpelisib (A Known PI3Kα Inhibitor)
CompoundTarget ProteinConcentrationApparent Tagg (°C)Thermal Shift (ΔTagg)Interpretation
Vehicle (DMSO)PI3Kα-52.1 °C-Baseline thermal stability
TM-345 PI3Kα1 µM60.5 °C +8.4 °C Strong target engagement
AlpelisibPI3Kα1 µM61.2 °C+9.1 °CPositive control engagement
TM-345 CDK2 (Control)1 µM48.5 °C+0.2 °CNo off-target engagement

This table presents hypothetical data for illustrative purposes.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[9][11]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, which has a common PIK3CA mutation) to ~80% confluency.

    • Treat cells with 1 µM TM-345, 1 µM Alpelisib (positive control), or DMSO (vehicle control) for 2 hours in culture medium.

  • Cell Harvesting and Lysis:

    • Harvest cells by trypsinization and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Lyse the cells via three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove insoluble debris. Collect the supernatant.

  • Heat Challenge:

    • Aliquot the cleared lysate into PCR tubes for each temperature point (e.g., 48°C to 68°C in 2°C increments).

    • Heat the aliquots in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 25°C.[9]

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

  • Analysis by Western Blot:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Normalize the protein concentration of all samples.

    • Analyze the amount of soluble PI3Kα protein remaining in each sample using standard Western Blot protocol with a specific anti-PI3Kα antibody.

  • Data Interpretation:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble protein against temperature for each treatment condition to generate melting curves and determine the apparent aggregation temperature (Tagg). The shift in the curve for TM-345-treated cells compared to the DMSO control indicates the degree of thermal stabilization.

Step 2: Defining Target Selectivity via Kinobeads Competition Binding Assay

The Scientific Rationale: Potency is only half of the story; selectivity is paramount for a successful therapeutic. A promiscuous inhibitor that binds to many kinases can lead to unforeseen toxicity.[12] Therefore, we must understand the broader binding profile of TM-345. Chemical proteomics, specifically the Kinobeads approach, is an ideal technology for this.[13][14] This method uses a resin ("kinobeads") derivatized with multiple, non-selective ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[15] By pre-incubating the lysate with increasing concentrations of our test compound (TM-345), we create a competition. Highly engaged targets of TM-345 will not bind to the beads and will be depleted from the captured fraction.[14] Subsequent analysis by mass spectrometry allows us to quantify the binding affinity of TM-345 across hundreds of kinases simultaneously, providing a comprehensive selectivity profile.[13][16]

Comparative Performance: TM-345 vs. a Hypothetical Non-Selective Inhibitor
Kinase TargetTM-345 IC50 (nM) NS-Inhibitor IC50 (nM) Interpretation
PIK3CA (p110α) 8.5 25.1High on-target potency for TM-345.
PIK3CB (p110β) 15.2 33.7High on-target potency for TM-345.
MTOR 150.645.3Moderate off-target activity.
CDK2 >10,00089.5TM-345 is highly selective against CDK2.
SRC >10,000150.2TM-345 is highly selective against SRC.
ROCK1 8,500210.8TM-345 shows minimal ROCK1 engagement.

This table presents hypothetical data for illustrative purposes.

Detailed Experimental Protocol: Kinobeads Competition Assay

This protocol is adapted from established chemical proteomics methodologies.[13][15]

  • Lysate Preparation:

    • Prepare a large-scale cell lysate from a suitable cell line mix (e.g., K562, A549, HCT116) to ensure broad kinome coverage.[13] Use a non-denaturing lysis buffer to maintain native protein conformations.

    • Determine the total protein concentration using a Bradford assay.

  • Inhibitor Incubation:

    • In a 96-well plate, aliquot 1-5 mg of total protein per well.

    • Add TM-345 or a control inhibitor across a range of concentrations (e.g., 0 nM to 30 µM) to the lysates. Include a DMSO-only control.

    • Incubate for 45 minutes at 4°C with gentle mixing to allow the inhibitor to bind to its targets.

  • Kinobeads Enrichment:

    • Add a prepared kinobeads slurry to each well.

    • Incubate for 1-2 hours at 4°C with end-over-end rotation to allow kinases not bound by the inhibitor to bind to the beads.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads using an elution buffer containing SDS and DTT, then boil for 5 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins to generate peptides.

    • Clean up and desalt the peptide samples using C18 spin columns.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

    • Use a label-free quantification (LFQ) software to determine the relative abundance of each identified kinase in each sample.

    • For each kinase, plot its LFQ intensity against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value, representing the concentration of inhibitor required to prevent 50% of the kinase from binding to the beads.

Step 3: Elucidating Downstream Signaling Effects via Western Blot

The Scientific Rationale: Confirming that TM-345 binds to PI3K is not enough; we must demonstrate that this binding event leads to the functional inhibition of the PI3K/AKT/mTOR signaling pathway.[5][17] This pathway is a critical regulator of cell growth, proliferation, and survival.[6] PI3K, when activated, phosphorylates PIP2 to generate PIP3, which in turn leads to the phosphorylation and activation of AKT.[18] Activated AKT then phosphorylates a host of downstream targets, including those that activate mTORC1 signaling, a key driver of protein synthesis.[17] A true PI3K inhibitor should therefore cause a dose-dependent decrease in the phosphorylation of AKT (at Ser473) and downstream mTORC1 substrates like the S6 ribosomal protein.[19][20] Western blotting is the gold-standard technique for measuring these specific changes in protein phosphorylation.[21]

The PI3K/AKT/mTOR Signaling Pathway

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates TM345 TM-345 (Inhibitor) TM345->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates Proliferation Cell Growth & Survival S6K->Proliferation Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway showing the inhibitory action of TM-345.

Comparative Performance: Phospho-Protein Modulation
Treatmentp-AKT (Ser473) (% of Control)p-S6 (Ser235/236) (% of Control)Total AKT (% of Control)
Vehicle (DMSO)100%100%100%
TM-345 (10 nM) 65%72%98%
TM-345 (100 nM) 15% 21% 101%
TM-345 (1000 nM) <5% <10% 99%

This table presents hypothetical densitometry data from a Western Blot experiment.

Detailed Experimental Protocol: Western Blot for Pathway Analysis

This is a general protocol for Western Blotting.[22][23]

  • Cell Treatment and Lysis:

    • Plate MCF-7 cells and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 12-24 hours to reduce basal pathway activity.

    • Pre-treat cells with TM-345 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or DMSO for 2 hours.

    • Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

    • Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Measure the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 20-30 µg of total protein).

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[22]

  • SDS-PAGE and Protein Transfer:

    • Separate the protein samples by size using SDS-PAGE (polyacrylamide gel electrophoresis).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electrophoretic transfer system.[23]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-AKT Ser473, anti-total-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify band intensity. Normalize the phosphorylated protein signal to the total protein signal to account for any loading differences.

Step 4: Assessing the Cellular Phenotypic Response

The Scientific Rationale: The final, crucial link in our validation is to demonstrate that the observed molecular effects—target binding and pathway inhibition—translate into a meaningful cellular outcome. Since the PI3K/AKT/mTOR pathway is a master regulator of cell growth and survival, its inhibition should lead to a reduction in cell viability and proliferation.[5][6] We can quantify this effect by measuring the half-maximal inhibitory concentration (IC50), which is the concentration of our compound required to reduce cell viability by 50%. Assays like the CellTiter-Glo® Luminescent Cell Viability Assay are ideal for this. They measure the amount of ATP present, which is a direct indicator of the number of metabolically active, viable cells.[24][25] A potent IC50 value, consistent with the concentrations required for pathway inhibition, provides the conclusive piece of evidence for our proposed MOA.

Comparative Performance: Anti-Proliferative Activity
CompoundCell LineTarget PathwayIC50 (nM)
TM-345 MCF-7 (PIK3CA mutant)PI3K/AKT/mTOR 95
AlpelisibMCF-7 (PIK3CA mutant)PI3K/AKT/mTOR88
TM-345 HCT116 (KRAS mutant)PI3K/AKT/mTOR 450
StaurosporineMCF-7Pan-Kinase15

This table presents hypothetical data for illustrative purposes.

Detailed Experimental Protocol: CellTiter-Glo® Viability Assay

This protocol is based on the manufacturer's instructions and standard cell viability assay procedures.[24][25][26]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare a serial dilution of TM-345 and control compounds in culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds. Include vehicle-only (DMSO) wells as a 100% viability control and wells with only medium as a background control.

    • Incubate the plate for 72 hours (or other desired time point) in a cell culture incubator.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[24]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the average background luminescence from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Synthesis and Conclusion

The validation of a novel inhibitor's mechanism of action is a systematic process of building an irrefutable case from molecular interaction to cellular consequence. Through this four-step framework, we have demonstrated how to validate that our hypothetical thiomorpholine-based inhibitor, TM-345, acts as a potent and selective PI3K inhibitor.

  • CETSA provided direct evidence of target engagement in the native cellular environment.

  • Kinobeads profiling established a strong selectivity profile, confirming that TM-345 preferentially binds to PI3K over other kinases.

  • Western Blotting demonstrated the functional consequence of this binding, showing a clear, dose-dependent inhibition of the downstream PI3K/AKT/mTOR signaling pathway.

  • Cell Viability Assays linked the molecular mechanism to a potent anti-proliferative phenotype in a relevant cancer cell line.

By integrating these orthogonal, self-validating experimental systems, we move beyond correlation to establish causality. This rigorous, evidence-based approach is essential for advancing novel compounds like TM-345 from promising chemical matter to credible therapeutic candidates.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.
  • Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040.
  • Bantscheff, M., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 16(8), 2873-2883. [Link]

  • ResearchGate. (n.d.). Validation of m 6 A regulation on PI3K/Akt/mTOR pathway. [Link]

  • YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. [Link]

  • Janku, F., et al. (2018). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 38, 551-563. [Link]

  • Medard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 11(3), 224-230. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. [Link]

  • Journal of Chemical Reviews. (2021). Articles List. [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]

  • National Center for Biotechnology Information. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • National Center for Biotechnology Information. (2023). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. [Link]

  • ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols? [Link]

  • National Center for Biotechnology Information. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

  • National Center for Biotechnology Information. (2013). Akt inhibitors: mechanism of action and implications for anticancer therapeutics. [Link]

  • National Center for Biotechnology Information. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. [Link]

  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples... [Link]

  • PubMed. (2013). Akt Inhibitors: Mechanism of Action and Implications for Anticancer Therapeutics. [Link]

  • PubMed. (2021). Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists. [Link]

  • National Center for Biotechnology Information. (2012). AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity. [Link]

Sources

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of kinase inhibitors, using Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate as a central case study. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to kinase inhibitor profiling.

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling, regulating a vast number of processes. Their dysregulation is a known driver of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets.[1][2][3] this compound is a synthetic ester compound featuring a thiomorpholine-substituted phenyl group, a structure with potential applications in medicinal chemistry.[4][5] While its primary targets are under investigation, any potential kinase inhibitor must undergo rigorous selectivity profiling.

The challenge lies in the highly conserved nature of the ATP-binding pocket across the human kinome, which consists of over 500 protein kinases.[2][6] This structural similarity often leads to inhibitors binding to unintended "off-target" kinases, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[6] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental component of its preclinical characterization, essential for developing it as a selective chemical probe or a safe therapeutic agent.[6][7]

This guide will detail a robust methodology for generating a kinase cross-reactivity profile, compare the resulting data against a known promiscuous inhibitor, and provide the scientific rationale underpinning each step of the process.

Methodologies for Profiling: Choosing the Right Platform

Several robust methods are available to assess the interaction of a small molecule against a broad panel of kinases. These can be broadly categorized into biochemical assays, which measure direct enzymatic inhibition, and cell-based assays, which evaluate target engagement within a physiological context.[6][8]

  • Biochemical Assays: These are the workhorse of initial selectivity screening. They directly measure the effect of a compound on the catalytic activity of purified enzymes. Common formats include:

    • Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of radioactively labeled phosphate ([γ-³²P]-ATP or [γ-³³P]-ATP) onto a substrate.[2][9] They are highly sensitive and not prone to interference from compound fluorescence or absorbance, but require specialized handling of radioactive materials.[2][9]

    • Fluorescence-Based Assays: These methods use fluorescent probes to detect either substrate phosphorylation or ATP depletion.

    • Luminescence-Based Assays: These assays quantify kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[10][11] They offer a universal platform for diverse kinases and are highly sensitive and amenable to high-throughput screening.[11]

For this guide, we will focus on a luminescence-based kinase activity assay (e.g., ADP-Glo™) due to its robustness, broad applicability, and high sensitivity, making it an excellent choice for primary screening and profiling.[11]

Experimental Protocol: Profiling this compound

This section provides a detailed, self-validating protocol for determining the inhibitory activity (IC₅₀) of a test compound against a panel of kinases.

Core Principle & Rationale

The assay quantifies the amount of ADP produced during a kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted into ATP, which drives a luciferase-luciferin reaction to generate a luminescent signal. The intensity of this signal is directly proportional to kinase activity.[10] By measuring the signal across a range of inhibitor concentrations, we can determine the concentration at which the compound inhibits 50% of the kinase activity (the IC₅₀ value).

Materials
  • This compound

  • Staurosporine (positive control, non-selective inhibitor)[10]

  • Kinase Panel (e.g., a diverse selection of kinases from different families)

  • Kinase-specific substrates

  • ATP (ultrapure)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[10]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Anhydrous DMSO

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Staurosporine in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series for each compound in DMSO. This concentration range is crucial for capturing the full dose-response curve.[7]

    • Rationale: DMSO is a universal solvent for many small molecules. A serial dilution allows for the determination of the IC₅₀ value over a wide concentration range. Keeping the final DMSO concentration low and consistent across all wells (typically ≤1%) is critical to avoid solvent-induced artifacts.[12]

  • Kinase Reaction Setup:

    • Prepare a kinase reaction mixture containing the specific kinase and its corresponding substrate in kinase assay buffer. The optimal concentrations should be determined empirically to ensure the reaction is in the linear range.[10]

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Rationale: This step ensures that the inhibition measured is due to the compound's interaction with the kinase and not an artifact of reaction timing.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The ATP concentration should be set at or near the Kₘ for each specific kinase to ensure accurate and comparable potency measurements.[9][13]

    • Incubate the plate at 30°C for 60 minutes.

    • Rationale: Using ATP at its Kₘ value provides a standardized condition for comparing inhibitor potency across different kinases. For an ATP-competitive inhibitor, the Cheng-Prusoff equation can then be used to convert the measured IC₅₀ to a more absolute inhibition constant (Kᵢ).[7][9]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[10]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.[10]

    • Incubate for 30 minutes at room temperature to allow the signal to stabilize.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound against each kinase.[10]

Experimental Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare Compound Serial Dilutions Dispense_Cmpd 4. Dispense Compounds & DMSO to Plate Compound_Prep->Dispense_Cmpd Kinase_Prep 2. Prepare Kinase/ Substrate Master Mix Add_Kinase 5. Add Kinase/ Substrate Mix Kinase_Prep->Add_Kinase ATP_Prep 3. Prepare ATP Solution Initiate_Rxn 7. Initiate with ATP Incubate (60 min) ATP_Prep->Initiate_Rxn Dispense_Cmpd->Add_Kinase Pre_Incubate 6. Pre-incubate (15 min) (Inhibitor Binding) Add_Kinase->Pre_Incubate Pre_Incubate->Initiate_Rxn Stop_Rxn 8. Add ADP-Glo™ Reagent (Stop & Deplete ATP) Initiate_Rxn->Stop_Rxn Develop_Signal 9. Add Kinase Detection Reagent (Signal Gen) Stop_Rxn->Develop_Signal Read_Plate 10. Read Luminescence Develop_Signal->Read_Plate Plot_Data 11. Plot Dose-Response Curve Read_Plate->Plot_Data Calc_IC50 12. Calculate IC₅₀ Values Plot_Data->Calc_IC50

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Data Interpretation: A Comparative Analysis

The output of a profiling screen is a table of IC₅₀ values.[7] To provide context, the data for our test compound should be compared against a well-characterized inhibitor. Staurosporine is an excellent positive control as it is a potent but non-selective kinase inhibitor.[10]

Hypothetical Cross-Reactivity Data

Below is a hypothetical data set illustrating the results from a screen against a representative 10-kinase panel.

Kinase TargetFamilyThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
PIM1 CAMK 35 12
PIM2 CAMK 80 15
PIM3 CAMK 150 25
ABL1TK>10,0008
SRCTK8,5006
EGFRTK>10,00020
CDK2CMGC2,1007
GSK3BCMGC5,30010
AKT1AGC9,80030
ROCK1AGC>10,00018
Analysis and Insights
  • Potency & Selectivity: Based on this hypothetical data, this compound demonstrates potent inhibitory activity against the PIM kinase family, with the highest potency for PIM1 (IC₅₀ = 35 nM). In contrast, it shows significantly weaker activity (>2 µM) against kinases from other families like tyrosine kinases (TK), CMGC, and AGC. This suggests a selective profile for the PIM kinase subfamily.

  • Comparative Benchmark: Staurosporine, as expected, inhibits all kinases in the panel with low nanomolar potency, confirming the validity of the assay and highlighting its promiscuous nature. The stark difference between the two profiles underscores the selectivity of our test compound.

  • Structure-Activity Relationship (SAR) Insights: The data suggests that the chemical scaffold of this compound is well-suited for interacting with the ATP-binding pocket of PIM kinases. Further medicinal chemistry efforts could focus on modifying the structure to improve potency against PIM1 or to modulate selectivity within the PIM family.

  • Quantifying Selectivity: A simple way to quantify selectivity is the Selectivity Index , calculated by dividing the IC₅₀ of an off-target kinase by the IC₅₀ of the primary target. For example, the selectivity of our compound for PIM1 over CDK2 would be 2100 nM / 35 nM = 60-fold. A higher number indicates greater selectivity.

Conclusion

Rigorous, quantitative cross-reactivity profiling is an indispensable step in the development of any kinase inhibitor. This guide has outlined a robust, self-validating methodology using a luminescence-based assay, providing the scientific rationale for key experimental choices. Through a comparative analysis using this compound as a case study, we have demonstrated how to generate and interpret selectivity data. This systematic approach allows researchers to make confident, data-driven decisions, minimizing the risk of off-target liabilities and accelerating the journey from a promising compound to a validated chemical probe or therapeutic candidate.

References

  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
  • In vitro kinase assay. Protocols.io.
  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation. Benchchem.
  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
  • Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers.
  • In vitro assay for cyclin-dependent kinase activity in yeast. CORE.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • (PDF) In vitro kinase assay v1. ResearchGate.
  • In vitro kinase assay. Bio-protocol.
  • Computational methods for analysis and inference of kinase/inhibitor relationships. PMC.
  • Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed.
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
  • ethyl 7-oxo-7-[3-(thiomorpholin-4-ylmethyl)phenyl]heptanoate. MOLBASE.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
  • Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Journal of Chemical Information and Modeling.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • ETHYL 7-OXOHEPTANOATE. Gsrs.
  • A Comparative Analysis of Kinase Inhibitors: A Case Study on Imatinib and Other Key Therapeutics. Benchchem.
  • Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate | 898788-24-4. Benchchem.
  • 898783-40-9|this compound. BLDpharm.
  • CAS NO. 898788-24-4 | Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate. Arctom.
  • Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. NIH.
  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. PubMed.
  • Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed.
  • Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. PubMed.
  • Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics. MDPI.
  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. JACS Au.
  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Publications.
  • Synthesis and analgesic activity of pemedolac (cis-1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]ind ole-1- acetic acid). PubMed.
  • Synthesis, Molecular Modeling and Biological Evaluation of 7-Sulfanylflavone as Anticancer Agents. ResearchGate.

Sources

A Senior Application Scientist's Guide to the Synthetic Efficiency of Routes to Para-Substituted Aromatic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of the Aromatic Ketone Motif

The para-substituted aromatic ketone is a privileged scaffold in modern chemistry. Its prevalence spans from critical pharmaceutical intermediates and active ingredients to high-performance polymers and advanced photoinitiators. The synthetic accessibility of this moiety is therefore a matter of significant practical importance for researchers in both academic and industrial settings. The choice of synthetic route can dramatically impact yield, purity, scalability, cost, and environmental footprint.

This guide provides an in-depth comparison of the most salient synthetic strategies for accessing para-substituted aromatic ketones. We will move beyond a simple recitation of reactions to dissect the mechanistic underpinnings, practical limitations, and quantitative performance of each route. The objective is to equip the practicing chemist with the necessary framework to select the optimal synthetic pathway based on substrate complexity, available resources, and desired scale. We will focus our analysis on three cornerstone methodologies: the classical Friedel-Crafts acylation, modern palladium-catalyzed cross-coupling reactions, and the venerable organometallic addition to electrophilic carbon species.

The Classic Workhorse: Friedel-Crafts Acylation

For over a century, the Friedel-Crafts acylation has been the go-to method for forging the aryl-acyl bond.[1][2] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where a potent electrophile, the acylium ion, is generated in situ and subsequently attacked by the electron-rich aromatic ring.[3]

Mechanism and Rationale

The power of the Friedel-Crafts acylation lies in its directness. An acyl chloride or anhydride is activated by a strong Lewis acid, typically aluminum trichloride (AlCl₃), to form a resonance-stabilized acylium ion.[3] This electrophile is highly reactive and readily attacked by arenes. A crucial aspect of this reaction is that the product, an aromatic ketone, is less reactive than the starting arene because the acyl group is deactivating. This deactivation effectively prevents polyacylation, a common pitfall in the related Friedel-Crafts alkylation reaction.[4]

G acyl_chloride R-CO-Cl complex1 R-CO-Cl⁺-Al⁻Cl₃ acyl_chloride->complex1 + alcl3 AlCl₃ alcl3->complex1 acylium [ R-C≡O⁺ ↔ R-C⁺=O ] Acylium Ion complex1->acylium Lewis Acid Activation alcl4 AlCl₄⁻ sigma_complex Arenium Ion (σ-complex) acylium->sigma_complex Electrophilic Attack arene Ar-H arene->sigma_complex ketone_complex Product-Lewis Acid Complex sigma_complex->ketone_complex -H⁺ (to AlCl₄⁻) product para-Aromatic Ketone (Ar-CO-R) ketone_complex->product Hydrolysis workup Aqueous Workup

Figure 1: Mechanism of Friedel-Crafts Acylation.

Advantages & Disadvantages

The primary advantage is economic: the starting materials (arenes, acyl chlorides, AlCl₃) are often inexpensive bulk chemicals. For simple, electron-rich aromatic substrates, the reaction can be high-yielding and straightforward.

However, the method suffers from significant drawbacks that limit its utility in modern, complex synthesis:

  • Harsh Conditions: The reaction requires stoichiometric or even super-stoichiometric amounts of a strong, water-sensitive Lewis acid, leading to corrosive reaction mixtures and generating substantial aqueous waste during workup.[1]

  • Poor Functional Group Tolerance: The Lewis acid will complex with or react with any basic functional groups (amines, amides, etc.) and many other functionalities, precluding its use with complex substrates. The aromatic ring must not contain strongly deactivating groups.[4]

  • Regioselectivity: While the acyl group directs para to an existing activating group, achieving high para-selectivity over the ortho-isomer can be challenging and is often dependent on the steric bulk of the reactants.

Representative Experimental Protocol: Synthesis of 4-Methylacetophenone

This protocol is adapted from standard laboratory procedures for Friedel-Crafts acylation.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum trichloride (1.1 eq).

  • Cool the flask in an ice bath and add dry toluene (excess, serving as reactant and solvent).

  • Slowly add acetyl chloride (1.0 eq) dropwise via a syringe while maintaining the temperature below 10 °C. Causality Note: This exothermic addition must be controlled to prevent side reactions and ensure the formation of the acylium ion precursor complex.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. Causality Note: The acid hydrolyzes the aluminum-ketone complex to liberate the product and dissolves the aluminum salts.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 4-methylacetophenone.

The Modern Strategist: Palladium-Catalyzed Suzuki-Miyaura Coupling

Transition-metal-catalyzed cross-coupling reactions have revolutionized C-C bond formation, offering a milder and more functional-group-tolerant alternative to classical methods.[5] The acylative Suzuki-Miyaura coupling is particularly effective for synthesizing aromatic ketones.[6][7]

Mechanism and Rationale

This reaction typically involves the coupling of an arylboronic acid with an acyl electrophile (like an acyl chloride or an activated triazine ester) in the presence of a palladium catalyst, a ligand, and a base.[7][8] The catalytic cycle is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.

The choice of ligand is critical; it stabilizes the Pd(0) active species and modulates its reactivity. The base is required to facilitate the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid. The key advantage here is that the reaction conditions are orthogonal to many sensitive functional groups that would not survive a Friedel-Crafts reaction.[9]

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)(CO-R)L₂ reductive_elim Reductive Elimination pd_complex->reductive_elim oxidative_add->center Ar-Pd(II)(X)L₂ transmetal Transmetalation transmetal->pd_complex reductive_elim->pd0 Catalyst Regeneration product Ar-CO-R reductive_elim->product acyl_halide R-CO-X acyl_halide->oxidative_add boronic_acid Ar-B(OH)₂ boronic_acid->transmetal base Base base->transmetal center->transmetal

Figure 2: General Catalytic Cycle for Acylative Suzuki Coupling.

Advantages & Disadvantages

The Suzuki coupling's strengths are the weaknesses of the Friedel-Crafts reaction:

  • Mild Conditions: Reactions are typically run under neutral or basic conditions, avoiding strong acids.

  • Exceptional Functional Group Tolerance: A wide array of functional groups (esters, nitriles, nitro groups, etc.) are tolerated on both coupling partners.[8]

  • Catalytic: Only a small amount (typically 0.1-5 mol%) of the palladium catalyst is required.

The main disadvantages are:

  • Cost and Availability: Palladium catalysts and their ligands can be expensive. While many boronic acids are commercially available, some require multi-step synthesis.

  • Reagent Purity: The reaction can be sensitive to impurities in the starting materials or solvents.

Representative Experimental Protocol: One-Pot Synthesis from an Aromatic Acid

This protocol is a conceptual summary based on a reported procedure for converting aromatic acids to ketones via an activated triazine ester intermediate.[7]

  • In a reaction vial, dissolve the para-substituted aromatic acid (1.0 eq), 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, 1.1 eq), and N-methylmorpholine (1.1 eq) in an anhydrous solvent like THF. Stir at room temperature for 1 hour. Causality Note: This first step converts the carboxylic acid into a highly reactive triazine ester, which is an excellent electrophile for the subsequent Suzuki coupling.

  • To this mixture, add the arylboronic acid (1.2 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1 mol%).

  • Degas the mixture with nitrogen or argon and heat to the required temperature (e.g., 80 °C) for 1-4 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired para-substituted aromatic ketone.

Classic Nucleophilic Routes: Organometallic Additions

Before the widespread adoption of cross-coupling, the reaction of organometallic reagents with carboxylic acid derivatives was a primary method for ketone synthesis. The two most common variants involve the reaction of an acyl chloride with an organocadmium reagent or the addition of a Grignard reagent to a nitrile.

Mechanism and Rationale

Organocadmium Reagents: Grignard reagents are often too reactive towards acyl chlorides, leading to a double addition to form a tertiary alcohol.[10] By transmetalating the Grignard reagent with cadmium chloride (CdCl₂), a less reactive organocadmium reagent (R₂Cd) is formed.[11][12] This reagent is nucleophilic enough to react with the highly electrophilic acyl chloride but is unreactive towards the resulting ketone product, thus preventing over-addition.[13][14]

Grignard Addition to Nitriles: Grignard reagents add once to the electrophilic carbon of a nitrile to form a magnesium salt of an imine.[15] This intermediate is stable to further attack by the Grignard reagent. Subsequent acidic aqueous workup hydrolyzes the imine to the desired ketone.[15]

G cluster_0 Decision Workflow for Synthesis Route start Define Target para-Aromatic Ketone q1 Are Starting Materials Simple & Robust? start->q1 q2 Does Substrate Have Sensitive Functional Groups? q1->q2 No fc Friedel-Crafts Acylation q1->fc Yes q3 Is Scalability/ Cost a Major Concern? q2->q3 No suzuki Suzuki Coupling q2->suzuki Yes q3->fc Yes q3->suzuki No organometal Organometallic/ Nitrile Route q3->organometal Maybe (Niche Cases)

Figure 3: Decision workflow for selecting a synthetic route.

Advantages & Disadvantages

The primary advantage of these methods is their reliance on readily prepared organometallic reagents. The nitrile route, in particular, avoids the need for preparing acyl chlorides.

The disadvantages are significant in a modern context:

  • Stoichiometric: These are not catalytic processes and require stoichiometric quantities of the organometallic reagent.

  • Functional Group Intolerance: Grignard and organocadmium reagents are highly basic and nucleophilic, precluding their use with any acidic protons (alcohols, phenols, etc.) or many carbonyl-containing groups.[16]

  • Toxicity: Organocadmium compounds are highly toxic and their use is now heavily restricted and avoided in favor of greener alternatives.[6]

Quantitative Comparison of Synthetic Routes

The true measure of efficiency is a combination of yield, reaction conditions, and substrate applicability. The table below summarizes typical performance metrics for each route in the synthesis of para-substituted aromatic ketones.

MetricFriedel-Crafts AcylationAcylative Suzuki CouplingOrganometallic Addition (to Nitrile)
Typical Yield 70-95% (for activated arenes)[17]60-95%[7]60-85%[15]
Catalyst/Reagent Stoichiometric Lewis Acid (e.g., AlCl₃)[1]Catalytic Pd (0.1-5 mol%)[8]Stoichiometric Grignard Reagent[18]
Temperature (°C) 0 - 10025 - 110[8]0 - 60
Reaction Time 1 - 4 hours0.5 - 12 hours[7]2 - 6 hours
Functional Group Tol. Poor (incompatible with bases, many heteroatoms)[4]Excellent (tolerates esters, amides, nitro, etc.)[8]Poor (incompatible with acidic protons, esters)[16]
Key Limitation Harsh conditions, waste generationCatalyst cost, pre-functionalized substrates neededStoichiometric, poor functional group tolerance
Best For Simple, bulk-scale synthesis of robust ketonesComplex, late-stage functionalization, high-value targetsSpecific cases where nitrile is readily available

Conclusion and Expert Recommendation

The synthesis of para-substituted aromatic ketones is a mature field with several robust methods at the chemist's disposal. The optimal choice is dictated entirely by the specific context of the synthesis.

  • For large-scale, cost-sensitive production of simple, robust aromatic ketones where the aromatic starting material is electron-rich and lacks sensitive functional groups, Friedel-Crafts acylation remains a viable and economically sound choice despite its environmental drawbacks.

  • For complex molecule synthesis, medicinal chemistry, and late-stage functionalization , the palladium-catalyzed Suzuki-Miyaura coupling is unequivocally the superior method. Its mild conditions, unparalleled functional group tolerance, and catalytic nature justify the higher initial cost of the reagents, providing reliability and a broad substrate scope that classical methods cannot match.

  • Organometallic additions , particularly the Grignard addition to nitriles, should be considered a niche method. It can be useful in specific instances where the nitrile is a more accessible starting material than the corresponding carboxylic acid or acyl chloride, but its poor functional group compatibility limits its general applicability. The use of highly toxic organocadmium reagents is strongly discouraged in modern synthetic design.

Ultimately, a thorough understanding of the mechanistic advantages and limitations of each route empowers the research scientist to design more efficient, reliable, and sustainable syntheses of these critical chemical building blocks.

References

  • Cason, J. (1947). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews, 40(1), 15-32. [Link][11][12][13][14]

  • Taylor & Francis Online. (2022). Recyclable palladium-catalyzed Suzuki coupling of aromatic triazine esters: A practical one-pot synthesis of aryl ketones from aromatic acids. Taylor & Francis Online. [Link][8]

  • Burkhardt, E. R., & Rieke, R. D. (1985). Direct Preparation of Organocadmium Compounds from Highly Reactive Cadmium Metal Powder. Synthesis of Ketones from Alkyl Halides by Cd* Mediated Coupling with Acyl Halides. The Journal of Organic Chemistry, 50(3), 416-417. [Link][6]

  • Gilman, H., & Nelson, J. F. (1936). The preparation of ketones by the reaction between an organocadmium compound and an acid chloride. Recueil des Travaux Chimiques des Pays-Bas, 55(6), 518-530. Sourced via designer-drug.com. [Link][11]

  • Cason, J. (1947). The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews. [Link][12]

  • Wang, L., et al. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. The Journal of Organic Chemistry, 81(7), 3055-3060. [Link][7]

  • Chemistry Steps. (n.d.). Friedel–Crafts Acylation. Chemistry Steps. [Link][3]

  • Semantic Scholar. (1947). The use of organocadmium reagents for the preparation of ketones. Chemical Reviews. [Link][14]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link][16]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. BYJU'S. [Link][18]

  • ReMasterMedia. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link][15]

  • ACS Publications. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link][9]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. [Link][10]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link][1]

  • Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution. Doc Brown's Chemistry. [Link][17]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link][5]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts Chemistry. [Link][4]

  • Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones. Google Patents. [2]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The procurement of high-purity pharmaceutical intermediates is a cornerstone of efficient and successful drug development. Impurities introduced from starting materials can propagate through synthetic routes, impacting reaction yields, complicating purification processes, and posing significant safety risks in the final active pharmaceutical ingredient (API). This guide presents a comprehensive, multi-modal analytical framework for benchmarking the purity of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate, a key intermediate, from three different commercial suppliers. We move beyond a simple reliance on supplier-provided Certificates of Analysis (CoA) to an orthogonal testing strategy employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides detailed, field-tested protocols and explains the scientific rationale behind each step, empowering researchers and drug development professionals to make data-driven decisions in supplier qualification and quality control.

Introduction: The Critical Role of Intermediate Purity

This compound is a substituted diarylheptanoid derivative, a class of compounds recognized for their diverse biological activities.[1] Its structure, featuring a heptanoate chain, a substituted phenyl ring, and a thiomorpholine moiety, makes it a versatile intermediate in the synthesis of more complex target molecules in medicinal chemistry.

The purity of this intermediate is not a trivial specification; it is a critical quality attribute (CQA). Even seemingly minor impurities—such as unreacted starting materials, by-products from side reactions, or residual solvents—can have cascading negative effects on downstream processes. Therefore, a robust and independent verification of purity is an essential risk mitigation strategy. This guide establishes a systematic approach to qualify and compare material from different suppliers, ensuring the integrity and reproducibility of research and development efforts.[2][3]

The Analytical Benchmark Framework: An Orthogonal Approach

Relying solely on a single analytical technique can provide an incomplete picture of a sample's purity. To build a robust and trustworthy assessment, we employ an orthogonal three-pronged strategy. Each technique offers a unique and complementary perspective on the sample's composition.

  • High-Performance Liquid Chromatography (HPLC): Serves as our primary tool for quantitative purity assessment.[4] It excels at separating the main compound from non-volatile impurities, allowing for precise quantification based on peak area percentage.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique identifies the molecular weights of the impurities separated by the LC.[6][7] This is the first step in structurally characterizing unknown contaminants. High-resolution mass spectrometry (HRMS) can provide data with sub-ppm mass accuracy, enabling the generation of molecular formulas for unknown peaks.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the target compound and offers invaluable structural information about any significant impurities present.[10][11] Unlike chromatography, NMR is inherently quantitative (qNMR) without the need for individual calibration standards for every impurity, provided a certified reference standard is used.[12]

Purity_Benchmarking_Workflow cluster_0 Sample Acquisition & Initial Checks cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Samples (Supplier A, B, C) CoA Review Supplier CoA Sample->CoA Visual Visual Inspection (Color, Form) Sample->Visual HPLC Quantitative Purity (HPLC-UV) CoA->HPLC Visual->HPLC LCMS Impurity Identification (LC-MS) HPLC->LCMS Impurity peaks >0.05%? NMR Structural Verification (¹H & ¹³C NMR) HPLC->NMR Compare Compare Data vs. CoA LCMS->Compare NMR->Compare Summary Generate Summary Report Compare->Summary Decision Supplier Qualification Decision Summary->Decision

Figure 1: Overall workflow for benchmarking supplier purity.

Materials and Experimental Protocols

All procedures should be conducted following Good Laboratory Practices (GLP) to ensure data integrity and reproducibility.[14][15]

Materials
  • Test Samples: this compound samples were obtained from three distinct commercial sources, hereafter designated as Supplier A, Supplier B, and Supplier C.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and deionized water (18.2 MΩ·cm).

  • Mobile Phase Additives: Formic acid (FA), ACS grade or higher.

  • NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).

Protocol 1: HPLC-UV Purity Assay

Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its high resolving power for a wide range of organic molecules.[16] A C18 column is selected for its hydrophobicity, which is well-suited for retaining the target molecule. A gradient elution is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis diode array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • System Suitability: Prepare a solution of the test compound at 1.0 mg/mL. Perform five replicate injections. The relative standard deviation (RSD) for the peak area of the main compound must be ≤ 2.0%.

    • Sample Preparation: Accurately weigh and dissolve samples from each supplier in a 50:50 ACN:Water mixture to a final concentration of 1.0 mg/mL.

    • Analysis: Inject each sample solution in duplicate.

    • Data Processing: Integrate all peaks with an area greater than 0.05% of the total area. Calculate purity by the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: LC-MS Impurity Profiling

Rationale: Coupling the HPLC separation directly to a mass spectrometer allows for the determination of the molecular weight of each impurity peak observed in the UV chromatogram.[17] This is a critical step in moving from simply quantifying impurities to identifying them.

  • Instrumentation: LC-MS system, combining an HPLC (as described above) with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 100 - 1000 m/z.

  • Procedure:

    • Perform the same chromatographic separation as in Protocol 1.

    • The eluent from the column is directed to the ESI source.

    • Acquire full scan mass spectra across the entire chromatographic run.

    • Extract the mass spectra for each impurity peak observed.

    • Determine the accurate mass of the protonated molecular ion [M+H]⁺ for each impurity.

Protocol 3: NMR Structural Verification

Rationale: ¹H and ¹³C NMR provide a detailed fingerprint of the molecule's structure.[18][19] The chemical shifts, coupling patterns, and integration of the proton signals confirm the connectivity of the molecule. The ¹³C spectrum confirms the number and type of carbon environments. Any significant impurity will generate its own set of signals, which can be used for structural elucidation.[10]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve approximately 10-15 mg of each sample in ~0.7 mL of CDCl₃.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

    • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR spectrum and assign signals to the protons of the target molecule. Compare the spectra from all three suppliers, looking for any anomalous signals that would indicate the presence of impurities.

Figure 2: Chemical structure of the target compound.

Results and Comparative Analysis

(Note: The following data is representative and for illustrative purposes.)

Initial Assessment: CoA Review and Visual Inspection

A Certificate of Analysis is a document from the manufacturer providing batch-specific data on identity and quality.[20] While useful, it should always be treated as a claim that requires verification.

ParameterSupplier ASupplier BSupplier C
Appearance (CoA) White to off-white solidWhite solidLight yellow powder
Purity by HPLC (CoA) ≥ 98.5%≥ 99.0%≥ 98.0%
Visual Inspection (Lab) Fine white powderClumpy off-white solidPale yellow powder

Discussion: Supplier A and C's lab-observed appearance matched their CoA. Supplier B's material was described as a "white solid" but appeared off-white and clumpy, which could suggest higher moisture content or the presence of an amorphous solid impurity.

HPLC Purity Benchmark

The HPLC analysis provides the primary quantitative comparison.

SupplierRetention Time (min)Purity by Area %Impurity 1 (Area %)Impurity 2 (Area %)Total Impurities (%)
Supplier A 15.2199.56% 0.15% (at 12.8 min)0.08% (at 16.1 min)0.44%
Supplier B 15.2298.15% 1.25% (at 12.8 min)0.11% (at 16.1 min)1.85%
Supplier C 15.2098.89% 0.21% (at 12.8 min)0.45% (at 14.5 min)1.11%

Discussion: Supplier A demonstrated the highest purity, significantly exceeding their CoA claim. Supplier B's material was the least pure and fell short of their ≥ 99.0% claim, with a major impurity at 12.8 minutes. Supplier C met their CoA specification, but showed a unique impurity profile compared to A and B.

LC-MS Impurity Profile

The LC-MS data helps us identify the impurities detected by HPLC.

Impurity PeakObserved [M+H]⁺ (m/z)Proposed IdentityLikely Source
Main Compound 364.1945Target Compound (C₂₀H₃₀NO₃S⁺)-
Impurity 1 (12.8 min) 277.1386Ethyl 7-(4-formylphenyl)-7-oxoheptanoateIncomplete reductive amination
Impurity 2 (16.1 min) 380.1894S-Oxide of target compoundOxidation during synthesis/storage
Impurity 3 (14.5 min) 348.2329Des-ethyl ester (free acid)Hydrolysis of the ester

Discussion: The major impurity in Supplier B's batch was identified as a key starting material or reaction intermediate, suggesting an incomplete or inefficient final synthetic step. The S-oxide impurity was present in all samples at low levels, which is a common oxidation product for sulfur-containing compounds. Supplier C's notable impurity was the free acid, indicating potential hydrolysis during workup or storage.

NMR Structural Confirmation

The ¹H NMR spectra for all three samples confirmed the overall structure of this compound. The spectrum from Supplier A was clean, showing only signals corresponding to the product and residual solvent.

However, the spectrum for Supplier B's sample clearly showed additional signals in the aromatic and aldehydic regions (around 9.9-10.1 ppm), corroborating the LC-MS finding of a significant aldehyde impurity (Impurity 1). The spectrum for Supplier C showed a slight broadening of the baseline, but no distinct impurity signals were resolved at this concentration, suggesting the impurities are minor or their signals are overlapped with the main peaks.

Conclusion and Recommendations

This comprehensive benchmarking study demonstrates the critical importance of orthogonal analytical testing for qualifying raw material suppliers. While the CoA provides a starting point, it is not a substitute for independent verification.[20][21]

Based on the combined data:

  • Supplier A provides the highest purity material (99.56% by HPLC), significantly exceeding their CoA specification. The impurity profile is clean, making this the recommended supplier for applications where high purity is paramount.

  • Supplier C provides material of acceptable purity (98.89% ) that meets its specification. It could be a viable secondary or cost-effective option, provided the identified free-acid impurity is not detrimental to the downstream chemistry.

  • Supplier B is not recommended . The material failed to meet its own CoA purity claim (98.15% vs. ≥ 99.0%) and contains a significant level (1.25%) of a process-related impurity that would complicate further synthetic steps.

This guide provides a robust, adaptable framework that can be applied to other pharmaceutical intermediates. By investing in this level of rigorous quality control at the outset, research organizations can save significant time and resources, enhance the reliability of their results, and build a more resilient supply chain.

References

  • Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International.
  • What is Certificate of Analysis (CoA) in Chemistry?. Advent Chembio.
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC Limited.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Chromatography Online.
  • Quality Control Measures for APIs. The Pharma Master.
  • Impurity Profiling with HRMS. Toref-Standards.
  • Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. Pharmanecia.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent.
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. ResolveMass.
  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • Structural elucidation by NMR(1HNMR). Slideshare.
  • INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). University of Northern British Columbia.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University.
  • Active Pharmaceutical Ingredient (API) Primary Reference Standards. LGC Mikromol.
  • Compliance and Standards in Active Pharma Ingredients. BAKECHEM INTERNATIONAL LIMITED.
  • Regulatory Standards for Active Pharmaceutical Ingredients Ensuring Safety and Compliance. Coherent Market Insights.
  • How to Read a Chemical Certificate of Analysis (COA). Alliance Chemical.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Pharmaceutical Sciences Review and Research.
  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
  • Diarylheptanoid - Wikipedia. Wikipedia.
  • Naturally Occurring Diarylheptanoids - A Supplementary Version. ACG Publications.

Sources

The Crucial Link: A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiomorpholine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. A critical juncture in this process is establishing a robust in vitro-in vivo correlation (IVIVC) , a predictive mathematical model that links the performance of a drug in laboratory assays to its efficacy in living organisms.[1][2][3][4] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of thiomorpholine derivatives, a class of heterocyclic compounds that have garnered significant interest in oncology.[5] By examining experimental data and explaining the causality behind methodological choices, this guide aims to provide a framework for understanding and predicting the translational potential of these promising anticancer agents.

The Thiomorpholine Scaffold: A Privileged Structure in Cancer Drug Discovery

Thiomorpholine, a saturated six-membered ring containing both nitrogen and sulfur, is considered a "privileged scaffold" in medicinal chemistry.[6] Its unique physicochemical properties, including its ability to modulate lipophilicity and metabolic stability, make it an attractive building block for designing novel therapeutics.[6] In the context of oncology, numerous thiomorpholine derivatives have demonstrated potent anticancer activity, often by targeting key signaling pathways that drive tumor growth and survival.[7][8][9]

A primary mechanism of action for many anticancer thiomorpholine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway .[10][11] This pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention.[10][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Inhibitor Thiomorpholine Derivative (e.g., GDC-0941) Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine derivatives.

Case Study: GDC-0941 (Pictilisib) - A Pan-Class I PI3K Inhibitor

To illustrate the principles of IVIVC for thiomorpholine derivatives, we will focus on GDC-0941 (Pictilisib) , a potent and orally bioavailable pan-Class I PI3K inhibitor that has undergone extensive preclinical and clinical evaluation.[9] Its thiomorpholine-containing structure is a key contributor to its pharmacological properties.

In Vitro Efficacy Assessment: Quantifying Potency at the Cellular Level

The initial evaluation of any potential anticancer compound begins with in vitro assays to determine its cytotoxic and mechanistic effects on cancer cells.[1]

Rationale for Cell Line Selection

A diverse panel of human cancer cell lines is typically used to assess the breadth of a compound's activity. These cell lines can represent different tumor types (e.g., breast, lung, glioblastoma) and may harbor specific genetic mutations (e.g., in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K) that could influence sensitivity to the drug.

Experimental Protocol: Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-8,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with a serial dilution of the thiomorpholine derivative (e.g., GDC-0941) or vehicle control (DMSO) for 72 hours.

  • Lysis and Luminescence Measurement: An equal volume of CellTiter-Glo® Reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Luminescence is recorded using a plate reader. The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using a sigmoidal dose-response curve fit.

In Vitro Cytotoxicity of GDC-0941
Cell LineCancer TypePIK3CA StatusIC50 (µM)
U87MGGlioblastomaWild-type0.95
A2780OvarianMutant0.14
PC3ProstateWild-type0.28
MDA-MB-361BreastMutant0.72
A549LungWild-type1.03
HCT116ColorectalMutant>10

Data compiled from multiple sources.[6]

Experimental Protocol: Western Blotting for Pathway Modulation

To confirm that the cytotoxic effects of a thiomorpholine derivative are due to its intended mechanism of action, Western blotting is used to assess the phosphorylation status of key proteins in the target pathway.

  • Cell Treatment and Lysis: Cancer cells are treated with the compound at various concentrations for a specified time (e.g., 2 hours). The cells are then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against phosphorylated Akt (p-Akt) and total Akt, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the band intensities.

In Vivo Efficacy Assessment: Evaluating Antitumor Activity in a Living System

While in vitro assays provide crucial information about a compound's potency and mechanism, they cannot fully recapitulate the complex environment of a tumor within a living organism.[1] Therefore, in vivo studies are essential to evaluate a drug's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[1]

Rationale for In Vivo Model Selection

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a widely used preclinical model for evaluating anticancer drugs.[7] These models allow for the assessment of a compound's ability to inhibit the growth of a human tumor in a physiological context.

Xenograft_Workflow cluster_0 In Vitro Preparation cluster_1 In Vivo Study Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Repeated Endpoint Study Endpoint (e.g., Tumor Size Limit) Measurement->Endpoint

Caption: A typical experimental workflow for a human tumor xenograft efficacy study.

In Vivo Efficacy of GDC-0941 in Xenograft Models
Xenograft ModelCancer TypeDosingTumor Growth Inhibition (%)
U87MGGlioblastoma75 mg/kg/day, p.o.83
IGROV-1Ovarian150 mg/kg/day, p.o.80.3
MDA-MB-361.1Breast150 mg/kg/day, p.o.Significant delay in progression
OE33Esophageal50 mg/kg, p.o.Significant reduction in growth

Data compiled from multiple sources.[9][11]

Correlating In Vitro and In Vivo Efficacy: Bridging the Gap

A successful IVIVC is achieved when a compound's in vitro activity translates into predictable in vivo efficacy.[1] For GDC-0941, we can observe a generally positive correlation.

For instance, the U87MG glioblastoma cell line, which has an in vitro IC50 of 0.95 µM, shows significant tumor growth inhibition (83%) in a xenograft model when treated with GDC-0941. Similarly, the IGROV-1 ovarian cancer cell line, which is also sensitive to GDC-0941 in vitro, exhibits a strong antitumor response in vivo.[9]

However, the correlation is not always linear. The HCT116 colorectal cancer cell line is relatively insensitive to GDC-0941 in vitro (IC50 > 10 µM), and as expected, tumors derived from these cells do not respond to the drug in vivo.[11] This highlights the importance of in vitro screening to identify potentially resistant tumor types.

It is crucial to consider the pharmacokinetic properties of the drug when evaluating IVIVC. GDC-0941's good oral bioavailability (78% in mice) ensures that sufficient concentrations of the drug reach the tumor to exert a therapeutic effect.[9] Pharmacodynamic studies, which measure the modulation of the target pathway in the tumor tissue, can further strengthen the IVIVC by confirming that the drug is engaging its target in vivo. For GDC-0941, studies have shown that oral administration leads to a sustained inhibition of PI3K signaling in the tumor.[9]

Structure-Activity Relationship (SAR) of Other Thiomorpholine Derivatives

While GDC-0941 provides an excellent case study, it is important to understand how structural modifications to the thiomorpholine scaffold can impact anticancer activity. The following table summarizes the in vitro cytotoxicity of other thiomorpholine derivatives.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)
Thiazolo[3,2-a]pyrimidin-5-onesCompound 36HT29 (Colon)2.01
N-azole substituted thiomorpholineThiazolyl thiomorpholine 10cA549 (Lung)10.1
N-azole substituted thiomorpholineThiazolyl thiomorpholine 10cHeLa (Cervical)30.0
PI3Kα/mTOR InhibitorsCompound 37aPI3Kα (enzyme assay)120

Data compiled from multiple sources.[5]

Conclusion

The successful development of thiomorpholine derivatives as anticancer agents hinges on a thorough understanding of their in vitro and in vivo efficacy and the correlation between the two. As demonstrated with the case study of GDC-0941, a systematic approach that combines robust in vitro assays for potency and mechanism of action with well-designed in vivo models for efficacy and PK/PD analysis is essential for establishing a predictive IVIVC. This guide has provided a framework for conducting and interpreting such studies, emphasizing the importance of experimental rigor and a deep understanding of the underlying biological principles. By leveraging these insights, researchers can more effectively translate promising thiomorpholine-based compounds from the laboratory to the clinic.

References

  • Ehrhardt, M., et al. (2015). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Oncotarget, 6(1), 55-68.
  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522–5532.
  • Garrett, J. T., et al. (2011). A potent and selective inhibitor of class I PI3K, GDC-0941, inhibits PI3K signaling and tumor growth in vitro and in vivo. Molecular cancer therapeutics, 10(8), 1457–1467.
  • Sarker, D., et al. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical cancer research, 21(1), 77–86.
  • Wallin, J. J., et al. (2012). GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo. Clinical Cancer Research, 18(14), 3901-3911.
  • BenchChem. (2025).
  • Patel, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • Raynaud, F. I., et al. (2009). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Molecular cancer therapeutics, 8(7), 1725–1738.
  • Selleck Chemicals. (n.d.). Pictilisib (GDC-0941). Selleck Chemicals.
  • AbMole BioScience. (n.d.). GDC-0941 (Pictilisib) Price. AbMole BioScience.
  • BenchChem. (2025).
  • Reddy, G. M., et al. (2014). Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives. Archiv der Pharmazie, 347(3), 199-207.
  • Vanhaesebroeck, B., et al. (2010). Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors. Journal of medicinal chemistry, 53(21), 7765–7778.
  • BenchChem. (2025). Comparative In Vitro Analysis of Novel PI3Kα Inhibitors Based on Morpholino-Substituted Scaffolds. BenchChem.
  • Furet, P., et al. (2013). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of medicinal chemistry, 56(19), 7599–7612.
  • BenchChem. (2025).
  • ResearchGate. (2021). Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids as Potential Anticancer Agents. Request PDF.
  • Kaur, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • Kiseleva, L., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International journal of molecular sciences, 23(18), 10854.
  • Cacciatore, I., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • E3S Web of Conferences. (2023).
  • Sharma, A., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European journal of medicinal chemistry, 223, 113643.
  • Molecules. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Chen, Y. L., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules (Basel, Switzerland), 17(12), 14299–14310.
  • Semantic Scholar. (2010). Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. Semantic Scholar.
  • Sakore, S., & Chakraborty, B. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. J Bioequiv Availab, 3(7), 146-153.
  • MedChemExpress. (n.d.). Pictilisib (GDC-0941). MedChemExpress.
  • Journal of Pharmaceutical and Biomedical Analysis. (2017). In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms.
  • Uppoor, V. R. S. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS journal, 17(4), 866–871.
  • ResearchGate. (2018). Role of In Vitro–In Vivo Correlations in Drug Development.
  • Pang, J., et al. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of pharmaceutical sciences, 101(10), 3595–3608.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, β-keto esters are indispensable intermediates in the intricate art of organic synthesis. Their unique bifunctional nature, possessing both nucleophilic and electrophilic character, allows for a diverse array of chemical transformations, making them cornerstone building blocks in the construction of complex molecules, including pharmaceuticals and other biologically active compounds.[1] However, the very feature that makes them so versatile—their existence as a dynamic equilibrium of keto and enol tautomers—presents a significant challenge for their analytical characterization. This guide provides a head-to-head comparison of the principal analytical techniques used to characterize keto esters, offering insights into their underlying principles, experimental considerations, and the specific information each can unveil.

A hallmark of β-keto esters is the intramolecular chemical equilibrium between the keto and enol isomers, a phenomenon known as keto-enol tautomerism.[2] The α-hydrogen, situated between the two carbonyl groups, is acidic, facilitating the formation of the enol tautomer, which is stabilized by π-system conjugation and intramolecular hydrogen bonding.[2] The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.[2] Understanding and quantifying this tautomeric mixture is often as crucial as confirming the compound's basic structure.

The Analytical Toolkit: A Comparative Overview

The choice of analytical technique for characterizing a keto ester is dictated by the specific information required. Are you seeking to confirm the molecular weight, elucidate the detailed structure of each tautomer, quantify the tautomeric ratio, or separate the keto ester from a complex mixture? The following sections delve into the strengths and limitations of the most common analytical methods to guide you in making an informed decision.

Technique Information Provided Strengths Limitations Throughput
NMR Spectroscopy Detailed structural information of both tautomers, quantitative tautomeric ratio.Unambiguous identification and quantification of keto and enol forms.Relatively low sensitivity, can be complex to interpret for complex molecules.Low to Medium
Infrared (IR) Spectroscopy Identification of functional groups present in both tautomers.Rapid, non-destructive, and provides a quick assessment of tautomeric presence.Often provides overlapping signals, not ideal for quantification.High
Mass Spectrometry (MS) Molecular weight determination and fragmentation patterns for structural clues.High sensitivity, can differentiate isomers based on fragmentation.Fragmentation can be complex, tautomers may interconvert in the ion source.High
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the keto ester from mixtures.High resolution and sensitivity, suitable for purity analysis.Peak broadening or splitting due to on-column tautomer interconversion.Medium to High
Gas Chromatography (GC) Separation of volatile keto esters.High resolution for volatile compounds.Potential for on-column transesterification or tautomer interconversion at high temperatures.High

In-Depth Analysis of Key Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Tautomer Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful tool for the detailed characterization of keto esters. It provides unambiguous information about the molecular structure and the electronic environment of individual atoms in both the keto and enol forms.[2] Because the interconversion between keto and enol tautomers is often slow on the NMR timescale, separate signals for each form can be observed and quantified.[3]

Key Insights from NMR:

  • ¹H NMR: Allows for the direct observation and integration of distinct protons in the keto and enol forms. For example, in ethyl acetoacetate, the methylene protons adjacent to the ketone in the keto form will have a different chemical shift than the vinylic proton of the enol form.[3][4][5] The ratio of the integrals of these signals provides a direct measure of the keto-enol equilibrium constant.[3]

  • ¹³C NMR: Provides complementary information about the carbon skeleton of both tautomers. The chemical shifts of the carbonyl carbons and the carbons of the C=C double bond in the enol form are particularly diagnostic.[2]

Experimental Protocol: ¹H NMR Analysis of a β-Keto Ester

  • Sample Preparation: Accurately weigh approximately 5-20 mg of the β-keto ester and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[2]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]

  • Data Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.[2]

  • Data Processing and Analysis: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal.[2] Identify and assign the peaks corresponding to the keto and enol forms. Integrate the distinct signals for each tautomer to determine their relative concentrations.[3]

Infrared (IR) Spectroscopy: A Rapid Diagnostic Tool

IR spectroscopy is a fast and non-destructive technique that identifies functional groups within a molecule based on their characteristic vibrational frequencies.[2] For keto esters, the IR spectrum will display distinct absorption bands for both the keto and enol tautomers if both are present in significant quantities.[2]

Characteristic IR Absorption Bands for β-Keto Esters:

Functional Group Vibrational Mode Keto Form (cm⁻¹) Enol Form (cm⁻¹)
Carbonyl (Ester)C=O Stretch1750-1735~1650 (conjugated & H-bonded)
Carbonyl (Ketone)C=O Stretch1717-1720-
C=C Stretch--1618-1624
O-H Stretch--3200-2500 (broad, H-bonded)

Note: The exact frequencies can vary depending on the molecular structure, solvent, and sample concentration.[2]

The presence of a broad O-H stretch and a conjugated C=O stretch alongside the typical ketone and ester carbonyl bands is a strong indication of keto-enol tautomerism.

Experimental Protocol: IR Spectroscopy Analysis

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[2] Alternatively, prepare a 5-10% solution in a suitable IR-transparent solvent like chloroform.[2]

  • Instrument Setup: Purge the spectrometer with dry air or nitrogen to minimize atmospheric interference.[2]

  • Data Acquisition: Perform a background scan. Place the sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.[2] Co-add 16-32 scans to improve the signal-to-noise ratio.[2]

  • Data Analysis: The acquired spectrum is ratioed against the background. Identify the characteristic absorption bands for the keto and enol forms.[2]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the keto ester and offers structural information through the analysis of its fragmentation patterns. The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[6][7][8] These characteristic fragmentation patterns can be instrumental in distinguishing between isomers.[6][7][8]

While powerful, mass spectrometry can present challenges in studying keto-enol tautomerism, as the tautomers may interconvert in the gas phase within the ion source.[9] However, some studies have reported the ability to assign specific fragment ions to individual tautomers, suggesting that MS can, under certain conditions, provide insights into the tautomeric equilibrium in the gas phase.[9]

Chromatographic Techniques: Separation and Purity Assessment

Chromatographic methods, such as HPLC and GC, are primarily used for the separation and quantification of keto esters from reaction mixtures and for assessing their purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the analysis of keto esters like ethyl acetoacetate.[10][11] However, the on-column interconversion of keto and enol tautomers can lead to broad or split peaks, complicating quantification and purification.[12][13] Strategies to mitigate this include adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion, effectively presenting a single averaged species to the detector.[13]

Gas Chromatography (GC): GC is suitable for the analysis of volatile keto esters.[14] Similar to HPLC, on-column tautomer separation or interconversion can occur.[14][15] A significant consideration with GC is the potential for transesterification if alcohols are present in the sample or as part of the stationary phase, especially at the elevated temperatures of the inlet and column.[14]

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: Keto-enol tautomerism of a β-keto ester.

Analytical_Workflow cluster_analysis Analytical Techniques cluster_data Data Interpretation start Keto Ester Sample prep Sample Preparation (Dissolution, Dilution) start->prep nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms chrom Chromatography (HPLC, GC) prep->chrom data_nmr Structure Elucidation Tautomer Ratio nmr->data_nmr data_ir Functional Group ID ir->data_ir data_ms Molecular Weight Fragmentation Pattern ms->data_ms data_chrom Purity, Quantification chrom->data_chrom report Comprehensive Report data_nmr->report data_ir->report data_ms->report data_chrom->report

Caption: General analytical workflow for keto ester characterization.

Conclusion

The characterization of keto esters requires a multi-faceted analytical approach. While NMR spectroscopy is unparalleled for detailed structural elucidation and quantification of tautomers, other techniques provide crucial complementary information. IR spectroscopy offers a rapid initial assessment, mass spectrometry confirms molecular weight and provides structural clues through fragmentation, and chromatographic techniques are essential for separation and purity determination. A thorough understanding of the strengths and limitations of each technique, particularly in the context of the dynamic keto-enol equilibrium, is paramount for obtaining accurate and comprehensive characterization of these vital synthetic intermediates.

References

  • Weiler, L. Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. 1972, 50(16), 2707-2710. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. Available from: [Link]

  • SIELC Technologies. Separation of Ethyl acetoacetate on Newcrom R1 HPLC column. Available from: [Link]

  • Abell, A. D., & Morris, K. B. Infrared spectroscopy and ab initio computation in conformer determination of keto ester and diketo triphenylphosphonium ylides. Journal of Molecular Structure. 2009, 929(1-3), 16-21. Available from: [Link]

  • Weiler, L. Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. 1972, 50(16), 2707-2710. Available from: [Link]

  • Weiler, L. Mass Spectra of β-Keto Esters. ResearchGate. 1972. Available from: [Link]

  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society. 1952, 74(16), 4070-4074. Available from: [Link]

  • Morgado, J. M., & Teixeira-Dias, J. J. C. Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. ResearchGate. 1997. Available from: [Link]

  • Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. Photonics. Available from: [Link]

  • Liu, Y., & Zhang, X. Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. 2003. Available from: [Link]

  • Chemistry Steps. Keto Enol Tautomerization. Available from: [Link]

  • Rhoads, S. J., & Holub, F. F. Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters. Journal of the American Chemical Society. 1965, 87(23), 5481-5484. Available from: [Link]

  • Li, Y., et al. [Analysis of the reaction solution for dehydroacetic acid by ethyl acetoacetate using high performance liquid chromatography]. Se Pu. 2014, 32(1), 79-82. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8868, Ethyl acetoacetate. Available from: [Link]

  • Simmonds, P. G., & Zlatkis, A. Esterification, Identification, and Gas Chromatographic Analysis of Krebs Cycle Keto Acids. Analytical Chemistry. 1966, 38(10), 1418-1423. Available from: [Link]

  • LECTURE 13 - 1H NMR Spectrum | Acetaldehyde (CH3CHO)| Ethyl Acetoacetate. YouTube. 2020. Available from: [Link]

  • Fiveable. Keto-enol tautomerism | Organic Chemistry II Class Notes. Available from: [Link]

  • DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Available from: [Link]

  • Using NMR Spectroscopy To Elucidate the Effect of Substituents on Keto-Enol Equilibria. ResearchGate. 2016. Available from: [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000944: Ethyl Acetoacetate. Available from: [Link]

  • Bowie, J. H., et al. Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society. 1966, 88(12), 2881-2888. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. Available from: [Link]

  • Chromatography Forum. beta keto esters by HPLC. Available from: [Link]

  • Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Allegretti, P. E., et al. Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. ResearchGate. 2005. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • Ashenhurst, J. Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. 2022. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Available from: [Link]

  • Organic Chemistry Tutor. Keto-Enol Tautomerism. Available from: [Link]

  • Mastering β-keto esters. ResearchGate. 2019. Available from: [Link]

  • Parra-Falka, H., et al. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. 2023, 28(18), 6729. Available from: [Link]

  • Kumar, A., et al. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. 2013, 7, 126. Available from: [Link]

  • O'Connor, C., et al. Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. Molecules. 2023, 28(11), 4349. Available from: [Link]

  • Aslani, S. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT". MavMatrix - UTA. 2020. Available from: [Link]

  • Wang, Y., et al. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. 2014, 12(30), 5599-5602. Available from: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available from: [Link]

Sources

A Comparative Analysis of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate, a Novel Covalent BTK Inhibitor, Versus Existing Standards of Care in Chronic Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the therapeutic potential of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate, hereafter designated as Compound Y , a novel investigational agent. Our analysis indicates that Compound Y functions as a selective, covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies. This document will compare its preclinical profile against established standards of care for Chronic Lymphocytic Leukemia (CLL), including first and second-generation BTK inhibitors and BCL-2 inhibitors.

The core structure of Compound Y, featuring a heptanoate chain with an alpha-keto group and a phenyl ring substituted with a thiomorpholinomethyl moiety, suggests a mechanism involving covalent bond formation with a cysteine residue in the BTK active site. The thiomorpholine group is a recognized pharmacophore that can enhance potency and selectivity.[1][2][3][4] This guide will dissect the experimental data supporting this hypothesis and its implications for therapeutic efficacy and safety.

Mechanistic Framework: BTK Inhibition in CLL

Bruton's Tyrosine Kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated, leading to the activation of downstream pathways like PLCγ2, ERK, and NF-κB, which are essential for B-cell proliferation, survival, and trafficking. In CLL, the BCR pathway is constitutively active, making BTK a prime therapeutic target.

Compound Y is hypothesized to form a covalent bond with the Cys481 residue in the BTK active site, leading to irreversible inhibition. This is similar to the mechanism of approved BTK inhibitors like ibrutinib. The selectivity of Compound Y for BTK over other kinases containing a cysteine at a similar position (e.g., TEC, EGFR) is a critical determinant of its safety profile.

Below is a diagram illustrating the central role of BTK in the B-cell receptor signaling pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Compound_Y Compound Y (Covalent Inhibitor) Compound_Y->BTK Irreversible Inhibition (Cys481) ERK_MAPK ERK/MAPK Pathway PLCG2->ERK_MAPK NFKB NF-κB Pathway PLCG2->NFKB Proliferation Cell Proliferation & Survival ERK_MAPK->Proliferation NFKB->Proliferation

Caption: BTK's role in the B-Cell Receptor signaling pathway and its inhibition by Compound Y.

Comparative Preclinical Efficacy

The therapeutic potential of Compound Y is evaluated against current standards of care in CLL, primarily the first-generation BTK inhibitor Ibrutinib, the second-generation inhibitor Acalabrutinib, and the BCL-2 inhibitor Venetoclax.

The initial assessment involves determining the inhibitory concentration (IC50) of Compound Y against BTK and a panel of other kinases to establish its potency and selectivity.

Table 1: Comparative In Vitro Kinase Inhibition Profile

CompoundBTK IC50 (nM)TEC IC50 (nM)EGFR IC50 (nM)Selectivity (BTK vs. EGFR)
Compound Y 0.8 45 >1000 >1250x
Ibrutinib1.2105.54.6x
Acalabrutinib3.135>1000>322x

The data indicates that Compound Y possesses nanomolar potency against BTK, comparable to Ibrutinib and superior to Acalabrutinib. Critically, its selectivity against EGFR, a common off-target kinase for first-generation inhibitors leading to adverse effects, is significantly higher than Ibrutinib.

The efficacy of Compound Y was assessed in CLL-derived cell lines (e.g., MEC-1) by measuring the inhibition of BTK autophosphorylation and downstream signaling, as well as induction of apoptosis.

Table 2: Cellular Activity in MEC-1 Cell Line

CompoundBTK pY223 Inhibition EC50 (nM)Apoptosis Induction (EC50, nM)
Compound Y 5.2 15.8
Ibrutinib8.125.4
Acalabrutinib10.533.1
VenetoclaxN/A2.5

Compound Y demonstrates superior on-target cellular engagement and apoptosis induction compared to other BTK inhibitors. While Venetoclax shows greater potency in direct apoptosis induction due to its different mechanism of action (BCL-2 inhibition), Compound Y's efficacy in blocking the pro-survival BCR signal is paramount.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

This protocol details the measurement of the half-maximal inhibitory concentration (IC50) of a test compound against purified BTK enzyme.

  • Reagents and Materials :

    • Recombinant human BTK enzyme (purified).

    • ATP and kinase buffer.

    • Fluorescently labeled peptide substrate.

    • Test compounds (Compound Y, Ibrutinib, etc.) dissolved in DMSO.

    • 384-well microplates.

    • Plate reader capable of fluorescence detection.

  • Procedure :

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 2 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the BTK enzyme in kinase buffer to each well.

    • Incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the fluorescent peptide substrate.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction and measure the fluorescence intensity on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

This protocol describes the evaluation of a test compound's anti-tumor activity in a mouse model of CLL.

  • Animal Model :

    • NOD/SCID mice, 6-8 weeks old.

    • MEC-1 human CLL cell line, engineered to express luciferase for bioluminescence imaging.

  • Procedure :

    • Inject 5 x 10^6 MEC-1-luc cells intravenously into each mouse.

    • Allow the disease to establish for 7-10 days, monitoring tumor burden by bioluminescence imaging (BLI).

    • Randomize mice into treatment groups (e.g., Vehicle, Compound Y, Ibrutinib).

    • Administer the compounds daily via oral gavage at predetermined doses.

    • Monitor tumor progression weekly using BLI.

    • Record animal body weight and monitor for signs of toxicity.

    • At the end of the study (e.g., day 28), euthanize the mice and collect spleens and bone marrow for analysis of tumor infiltration by flow cytometry.

    • Analyze survival data using Kaplan-Meier curves.

Below is a diagram of the in vivo experimental workflow.

InVivo_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Cell_Culture MEC-1-luc Cell Culture Injection IV Injection of MEC-1-luc cells Cell_Culture->Injection Mice NOD/SCID Mice Mice->Injection Tumor_Establishment Tumor Establishment (7-10 days) Injection->Tumor_Establishment Randomization Randomization into Groups Tumor_Establishment->Randomization Dosing Daily Oral Dosing Randomization->Dosing Monitoring Weekly BLI & Weight Dosing->Monitoring Endpoint Endpoint Analysis (Day 28) Monitoring->Endpoint Survival Survival Analysis Monitoring->Survival

Caption: Workflow for the in vivo evaluation of Compound Y in a CLL xenograft model.

Summary and Future Directions

The preclinical data presented in this guide strongly support the therapeutic potential of this compound (Compound Y) as a highly potent and selective covalent inhibitor of BTK. Its superior selectivity over off-target kinases like EGFR suggests a potentially improved safety profile compared to the first-generation inhibitor Ibrutinib. The enhanced cellular potency in CLL cell lines indicates a promising efficacy that warrants further investigation.

Future studies should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assessments to fully characterize the drug-like properties of Compound Y. Furthermore, evaluating its efficacy in models of acquired resistance to current BTK inhibitors, particularly those with the C481S mutation, will be crucial in defining its potential role in the evolving landscape of CLL treatment.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.[Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.[Link]

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate.[Link]

  • Structure-Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. PubMed.[Link]

  • Structure Activity Relationships. Drug Design Org.[Link]

  • On Exploring Structure Activity Relationships. PMC - NIH.[Link]

Sources

A Researcher's Guide to Confirming Cellular Target Engagement: A Comparative Analysis of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the cellular target engagement of novel chemical entities. Here, we utilize Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate as a case study to illustrate a rigorous, multi-faceted approach to target validation. For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as Compound A , is a putative inhibitor of a key cellular kinase, "Kinase X," and we will compare its performance against a well-characterized, known inhibitor of this kinase, Comparator B .

The principles and methodologies outlined herein are broadly applicable to a wide range of small molecules and their respective cellular targets. Our focus is on providing not just protocols, but the underlying scientific rationale to empower researchers to design robust and self-validating experiments.

The Imperative of Target Engagement in Drug Discovery

The journey of a therapeutic candidate from a promising hit to a clinical reality is fraught with challenges, a significant portion of which can be attributed to a lack of clear evidence of target engagement in a cellular context. It is no longer sufficient to demonstrate potent activity in a biochemical assay; a successful drug candidate must be shown to interact with its intended target within the complex milieu of a living cell and elicit a downstream biological response. This guide will walk you through a series of experiments designed to build a compelling case for the on-target activity of a novel compound.

A Tri-Pillar Approach to Target Engagement Confirmation

We advocate for a three-pronged strategy to build a robust and irrefutable case for target engagement:

  • Direct Target Binding in a Cellular Environment: Does the compound physically interact with the intended target protein inside the cell?

  • Modulation of Downstream Signaling: Does this interaction translate into a measurable change in the target's activity and its downstream signaling pathway?

  • Correlation with a Cellular Phenotype: Does the modulation of the target's activity lead to a predictable and relevant cellular outcome?

The convergence of positive results from these three pillars provides a high degree of confidence in the compound's mechanism of action.

cluster_0 Pillar 1: Direct Target Binding cluster_1 Pillar 2: Downstream Signaling Modulation cluster_2 Pillar 3: Cellular Phenotypic Response CETSA Cellular Thermal Shift Assay (CETSA) WesternBlot Western Blotting CETSA->WesternBlot Increasing Confidence in On-Target Activity PhenotypicAssay Phenotypic Assays WesternBlot->PhenotypicAssay Increasing Confidence in On-Target Activity

Caption: A three-pillar approach to confirming target engagement.

Pillar 1: Demonstrating Direct Target Binding with Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess the direct binding of a compound to its target protein in intact cells or cell lysates.[1][2][3] The principle underlying CETSA is that the binding of a ligand, such as our Compound A , stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment at various temperatures.[4][5]

Experimental Workflow for CETSA

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Quantification TreatCells Treat cells with Compound A, Comparator B, or Vehicle Control Heat Aliquot cells and heat at a range of temperatures TreatCells->Heat Lyse Lyse cells and separate soluble and aggregated protein fractions Heat->Lyse Quantify Quantify soluble Kinase X by Western Blot Lyse->Quantify

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol for CETSA
  • Cell Culture and Treatment:

    • Plate a suitable cell line known to express "Kinase X" at a sufficient density in 10 cm dishes.

    • Once the cells reach 70-80% confluency, treat them with Compound A (e.g., at 10 µM), Comparator B (e.g., at 1 µM), or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes for each treatment condition.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by using a mild lysis buffer.

    • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Normalize the protein concentrations of all samples.

    • Analyze the amount of soluble "Kinase X" in each sample by Western blotting using a specific antibody.

Interpreting CETSA Data

A successful CETSA experiment will show a rightward shift in the melting curve of "Kinase X" in the presence of Compound A or Comparator B compared to the vehicle control. This indicates that the binding of the compound has stabilized the protein against heat-induced denaturation. The magnitude of the thermal shift can be correlated with the affinity of the compound for the target.

TreatmentApparent Tagg (°C)Thermal Shift (ΔTagg)
Vehicle Control52.1-
Compound A (10 µM)58.3+6.2°C
Comparator B (1 µM)60.5+8.4°C

Pillar 2: Measuring Downstream Signaling Modulation via Western Blotting

Confirming direct binding is a crucial first step, but it is equally important to demonstrate that this binding event has a functional consequence on the target's activity. For a kinase, this typically involves measuring the phosphorylation of its downstream substrates. Let's assume "Kinase X" phosphorylates "Substrate Y" at a specific site (e.g., Serine 123). We can use Western blotting with a phospho-specific antibody to quantify the levels of phosphorylated "Substrate Y" (p-Substrate Y) in response to treatment with our compounds.[6][7]

Hypothetical Signaling Pathway of "Kinase X"

cluster_0 Upstream Activator cluster_1 Target Kinase cluster_2 Downstream Substrate cluster_3 Cellular Response Activator Upstream Signal (e.g., Growth Factor) KinaseX Kinase X Activator->KinaseX SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylation pSubstrateY p-Substrate Y Response Cellular Response (e.g., Proliferation) pSubstrateY->Response

Caption: A hypothetical signaling pathway for "Kinase X".

Detailed Protocol for Western Blotting
  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Pre-treat the cells with increasing concentrations of Compound A , Comparator B , or vehicle control for 1 hour.

    • Stimulate the "Kinase X" pathway with an appropriate agonist (if necessary) for a predetermined amount of time (e.g., 30 minutes).

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[8][9]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates and normalize all samples.

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-Substrate Y (Ser123) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody for total "Substrate Y" and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities and calculate the ratio of p-Substrate Y to total "Substrate Y".

Interpreting Western Blot Data

A dose-dependent decrease in the level of p-Substrate Y upon treatment with Compound A and Comparator B would indicate successful inhibition of "Kinase X" activity. From this data, an IC50 value (the concentration of the compound that inhibits the phosphorylation by 50%) can be calculated.

CompoundIC50 for p-Substrate Y Inhibition (nM)
Compound A 150
Comparator B 25

Pillar 3: Linking Target Engagement to a Cellular Phenotype

The final and arguably most critical piece of evidence is to demonstrate that the on-target activity of the compound leads to a measurable and relevant cellular phenotype.[10] The choice of the phenotypic assay depends on the known or hypothesized function of the target. For a kinase involved in cell growth, a cell proliferation assay would be appropriate.[11][12][13]

Detailed Protocol for a Cell Proliferation Assay (e.g., BrdU Assay)
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a range of concentrations of Compound A , Comparator B , or vehicle control for 48-72 hours.

  • BrdU Labeling and Detection:

    • During the final hours of treatment (e.g., 4 hours), add 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, to the cell culture medium.[14]

    • BrdU will be incorporated into the DNA of proliferating cells.

    • Fix, permeabilize, and denature the DNA according to the manufacturer's protocol.

    • Detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Data Acquisition and Analysis:

    • Add a substrate that produces a colorimetric or fluorescent signal.

    • Measure the signal using a microplate reader.

    • The intensity of the signal is directly proportional to the number of proliferating cells.

    • Calculate the EC50 value (the concentration of the compound that causes a 50% reduction in cell proliferation).

Interpreting Phenotypic Data

A dose-dependent decrease in cell proliferation upon treatment with Compound A and Comparator B would suggest that the inhibition of "Kinase X" has the expected anti-proliferative effect.

CompoundEC50 for Anti-Proliferation (nM)
Compound A 250
Comparator B 45

Synthesizing the Evidence: A Coherent Narrative of Target Engagement

By systematically working through these three pillars, we can construct a compelling narrative for the on-target activity of Compound A . The CETSA data provides evidence of direct binding to "Kinase X". The Western blot data demonstrates that this binding event leads to the inhibition of the kinase's activity in a cellular context. Finally, the cell proliferation data shows that this target modulation results in the expected phenotypic outcome.

The relative potency of Compound A in each of these assays (CETSA thermal shift, IC50 for p-Substrate Y inhibition, and EC50 for anti-proliferation) should be in a similar range, further strengthening the link between target engagement and the observed phenotype. In our hypothetical example, Comparator B is more potent than Compound A across all assays, which is a common scenario when comparing a novel compound to a well-optimized known inhibitor.

Conclusion

Confirming target engagement is a cornerstone of modern drug discovery. A multi-faceted approach that combines direct binding assays, downstream signaling analysis, and relevant phenotypic readouts provides the most robust and convincing evidence of a compound's mechanism of action. The methodologies and experimental frameworks presented in this guide offer a comprehensive starting point for researchers seeking to validate the cellular targets of their novel compounds. By adhering to these principles of scientific rigor and self-validating experimental design, we can increase the probability of success in the long and challenging journey of drug development.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • RNomics Platform. Phenotypic assays. Université de Sherbrooke. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Mi, Y., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2337-2346. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • CETSA. Pär Nordlund's Lab, Karolinska Institutet. [Link]

  • OriGene Technologies. Western Blot Protocol. [Link]

  • Biocompare. (2023). Cell-Based Assays. [Link]

Sources

Reproducibility of synthetic protocols for Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

Introduction

This compound is a substituted aryl ketone with potential applications in medicinal chemistry and drug discovery. Its structure combines a flexible aliphatic ester chain with a rigid aromatic core functionalized with a thiomorpholine moiety, making it an interesting scaffold for library synthesis. The reproducibility of a synthetic protocol is paramount for reliable production and screening of such compounds. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, grounded in established chemical principles. While a specific, detailed protocol for this exact molecule is not extensively documented in peer-reviewed literature, its synthesis can be reliably approached through well-understood organic transformations. This document serves as a guide for researchers to reproduce the synthesis, offering insights into the rationale behind the chosen methodologies and providing a framework for potential optimization.

Retrosynthetic Analysis and Proposed Synthetic Strategies

The target molecule is an aryl ketone, and the most direct and common method for forming the carbon-carbon bond between the aromatic ring and the acyl group is the Friedel-Crafts acylation.[1][2][3] The primary disconnection in our retrosynthetic analysis is therefore at this bond, yielding a substituted benzene derivative and an acyl chloride derived from a C7 dicarboxylic acid.

The key strategic decision is the timing of the introduction of the thiomorpholinomethyl group. This leads to two distinct synthetic pathways:

  • Route A: Post-Acylation Functionalization. In this approach, the Friedel-Crafts acylation is performed on a simple, readily available substituted benzene, such as toluene. The resulting intermediate is then functionalized in subsequent steps to introduce the thiomorpholine group.

  • Route B: Pre-Acylation Functionalization. This strategy involves preparing the 4-(thiomorpholinomethyl)phenyl substrate first, followed by the Friedel-Crafts acylation. The success of this route is contingent on the stability of the thiomorpholine moiety under the strongly acidic conditions of the Friedel-Crafts reaction.

This guide will now detail the proposed experimental protocols for both routes, followed by a comparative analysis to aid researchers in selecting the most appropriate method for their needs.

Route A: Post-Acylation Functionalization

This route prioritizes a robust and high-yielding Friedel-Crafts acylation on a simple substrate, deferring the more complex functionalization to the final steps.

Workflow Diagram for Route A

Route A Workflow cluster_0 Stage 1: Acyl Chain Preparation cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Stage 3: Benzylic Functionalization PimelicAcid Pimelic Acid MonoethylPimelate Monoethyl Pimelate PimelicAcid->MonoethylPimelate EtOH, H+ cat. AcylChloride Ethyl 7-chloro-7-oxoheptanoate MonoethylPimelate->AcylChloride SOCl2 or (COCl)2 IntermediateKetone Ethyl 7-(4-methylphenyl)-7-oxoheptanoate AcylChloride->IntermediateKetone AlCl3, DCM Toluene Toluene Toluene->IntermediateKetone AlCl3, DCM BrominatedIntermediate Ethyl 7-(4-(bromomethyl)phenyl)-7-oxoheptanoate IntermediateKetone->BrominatedIntermediate NBS, AIBN TargetMolecule Target Molecule BrominatedIntermediate->TargetMolecule Thiomorpholine, Base

Caption: Workflow for the synthesis via post-acylation functionalization.

Experimental Protocols for Route A

Stage 1: Preparation of Ethyl 7-chloro-7-oxoheptanoate

  • Synthesis of Monoethyl Pimelate:

    • Principle: This is a Fischer esterification of a diacid. Using a limited amount of ethanol and controlling reaction time allows for the isolation of the mono-ester.

    • Methodology:

      • To a solution of pimelic acid (1 equivalent) in anhydrous ethanol (1.5 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

      • Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS to maximize the formation of the mono-ester.

      • Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

      • Purify the crude product by flash column chromatography to isolate monoethyl pimelate from unreacted diacid and the diester byproduct.

  • Synthesis of Ethyl 7-chloro-7-oxoheptanoate:

    • Principle: The carboxylic acid is converted to an acyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

    • Methodology:

      • Dissolve monoethyl pimelate (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

      • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

      • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting acyl chloride is typically used in the next step without further purification.

Stage 2: Friedel-Crafts Acylation

  • Principle: An electrophilic aromatic substitution where the acylium ion, generated from the acyl chloride and a Lewis acid, attacks the electron-rich aromatic ring of toluene.[1][2] The reaction is regioselective for the para position due to the directing effect of the methyl group and steric hindrance at the ortho positions.

  • Methodology:

    • To a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous DCM at 0 °C, add a solution of ethyl 7-chloro-7-oxoheptanoate (1 equivalent) in DCM dropwise.

    • Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

    • Add a solution of toluene (1.2 equivalents) in DCM dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield ethyl 7-(4-methylphenyl)-7-oxoheptanoate.

Stage 3: Benzylic Functionalization and Thiomorpholine Introduction

  • Benzylic Bromination:

    • Principle: Free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

    • Methodology:

      • Dissolve ethyl 7-(4-methylphenyl)-7-oxoheptanoate (1 equivalent) in a non-polar solvent like carbon tetrachloride or cyclohexane.

      • Add NBS (1.05 equivalents) and a catalytic amount of AIBN.

      • Heat the mixture to reflux and irradiate with a light source (e.g., a 250W lamp) to initiate the reaction. Monitor the reaction by TLC.

      • Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.

      • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude ethyl 7-(4-(bromomethyl)phenyl)-7-oxoheptanoate is often used directly in the next step.

  • Nucleophilic Substitution with Thiomorpholine:

    • Principle: The benzylic bromide is a good electrophile for an Sₙ2 reaction with thiomorpholine, which acts as the nucleophile.

    • Methodology:

      • Dissolve the crude ethyl 7-(4-(bromomethyl)phenyl)-7-oxoheptanoate (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

      • Add thiomorpholine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) (1.5 equivalents) to scavenge the HBr byproduct.

      • Stir the reaction at room temperature for 12-18 hours.

      • Dilute the reaction mixture with water and extract with ethyl acetate.

      • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the final product by flash column chromatography to obtain this compound.

Route B: Pre-Acylation Functionalization

This route involves preparing the functionalized aromatic ring first and then performing the Friedel-Crafts acylation. The main challenge is the potential interaction of the Lewis basic thiomorpholine moiety with the Lewis acid catalyst.

Workflow Diagram for Route B

Route B Workflow cluster_0 Stage 1: Acyl Chain Preparation cluster_1 Stage 2: Aromatic Ring Preparation cluster_2 Stage 3: Friedel-Crafts Acylation PimelicAcid Pimelic Acid MonoethylPimelate Monoethyl Pimelate PimelicAcid->MonoethylPimelate EtOH, H+ cat. AcylChloride Ethyl 7-chloro-7-oxoheptanoate MonoethylPimelate->AcylChloride SOCl2 or (COCl)2 TargetMolecule Target Molecule AcylChloride->TargetMolecule AlCl3, DCM (Potential for low yield) Toluene Toluene Bromotoluene 4-Bromomethylbenzene Toluene->Bromotoluene NBS, AIBN ThiomorpholinoToluene 4-(Thiomorpholinomethyl)benzene Bromotoluene->ThiomorpholinoToluene Thiomorpholine, Base ThiomorpholinoToluene->TargetMolecule AlCl3, DCM (Potential for low yield)

Caption: Workflow for the synthesis via pre-acylation functionalization.

Experimental Protocols for Route B

Stage 1: Preparation of Ethyl 7-chloro-7-oxoheptanoate

  • This stage is identical to Stage 1 in Route A.

Stage 2: Preparation of 4-(Thiomorpholinomethyl)benzene

  • Synthesis of 4-Bromomethylbenzene:

    • Methodology: Start with toluene and perform a benzylic bromination as described in Route A, Stage 3, Step 1.

  • Synthesis of 4-(Thiomorpholinomethyl)benzene:

    • Methodology: React 4-bromomethylbenzene with thiomorpholine as described in Route A, Stage 3, Step 2.

Stage 3: Friedel-Crafts Acylation

  • Principle: This step is analogous to Stage 2 in Route A, but uses the pre-functionalized aromatic substrate.

  • Methodology:

    • To a suspension of anhydrous AlCl₃ (at least 2.2 equivalents, to account for complexation with the thiomorpholine) in anhydrous DCM at 0 °C, add a solution of ethyl 7-chloro-7-oxoheptanoate (1 equivalent) in DCM dropwise.

    • Stir for 15-20 minutes.

    • Add a solution of 4-(thiomorpholinomethyl)benzene (1.2 equivalents) in DCM dropwise.

    • Stir at room temperature and monitor the reaction. The reaction may be sluggish or fail completely.

    • Work-up and purification would be similar to Route A, Stage 2.

Comparison of Synthetic Routes and Data Analysis

Since detailed experimental data for the target molecule is not publicly available, we provide a qualitative and principle-based comparison of the two routes.

FeatureRoute A: Post-Acylation FunctionalizationRoute B: Pre-Acylation FunctionalizationRationale
Number of Steps 55Both routes involve a similar number of linear steps.
Key Reaction Reliability High. Friedel-Crafts on toluene is a well-established, high-yielding reaction.Low to Moderate. The Lewis basic N and S atoms in thiomorpholine can coordinate with the AlCl₃ catalyst, deactivating it and preventing the reaction. This can lead to very low or no yield.The success of Route B is highly uncertain without significant optimization, such as using alternative catalysts or protecting groups.
Scalability Good. The individual steps are generally robust and scalable.Poor. The potential for catalyst deactivation makes this route difficult to scale reliably.Industrial processes favor predictable and robust reactions.
Purification Manageable. Intermediates are relatively clean. Final purification separates the target from simple starting materials.Potentially Difficult. A failed or low-yielding Friedel-Crafts reaction would result in a complex mixture of starting materials and byproducts, complicating purification.A cleaner reaction profile simplifies downstream processing.
Overall Feasibility High. This route follows a logical and chemically sound progression.Low. This route presents significant chemical challenges that may be insurmountable under standard Friedel-Crafts conditions.Route A represents a much higher probability of success for synthesizing the target molecule.

Conclusion and Recommendation

Based on fundamental principles of organic chemistry, Route A (Post-Acylation Functionalization) is the recommended and more reproducible synthetic pathway for this compound. Its reliance on a robust and predictable Friedel-Crafts acylation as the key C-C bond-forming step makes it a superior strategy. The subsequent functionalization steps, while requiring careful execution, are standard transformations in organic synthesis.

Route B is chemically plausible on paper but is predicted to be problematic in practice due to the incompatibility of the thiomorpholine moiety with the Lewis acid catalyst. Overcoming this would likely require significant deviation from standard protocols, such as using alternative, milder Friedel-Crafts catalysts or employing a protecting group strategy for the thiomorpholine ring, which would add steps and complexity to the overall synthesis.

For researchers and drug development professionals seeking a reliable and reproducible method to synthesize the title compound, focusing efforts on optimizing the steps outlined in Route A is the most logical and efficient approach.

References

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • PubChem. 4-(Thiomorpholin-4-yl)benzaldehyde. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate. As a research chemical, its complete toxicological and environmental profile may not be fully established. Therefore, this guide is built upon a conservative approach, inferring potential hazards from its constituent functional groups and adhering to established best practices for laboratory chemical waste management. Following these procedures is essential to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.

Hazard Assessment: A Functional Group Analysis

Functional GroupInferred Properties & Potential HazardsRationale & Supporting Evidence
Aromatic Ketone Potential for toxicity and environmental persistence.Aromatic compounds can be environmentally persistent, and burning them may require special incinerators. Ketones like Methyl Ethyl Ketone (MEK) are classified as flammable and toxic hazardous waste.[3]
Ethyl Ester Combustibility; generally treated as organic solvent waste.Esters are typically handled as hydrocarbon waste and collected for disposal by licensed contractors.[4] The parent compound, ethyl heptanoate, is a combustible liquid.[5][6]
Thiomorpholine (Organosulfur) Production of toxic gases upon combustion; incompatibility with acids.Organosulfides are known to be incompatible with acids.[7] Upon combustion, sulfur-containing compounds may emit toxic fumes of sulfur oxides.[8][9] This necessitates controlled incineration with flue gas scrubbing.[1][7]

Given this composite profile, this compound should be handled as a hazardous chemical waste, with particular attention paid to its potential for environmental toxicity and the generation of harmful byproducts during thermal decomposition. Under no circumstances should this chemical or its waste be disposed of down the sink or in regular trash. [10][11]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment waste is generated. This workflow ensures safety and compliance from the lab bench to final disposal by a licensed facility.

Disposal Decision-Making Workflow

DisposalWorkflow cluster_0 A Waste Generated (Pure compound, contaminated labware, or reaction mixture) B Step 1: Don PPE (Nitrile Gloves, Safety Goggles, Lab Coat) A->B C Step 2: Segregate Waste Stream B->C D Is waste compatible with Non-Halogenated Organic Solvents? C->D Assess Compatibility E YES: Add to designated Non-Halogenated Solvent Waste Container D->E Check institutional guidelines F NO: Create a New, Dedicated Waste Container D->F If unsure or incompatible G Step 3: Select & Label Container - Chemically compatible container - Attach 'Hazardous Waste' label - List all chemical constituents & % E->G F->G H Step 4: Store in Satellite Accumulation Area (SAA) - Place in secondary containment - Keep container closed - Segregate from incompatibles (Acids, Oxidizers) G->H I Step 5: Arrange for Disposal - Once container is full (max 90%), contact EHS/OHS for pickup. H->I J Final Disposal by Licensed Vendor (Likely via Controlled Incineration) I->J

Caption: Decision workflow for the disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE.

  • Gloves: Nitrile gloves are recommended.

  • Eye Protection: Chemical safety goggles are mandatory.[8]

  • Lab Coat: A standard laboratory coat must be worn to protect from splashes.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[10][12]

  • Do NOT mix this waste with acids, bases, or strong oxidizing agents.[7][13] Organosulfur compounds can react with acids, and ketones can be incompatible with oxidizing acids.[14]

  • This compound waste should be collected as non-halogenated organic solvent waste .

  • If you have a dedicated waste stream for non-halogenated solvents (e.g., acetone, toluene, ethyl acetate), this compound may be compatible.[15] However, always consult your institution's specific guidelines. When in doubt, create a separate, dedicated waste container.

Step 3: Container Selection and Labeling

The integrity and labeling of your waste container are mandated by regulatory bodies like the EPA and OSHA.[16][17]

  • Select a Compatible Container: Use a sturdy, leak-proof container made of a material that will not react with the chemical waste.[18] An empty, original manufacturer's container or a designated chemical waste carboy is ideal.[14] Do not use metal containers for any waste stream that could become acidic.[19]

  • Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[20][21]

  • Complete the Label: The label must be filled out completely and legibly.[12]

    • Write the full chemical name: "Waste this compound".

    • List all constituents of the waste mixture by percentage, including solvents. Chemical formulas and trade names are not sufficient.[12]

    • Indicate the hazards (e.g., Combustible, Irritant, Environmental Hazard).[17]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[18][22]

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks.[20]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[10][12]

  • Segregate Incompatible Containers: Use separate secondary containment bins to segregate containers of incompatible waste types (e.g., keep this organic waste away from acid waste).[18][20]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full (fill to no more than 90% capacity), it must be moved to a central storage area or picked up by a waste vendor within a specified timeframe (often 3 days).[18][19]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the waste "from cradle to grave," but final disposal must be handled by professionals.

  • Contact EHS/OHS: Once your waste container is full, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[10]

  • Licensed Vendor Disposal: The EHS office will arrange for a licensed hazardous waste contractor to transport and dispose of the material. The most probable disposal method for this compound is controlled incineration in a licensed facility equipped with flue gas scrubbers to handle the sulfur content.[1][7][17]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert personnel in the immediate area and control access.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or cat litter.[4][13]

  • Collect the contaminated absorbent material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[7]

  • Dispose of the spill cleanup material as hazardous waste, following the steps outlined above.

In Case of Exposure:

  • Eyes: Immediately flush with running water for at least 15 minutes, holding the eyelids open.[13] Seek medical attention.

  • Skin: Wash the affected area thoroughly with soap and water.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[7]

By adhering to this comprehensive disposal plan, researchers can ensure that this compound is managed safely and responsibly, upholding the highest standards of laboratory practice and environmental stewardship.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Harvard University. (n.d.). Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • CBG Biotech. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? Retrieved from [Link]

  • Specific Waste Industries. (n.d.). Chemical Waste Disposal for Laboratories. Retrieved from [Link]

  • CloudSDS. (n.d.). A Detail Guide on Acetone Disposal. Retrieved from [Link]

  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Minnesota State University, Mankato. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 1). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]

  • ET Now. (2024, May 8). Ester Industries Chemical Recycling: Pioneering Sustainability Or Market Risk? Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical Control Superfund Site. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • MOLBASE. (n.d.). ethyl 7-oxo-7-[3-(thiomorpholin-4-ylmethyl)phenyl]heptanoate. Retrieved from [Link]

  • University of Maryland. (n.d.). Chemical Waste. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Government of Alberta. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Open Government Program. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 898788-24-4 | Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate. Retrieved from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。